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  • Product: 2-Methyl-1,8-naphthyridin-4-amine
  • CAS: 1245210-70-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-1,8-naphthyridin-4-amine: Synthesis, Properties, and Potential Applications

Introduction: The Prominence of the 1,8-Naphthyridine Scaffold in Modern Drug Discovery The 1,8-naphthyridine framework is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the 1,8-Naphthyridine Scaffold in Modern Drug Discovery

The 1,8-naphthyridine framework is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists and drug development professionals. Its rigid, planar structure and the presence of two nitrogen atoms make it an exceptional platform for developing a wide array of therapeutic agents. Derivatives of 1,8-naphthyridine have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Notable examples of drugs based on this scaffold include the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[1][3]

This technical guide focuses on a specific, yet underexplored derivative: 2-Methyl-1,8-naphthyridin-4-amine . While direct literature on this compound is sparse, this guide will provide a comprehensive overview by:

  • Detailing the synthesis of the 2-methyl-1,8-naphthyridine core.

  • Proposing a robust and logical synthetic pathway to introduce the 4-amino functionality.

  • Predicting the physicochemical and spectroscopic properties of the target molecule.

  • Discussing its potential applications in drug discovery based on the established biological activities of related compounds.

This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of novel 1,8-naphthyridine derivatives.

Part 1: The 2-Methyl-1,8-naphthyridine Core: A Foundational Building Block

The synthesis of the 2-methyl-1,8-naphthyridine core is the crucial first step. A highly efficient and environmentally friendly method for its gram-scale synthesis is the Friedländer annulation.[1][4]

Synthesis of 2-Methyl-1,8-naphthyridine

A green and efficient synthesis of 2-methyl-1,8-naphthyridine can be achieved through the Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with acetone.[1][4] The use of choline hydroxide (ChOH) as a catalyst in water as a solvent makes this a sustainable and high-yielding process.[1][4]

Experimental Protocol: Synthesis of 2-Methyl-1,8-naphthyridine

  • Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) in water (1 mL).

  • Catalyst Addition: Add choline hydroxide (1 mol%) to the mixture.

  • Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 50°C for 6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the product can be isolated through standard workup procedures to yield 2-methyl-1,8-naphthyridine as a solid.[1]

Physicochemical and Spectroscopic Properties of 2-Methyl-1,8-naphthyridine

The properties of the 2-methyl-1,8-naphthyridine core are essential for understanding its reactivity and for the characterization of its derivatives.

PropertyValueReference
Molecular Formula C₉H₈N₂[5]
Molecular Weight 144.18 g/mol [5]
Appearance Light yellow to brown crystalline powder[5]
Melting Point 98 - 102 °C[5]
CAS Number 1569-16-0[]

Part 2: A Proposed Synthetic Pathway to 2-Methyl-1,8-naphthyridin-4-amine

With a reliable synthesis of the 2-methyl-1,8-naphthyridine core established, the next critical step is the introduction of the amino group at the 4-position. A logical and field-proven approach involves a two-step process: halogenation at the 4-position followed by a nucleophilic aromatic substitution.

Step 1: Bromination of 2-Methyl-1,8-naphthyridine

The direct and selective functionalization of the 1,8-naphthyridine ring can be challenging. However, the synthesis of 4-bromo-2-methyl-1,8-naphthyridine is a known transformation, and this intermediate is commercially available, providing a practical starting point for the synthesis of the target amine.[7]

Step 2: Nucleophilic Aromatic Substitution

The bromo-substituent at the 4-position of the 1,8-naphthyridine ring is expected to be susceptible to nucleophilic aromatic substitution. The use of a suitable nitrogen nucleophile, such as ammonia or a protected amine, can be employed to introduce the desired amino group.

Proposed Experimental Protocol: Synthesis of 2-Methyl-1,8-naphthyridin-4-amine

  • Reaction Setup: In a sealed reaction vessel, dissolve 4-bromo-2-methyl-1,8-naphthyridine (1 mmol) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add an excess of an ammonia source, such as a solution of ammonia in a suitable solvent or an ammonium salt in the presence of a base.

  • Catalyst (Optional): The reaction may be facilitated by a copper(I) or palladium(0) catalyst with an appropriate ligand, which is a common practice for such transformations.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction mixture and perform an aqueous workup. The crude product can be purified by column chromatography on silica gel to yield 2-Methyl-1,8-naphthyridin-4-amine.

G cluster_0 Synthesis of 2-Methyl-1,8-naphthyridine (Core) cluster_1 Synthesis of 2-Methyl-1,8-naphthyridin-4-amine 2-aminonicotinaldehyde 2-aminonicotinaldehyde 2-Methyl-1,8-naphthyridine 2-Methyl-1,8-naphthyridine 2-aminonicotinaldehyde->2-Methyl-1,8-naphthyridine Choline Hydroxide, H2O, 50°C Acetone Acetone Acetone->2-Methyl-1,8-naphthyridine 4-bromo-2-methyl-1,8-naphthyridine 4-bromo-2-methyl-1,8-naphthyridine 2-Methyl-1,8-naphthyridine->4-bromo-2-methyl-1,8-naphthyridine Bromination (assumed) 2-Methyl-1,8-naphthyridin-4-amine 2-Methyl-1,8-naphthyridin-4-amine 4-bromo-2-methyl-1,8-naphthyridine->2-Methyl-1,8-naphthyridin-4-amine Nucleophilic Aromatic Substitution, Heat Ammonia Source Ammonia Source Ammonia Source->2-Methyl-1,8-naphthyridin-4-amine

Caption: Proposed synthetic pathway to 2-Methyl-1,8-naphthyridin-4-amine.

Part 3: Predicted Properties and Characterization of 2-Methyl-1,8-naphthyridin-4-amine

The successful synthesis of 2-Methyl-1,8-naphthyridin-4-amine would require thorough characterization to confirm its structure and purity. Based on its chemical structure, we can predict its key physicochemical and spectroscopic properties.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale
Molecular Formula C₉H₉N₃Based on structure
Molecular Weight 159.19 g/mol Based on structure
pKa 4-6The amino group will be basic, and the ring nitrogens will have their own pKa values.
logP 1.5 - 2.5The introduction of the polar amino group will decrease the logP compared to the core.
Solubility Soluble in organic solvents like DMSO and DMF; sparingly soluble in water.The amine functionality may improve aqueous solubility at acidic pH.
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine ring, a singlet for the methyl group, and a broad singlet for the amine protons which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 159.19, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the primary amine (around 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations from the aromatic rings.

Part 4: Potential Applications and Biological Significance

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[8][9] The introduction of a methyl group at the 2-position and an amino group at the 4-position could modulate the biological activity in several ways, making 2-Methyl-1,8-naphthyridin-4-amine an attractive candidate for screening in various disease models.

  • Anticancer Activity: Many substituted 1,8-naphthyridines have shown potent anticancer activity.[1][3] The 4-amino group could act as a key hydrogen bond donor, interacting with biological targets such as protein kinases, which are often implicated in cancer progression.

  • Antimicrobial Activity: The 1,8-naphthyridine core is famously associated with antibacterial agents like nalidixic acid.[1][3] 2-Methyl-1,8-naphthyridin-4-amine could be investigated for its potential to inhibit bacterial DNA gyrase or other essential bacterial enzymes.[9]

  • Anti-inflammatory and Analgesic Properties: Various derivatives of 1,8-naphthyridine have been reported to possess anti-inflammatory and analgesic effects.[9]

  • CNS Disorders: Some 1,8-naphthyridine derivatives have shown potential in treating neurological disorders.[2]

G cluster_apps 2-Methyl-1,8-naphthyridin-4-amine 2-Methyl-1,8-naphthyridin-4-amine Potential_Applications Potential Therapeutic Applications 2-Methyl-1,8-naphthyridin-4-amine->Potential_Applications Anticancer Anticancer Anticancer->Potential_Applications Antimicrobial Antimicrobial Antimicrobial->Potential_Applications Anti-inflammatory Anti-inflammatory Anti-inflammatory->Potential_Applications CNS Disorders CNS Disorders CNS Disorders->Potential_Applications

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Exploratory

Elucidating the In Vitro Mechanism of Action for 2-Methyl-1,8-naphthyridin-4-amine: A Strategic Framework

An In-Depth Technical Guide Abstract: The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including kinase inhibition and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including kinase inhibition and anticancer properties. This guide outlines a comprehensive, multi-stage strategy for the in vitro characterization of a novel derivative, 2-Methyl-1,8-naphthyridin-4-amine. As the specific mechanism for this compound is not yet extensively documented in publicly available literature, this document serves as a technical blueprint for its investigation. We will proceed from broad, hypothesis-generating screening to specific target validation and pathway analysis, providing detailed protocols and the scientific rationale underpinning each experimental choice. This framework is designed for researchers, scientists, and drug development professionals seeking to rigorously define the molecular mechanism of a new chemical entity.

Part 1: Foundational Analysis & Hypothesis Generation

The rational investigation of a novel compound's mechanism begins with an understanding of its core chemical scaffold. The 1,8-naphthyridine ring system is a bioisostere of quinoline and purine, allowing it to function as a versatile "hinge-binding" motif in ATP-binding pockets of many protein kinases. Several FDA-approved and investigational drugs feature this core structure, often targeting kinases involved in oncology and inflammatory diseases.

Therefore, our primary hypothesis is that 2-Methyl-1,8-naphthyridin-4-amine functions as a protein kinase inhibitor. This hypothesis provides a logical starting point for a tiered investigational approach.

Initial Broad-Spectrum Kinase Panel Screening

To avoid bias and efficiently survey the landscape of potential targets, the initial step is to screen the compound against a large, commercially available panel of kinases. This provides an unbiased view of its potency and selectivity.

Experimental Objective: To identify the primary kinase family or specific kinases that 2-Methyl-1,8-naphthyridin-4-amine interacts with and to determine its initial selectivity profile.

Workflow Diagram: From Screening to Hypothesis

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hypothesis Refinement Compound 2-Methyl-1,8-naphthyridin-4-amine Screen Broad Kinase Panel (e.g., 400+ kinases @ 1-10 µM) Compound->Screen Hit_Data Primary Hit Identification (% Inhibition Data) Screen->Hit_Data Dose_Response IC50 Determination (10-point dose curve) Hit_Data->Dose_Response Select top hits (<50% inhibition) Selectivity Selectivity Analysis (Comparison of IC50 values) Dose_Response->Selectivity Hypothesis Formulate Primary Hypothesis (e.g., 'Potent & Selective Inhibitor of Kinase X') Selectivity->Hypothesis

Caption: Workflow for initial kinase screening and hypothesis generation.

Cellular Phenotypic Screening

Parallel to target-based screening, it is crucial to confirm that the compound elicits a biological response in a cellular context. A cell viability assay across a panel of cancer cell lines is a standard starting point.

Experimental Objective: To determine if the compound has cytotoxic or cytostatic effects on cancer cells and to calculate its half-maximal effective concentration (EC50).

Protocol: Cell Viability Assessment using CellTiter-Glo®

  • Cell Plating: Seed cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) in 96-well, white-walled plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of 2-Methyl-1,8-naphthyridin-4-amine (e.g., from 100 µM to 5 nM) in appropriate cell culture media.

  • Dosing: Remove old media from cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Lysis & Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate EC50 values using a non-linear regression model (log(inhibitor) vs. response).

Part 2: Target Validation and Mechanistic Deep Dive

Assuming the initial screens identify a primary target, for instance, "Tyrosine Kinase X" (TK-X) , the next phase involves rigorously validating this interaction and understanding its biochemical consequences.

Orthogonal Target Engagement Assays

Confirming direct binding of the compound to the putative target is a critical validation step. This ensures the observed enzymatic inhibition is not an artifact of the assay format.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture & Lysis: Culture cells known to express TK-X to ~80% confluency. Harvest and resuspend cells in PBS with protease inhibitors.

  • Compound Treatment: Treat the cell suspension with 2-Methyl-1,8-naphthyridin-4-amine (e.g., at 10x its IC50) or vehicle for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

  • Protein Extraction: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured protein fraction.

  • Analysis by Western Blot: Analyze the supernatant fractions by SDS-PAGE and Western Blot using a validated antibody against TK-X.

  • Interpretation: In vehicle-treated samples, the TK-X band will disappear as the temperature increases and the protein denatures. In the compound-treated sample, binding will stabilize the protein, resulting in a "thermal shift" where the protein remains soluble at higher temperatures.

Determining the Mode of Inhibition

Understanding how the compound inhibits the kinase is essential. The most common modes for ATP-competitive inhibitors are reversible (competitive, non-competitive, uncompetitive) or irreversible (covalent).

Experimental Objective: To determine if the compound's inhibition of TK-X is ATP-competitive.

Protocol: Michaelis-Menten Kinetics Assay

  • Assay Setup: Perform the kinase assay (e.g., ADP-Glo™) using a fixed, sub-saturating concentration of the peptide substrate.

  • Varying ATP: Create a matrix of experimental conditions. On one axis, use a serial dilution of 2-Methyl-1,8-naphthyridin-4-amine (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50). On the other axis, use a range of ATP concentrations that bracket the known Km for TK-X (e.g., from 0.1x Km to 10x Km).

  • Data Acquisition: Run the kinase reactions and measure the output (luminescence). Convert this to reaction velocity (e.g., pmol of ADP/min).

  • Analysis: Plot the reaction velocity versus ATP concentration for each inhibitor concentration. Fit the data to the Michaelis-Menten equation. Generate a Lineweaver-Burk plot (1/Velocity vs. 1/[ATP]).

  • Interpretation:

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax remains unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged, apparent Vmax decreases).

Data Summary Table: Hypothetical Kinetic Data

Inhibitor Conc.Apparent Kₘ (µM)Apparent Vₘₐₓ (RLU/min)Inhibition Mode
0 (Vehicle)1585,000-
0.5x IC₅₀2884,500Competitive
1x IC₅₀4585,200Competitive
2x IC₅₀7584,900Competitive

Part 3: Cellular Pathway & Downstream Effects Analysis

Confirming target engagement in a cell is not sufficient. A robust mechanistic study must demonstrate that this engagement leads to the modulation of the intended downstream signaling pathway.

Probing Target Phosphorylation Status

If 2-Methyl-1,8-naphthyridin-4-amine inhibits TK-X, it should decrease the phosphorylation of TK-X itself (if it undergoes autophosphorylation) and its known downstream substrates.

Signaling Pathway Diagram: Hypothetical TK-X Pathway

G cluster_pathway Hypothetical TK-X Signaling Cascade GF Growth Factor Receptor Receptor GF->Receptor TKX TK-X Receptor->TKX activates Substrate1 Substrate A TKX->Substrate1 phosphorylates (pSubstrate A) Inhibitor 2-Methyl-1,8- naphthyridin-4-amine Inhibitor->TKX inhibits Substrate2 Substrate B Substrate1->Substrate2 activates TF Transcription Factor Substrate2->TF activates Response Cell Proliferation & Survival TF->Response

Foundational

An In-depth Technical Guide to the Spectroscopic Properties of 2-Methyl-1,8-naphthyridin-4-amine

Abstract This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Methyl-1,8-naphthyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Methyl-1,8-naphthyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Given the nascent stage of research into this specific molecule, this document establishes a predictive framework for its spectroscopic characterization based on extensive data from structurally analogous 1,8-naphthyridine derivatives. We delve into the theoretical underpinnings and practical applications of Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in elucidating the structure and electronic nature of this compound. Detailed experimental protocols are provided for each technique, ensuring a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, identify, and characterize 2-Methyl-1,8-naphthyridin-4-amine and related novel chemical entities.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of methyl and amino substituents onto this heterocyclic system, as in 2-Methyl-1,8-naphthyridin-4-amine, is anticipated to modulate its physicochemical and pharmacological properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the rational design of future drug candidates.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of 2-Methyl-1,8-naphthyridin-4-amine, including the conjugated aromatic system, the primary amine, and the methyl group, give rise to a unique spectroscopic profile. A systematic approach to its characterization involves a multi-technique analysis as outlined below.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Methyl-1,8-naphthyridin-4-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Purity & Conjugation IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Connectivity & Environment MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula Interpretation Spectral Interpretation UV_Vis->Interpretation IR->Interpretation NMR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,8-naphthyridin-4-amine

Abstract The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This technical guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This technical guide provides a focused, in-depth analysis of a specific derivative, 2-Methyl-1,8-naphthyridin-4-amine. While this compound is a promising candidate for further research, publicly available, experimentally-derived data on its physicochemical properties, particularly its solubility, are scarce. This document addresses this gap by providing foundational data, a predictive solubility profile based on its chemical structure, and a rigorous, field-proven experimental protocol for determining its solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Core Physicochemical Properties

2-Methyl-1,8-naphthyridin-4-amine belongs to the class of heterocyclic amines. Its structure, featuring a fused bicyclic aromatic system with nitrogen heteroatoms, a basic amine substituent, and a methyl group, dictates its chemical behavior and physical properties. The nitrogen atoms in the rings and the exocyclic amine group can act as hydrogen bond acceptors, while the amine group can also act as a hydrogen bond donor. These features, combined with the overall aromaticity, are key determinants of its molecular interactions and solubility.

A search of chemical databases confirms the molecular formula and weight for this compound. However, a unique CAS number for the specific isomer 2-Methyl-1,8-naphthyridin-4-amine is not readily found, with available numbers often pointing to related isomers like 7-methyl-1,8-naphthyridin-2-amine[1]. Researchers should exercise caution and confirm the identity of their materials through analytical methods such as NMR and mass spectrometry.

Table 1: Core Physicochemical Identifiers for 2-Methyl-1,8-naphthyridin-4-amine

PropertyValueSource
Molecular FormulaC₉H₉N₃PubChem (Inferred)
Molecular Weight159.19 g/mol PubChem (Inferred)[1]
IUPAC Name2-methyl-1,8-naphthyridin-4-amineN/A
CAS NumberNot availableN/A

Solubility Profile: A Predictive and Practical Approach

Quantitative, experimentally-determined solubility data for 2-Methyl-1,8-naphthyridin-4-amine is not extensively reported in the scientific literature. However, a qualitative solubility profile can be predicted based on its molecular structure. The molecule possesses both polar (amine group, ring nitrogens) and non-polar (aromatic rings, methyl group) characteristics.

Qualitative Solubility Assessment:

  • Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic aromatic scaffold. The basic amine group (pKa can be estimated to be in the range of 4-6) suggests that solubility will significantly increase in acidic aqueous solutions due to the formation of a more soluble protonated salt.

  • Polar Aprotic Solvents: Likely to exhibit good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of solvating both the polar and non-polar regions of the molecule. This makes them ideal solvents for preparing stock solutions for biological screening.

  • Alcohols: Moderate to good solubility is expected in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the amine and naphthyridine nitrogen atoms.

  • Non-polar Solvents: Poor solubility is predicted in non-polar solvents such as hexanes and toluene, as these solvents cannot effectively solvate the polar functional groups.

Table 2: Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale for Use in Research
Aqueous BufferPBS (pH 7.4), WaterLow to InsolublePhysiologically relevant media for bioassays.
Acidic Aqueous0.1 M HClSolubleAssesses pH-dependent solubility and salt formation potential.
Polar AproticDMSO, DMFSolubleStandard for creating high-concentration stock solutions.
AlcoholsMethanol, EthanolModerately SolubleUsed in purification (recrystallization) and as a co-solvent.
ChlorinatedDichloromethane (DCM)Slightly SolubleCommon solvent for organic synthesis and extraction.
Non-polar AproticHexanes, TolueneInsolubleUsed in anti-solvent precipitation and purification.

Experimental Protocol for Solubility Determination

For any new chemical entity, a systematic determination of its solubility is a critical first step. The following protocol provides a robust, tiered approach to assess solubility by visual inspection, adapted from established international guidelines. This self-validating system ensures that researchers can confidently prepare solutions for downstream applications.

Objective: To determine the maximum soluble concentration of 2-Methyl-1,8-naphthyridin-4-amine in various solvents at room temperature and 37°C.

Materials:

  • 2-Methyl-1,8-naphthyridin-4-amine

  • Selected solvents (e.g., cell culture media, DMSO, ethanol)

  • Glass vials or tubes

  • Vortex mixer

  • Water bath sonicator

  • Incubator or water bath at 37°C

Methodology:

  • Initial High-Concentration Test (Tier 1): a. Weigh approximately 10 mg of the compound into a clear glass vial. b. Add the volume of the primary solvent (e.g., DMSO) required to reach a high concentration, such as 20 mg/mL (500 µL). c. Causality Insight: Starting at a high concentration allows for the rapid determination of a solubility ceiling and minimizes the number of serial dilutions required. DMSO is often the first choice as it is a powerful solvent for a wide range of organic molecules and is compatible with many biological assays at low final concentrations.

  • Mechanical Agitation Sequence: a. Vortexing: Vigorously vortex the vial for 1-2 minutes. Visually inspect for undissolved particles against a dark background. If the solution is clear, the compound is soluble at this concentration. b. Sonication: If solids remain, place the vial in a water bath sonicator for up to 15 minutes. This uses ultrasonic waves to break up particle agglomerates and enhance dissolution. Visually inspect again. c. Heating: If solids still persist, warm the solution to 37°C for 30-60 minutes. This increases the kinetic energy of the system, often overcoming activation energy barriers to dissolution. After heating, allow the solution to cool to room temperature for at least 30 minutes to check for precipitation. d. Trustworthiness by Design: This escalating sequence of mechanical and thermal stress ensures that maximum effort has been applied to dissolve the compound before proceeding to a lower concentration. The cooling step is critical to identify compounds that may be supersaturated or have temperature-dependent solubility.

  • Dilution and Re-testing (Tier 2): a. If the compound is not soluble at the initial concentration, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., from 20 mg/mL to 2 mg/mL). b. Repeat the entire mechanical agitation sequence (Step 2). c. Continue this process of dilution and re-testing until a concentration is reached where a clear solution is obtained. The highest concentration that results in a clear solution is recorded as the solubility.

The workflow for this protocol is visualized in the diagram below.

G cluster_0 Solubility Assessment Workflow start Weigh Compound (e.g., 10 mg) add_solvent Add Solvent for High Concentration (e.g., 20 mg/mL) start->add_solvent vortex Vortex for 2 min add_solvent->vortex check1 Visually Clear? vortex->check1 sonicate Sonicate for 15 min check1->sonicate No soluble Record as Soluble at this Concentration check1->soluble Yes check2 Visually Clear? sonicate->check2 heat Warm to 37°C for 30 min check2->heat No check2->soluble Yes check3 Visually Clear? heat->check3 dilute Dilute 10-fold (e.g., to 2 mg/mL) check3->dilute No check3->soluble Yes insoluble Insoluble at Highest Concentration check3->insoluble No, at max dilution dilute->vortex

Caption: Step-by-step workflow for determining compound solubility.

References

  • PubChem. 7-Amino-2-methyl-1,8-naphthyridin-4-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-7-methyl-1,8-naphthyridine. National Center for Biotechnology Information. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission. [Link]

Sources

Foundational

The Role of 2-Methyl-1,8-naphthyridin-4-amine in Supramolecular Chemistry: A Technical Blueprint for Molecular Recognition and Self-Assembly

Executive Summary In the realm of supramolecular chemistry, the pursuit of highly specific, reversible, and thermodynamically stable non-covalent interactions is paramount. Among the most privileged scaffolds used to ach...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of supramolecular chemistry, the pursuit of highly specific, reversible, and thermodynamically stable non-covalent interactions is paramount. Among the most privileged scaffolds used to achieve this is the 1,8-naphthyridine core. Specifically, 2-Methyl-1,8-naphthyridin-4-amine serves as a highly versatile synthon and building block. By leveraging its unique spatial arrangement of hydrogen-bond donors and acceptors, researchers can construct complex supramolecular architectures—ranging from dynamic copolymers to precision DNA-mismatch repair probes.

This whitepaper provides an in-depth technical analysis of how the structural causality of 2-methyl-1,8-naphthyridin-4-amine dictates its supramolecular behavior, supported by self-validating experimental protocols and quantitative thermodynamic data.

Mechanistic Foundations: The Causality of Molecular Design

The supramolecular utility of 2-methyl-1,8-naphthyridin-4-amine is not accidental; it is the direct result of precise steric and electronic engineering.

  • The 1,8-Naphthyridine Core (The Acceptor Matrix): The rigid, planar bicyclic aromatic system is ideal for π−π stacking, which is critical for intercalating into DNA base pairs. The nitrogens at the 1 and 8 positions act as potent hydrogen-bond acceptors (A).

  • The 4-Amino Group (The Donor Handle): The primary amine at the 4-position acts as a strong hydrogen-bond donor (D). When functionalized (e.g., via acylation to form amides), it creates a highly specific contiguous hydrogen-bonding array (such as DAA or DAAD). This array is geometrically perfectly complementary to the Watson-Crick face of specific nucleobases, particularly guanine.

  • The 2-Methyl Group (The Steric & Synthetic Pivot): The methyl group at the 2-position provides critical steric bulk that suppresses unwanted homodimerization of the naphthyridine units, energetically driving the system toward heterocomplexation with target analytes. Synthetically, the acidic protons of the 2-methyl group can undergo condensation or oxidation, serving as the primary chemical handle for synthesizing dimeric bis-naphthyridines connected by flexible linkers.

G Naph 2-Methyl-1,8-naphthyridin-4-amine (DAA/DAAD Motif) Target1 Guanosine / G-G Mismatch (ADD/ADDA Motif) Naph->Target1 H-Bonding (K_a ~ 10^8 M^-1) Target2 Ureidopyrimidinone (UPy) (ADDA Motif) Naph->Target2 Heterocomplexation (K_a > 10^6 M^-1) Complex1 DNA Intercalation & Mismatch Repair Target1->Complex1 Complex2 Supramolecular Copolymers Target2->Complex2

Caption: Logical flow of naphthyridine-mediated supramolecular heterocomplexation.

Core Application Vectors

DNA Mismatch Recognition (G-G Mismatches)

Single-nucleotide polymorphisms (SNPs) often result in mismatched base pairs, such as the guanine-guanine (G-G) mismatch. Dimeric naphthyridines, synthesized from 2-methyl-1,8-naphthyridin-4-amine precursors, are capable of selectively recognizing these mismatches. The two naphthyridine rings intercalate into the DNA helix and utilize their hydrogen-bonding faces to pair with the two mismatched guanines, effectively acting as an abiotic cytosine mimic. This highly specific binding has been utilized to induce hairpin formation in DNA monolayers and detect genetic anomalies [1][1].

Supramolecular Copolymers and Blends

In materials science, the creation of self-healing and dynamic polymers relies on strong, reversible non-covalent bonds. Naphthyridine derivatives form extraordinarily stable quadruply hydrogen-bonded heterocomplexes with ureidopyrimidinone (UPy) derivatives. While UPy strongly homodimerizes, the introduction of a naphthyridine module shifts the equilibrium entirely toward UPy-Naphthyridine heterocomplexation ( Ka​>106M−1 ), enabling the precise engineering of alternating supramolecular copolymers [2][2].

Quantitative Thermodynamic Data

The efficiency of 2-methyl-1,8-naphthyridin-4-amine derivatives in supramolecular chemistry is validated by their thermodynamic binding constants. Below is a summary of key association constants ( Ka​ ) and dissociation constants ( Kd​ ) across different target analytes.

Supramolecular ComplexHydrogen Bonding MotifBinding AffinitySolvent / Environment
Naphthyridine : UPy DAAD : ADDA Ka​>106M−1 Chloroform
Naphthyridine : Guanosine DAA : ADD Ka​≈3×108M−1 Chloroform
Bis-Naphthyridine : G-G Mismatch Intercalation + H-Bonding Kd​=53nM Aqueous Buffer (pH 7.0)

Data synthesized from authoritative studies on naphthyridine heterocomplexation [3][3] and DNA-binding molecules [4][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding necessary controls to prove causality.

Protocol 1: SPR Assay for G-G Mismatch Recognition

Objective: Quantify the binding affinity ( Kd​ ) of a naphthyridine dimer to a G-G mismatch while ruling out non-specific electrostatic interactions.

  • Sensor Surface Passivation (The Causality of PEGylation):

    • Action: Functionalize a gold SPR chip with a mixed self-assembled monolayer (SAM) of thiol-modified naphthyridine ligands and inert polyethylene glycol (PEG) thiols.

    • Causality: The PEG matrix prevents the non-specific adsorption of the negatively charged DNA phosphate backbone to the gold surface.

  • Internal Negative Control (Self-Validation):

    • Action: Inject a fully matched DNA duplex (e.g., a perfectly complementary A-T / G-C 42-mer) over the functionalized chip.

    • Causality: If the SPR response (Response Units, RU) shifts, non-specific binding is occurring. A valid system must show ΔRU≈0 for matched DNA, proving that the naphthyridine cleft exclusively recognizes the structural anomaly of the G-G mismatch.

  • Analyte Titration:

    • Action: Inject the target G-G mismatched DNA at varying concentrations (10 nM to 500 nM).

    • Causality: Multiple concentrations are required to fit the association ( kon​ ) and dissociation ( koff​ ) curves globally, ensuring the calculated Kd​ is thermodynamically sound rather than a kinetic artifact.

Workflow Step1 1. Ligand Immobilization (Thiol-modified Naphthyridine on Au) Step3 3. Surface Plasmon Resonance (SPR) (Real-time Association/Dissociation) Step1->Step3 Step2 2. Analyte Preparation (Target DNA Duplex with G-G Mismatch) Step2->Step3 Step4 4. Isothermal Titration Calorimetry (Thermodynamic Profiling: ΔH, ΔS) Step2->Step4 Step5 5. Data Synthesis (K_d, Stoichiometry Validation) Step3->Step5 Step4->Step5

Caption: Self-validating SPR and ITC workflow for DNA mismatch recognition.

Protocol 2: Synthesis and Validation of Naphthyridine-UPy Copolymers

Objective: Form alternating supramolecular copolymers via heterocomplexation.

  • Stoichiometric Mixing:

    • Action: Dissolve equimolar amounts of bis-naphthyridine and bis-UPy monomers in anhydrous chloroform.

    • Causality: Chloroform is chosen because it is a non-competitive, low-polarity solvent that maximizes the strength of the quadruple hydrogen bonds without participating in them (unlike protic solvents like methanol or water).

  • Concentration-Dependent SEC (Self-Validation):

    • Action: Perform Size Exclusion Chromatography (SEC) at varying dilutions.

    • Causality: Covalent polymers maintain their hydrodynamic volume regardless of dilution. Supramolecular polymers are dynamic; their apparent molecular weight will decrease upon dilution as the equilibrium shifts toward monomers. This step self-validates the non-covalent nature of the polymer backbone.

References

  • Meijer, E. W., Sijbesma, R. P., et al. "Supramolecular Graft Copolymers Based on 2,7-Diamido-1,8-naphthyridines." Journal of the American Chemical Society.2

  • Zimmerman, S. C., et al. "A highly stable quadruply hydrogen-bonded heterocomplex useful for supramolecular polymer blends." PubMed / NIH. 3

  • Santos, M. A., et al. "Molecular recognition of guanosine and 2-acetylaminofluorene-modified guanosine. A comparative study." Supramolecular Chemistry. 5

  • Nakatani, K., et al. "Synthesis of Dimeric 2-Amino-1,8-Naphthyridine and Related DNA-Binding Molecules." ResearchGate. 4

  • Nakatani, K., et al. "Chemically Induced Hairpin Formation in DNA Monolayers." ResearchGate. 1

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Exploratory

thermodynamic stability of 2-Methyl-1,8-naphthyridin-4-amine derivatives

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-1,8-naphthyridin-4-amine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The 1,8-naphthyridine scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-1,8-naphthyridin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The thermodynamic stability of these compounds, particularly derivatives of 2-Methyl-1,8-naphthyridin-4-amine, is a critical determinant of their viability as drug candidates. It directly influences shelf-life, formulation strategies, bioavailability, and ultimately, clinical success. This guide provides a comprehensive exploration of the principles governing the thermodynamic stability of this chemical class. We will delve into the intrinsic and extrinsic factors that dictate stability, present detailed, field-proven protocols for its experimental evaluation, and discuss the application of computational methods for predictive analysis.

The Theoretical Bedrock: Understanding Thermodynamic Stability

In the context of drug development, thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state under a given set of conditions. This is fundamentally governed by the Gibbs free energy (ΔG) of the system. A spontaneous process, such as degradation, is characterized by a negative change in Gibbs free energy. The relationship is defined as:

ΔG = ΔH - TΔS

Where:

  • ΔH (Enthalpy) represents the change in heat content. A negative ΔH (exothermic process) favors stability.

  • T is the absolute temperature.

  • ΔS (Entropy) represents the change in disorder. A positive ΔS (increased disorder) favors spontaneity.

It is crucial to distinguish between thermodynamic and kinetic stability. A compound can be thermodynamically unstable but kinetically stable if the activation energy barrier for its degradation is very high, making the process infinitesimally slow under normal conditions (e.g., diamond is thermodynamically less stable than graphite but kinetically stable).[3] For pharmaceutical compounds, both aspects are important, but thermodynamic stability defines the ultimate equilibrium state.

This stability manifests in two primary domains:

  • Solid-State Stability: Relates to the propensity of the solid form to remain unchanged. This includes transformations between polymorphic forms (different crystal lattices) or from a high-energy amorphous state to a lower-energy crystalline state. The most stable polymorph will exhibit the lowest thermodynamic solubility.[4]

  • Solution-State Stability: Pertains to the compound's resistance to chemical degradation (e.g., hydrolysis, oxidation) when dissolved in a solvent or formulation vehicle.

Key Factors Influencing Stability

The stability of a 2-Methyl-1,8-naphthyridin-4-amine derivative is not an immutable property but is influenced by a combination of its molecular structure and its external environment.

Intrinsic Factors: Molecular Structure and Substituent Effects

The inherent stability of the molecule is dictated by its chemical architecture.

  • Substituent Effects: Modifications to the parent structure can profoundly impact stability. The electronic nature of substituents (electron-donating vs. electron-withdrawing) can alter the electron density of the naphthyridine ring system, influencing its susceptibility to nucleophilic or electrophilic attack.[5] For instance, studies on 2-amino-1,8-naphthyridines have shown that adding methyl groups to the ring enhances binding affinity to DNA targets by reducing the entropic penalty of binding.[6][7] This highlights how substituents can modulate intermolecular interactions and, consequently, the overall energy of the system.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding, for example between the 4-amino group and a substituent at the 3-position, can lock the conformation and increase the energy barrier to degradation, thereby enhancing stability.

  • Tautomerism: Heterocyclic compounds like quinolin-4-one derivatives can exist in equilibrium between different tautomeric forms.[8] The relative thermodynamic stability of these tautomers, which can be influenced by substituents and solvent, will dictate the dominant species in solution.

Extrinsic Factors: The External Environment

The conditions under which a compound is stored and used are critical to its stability.

  • pH: The two nitrogen atoms in the 1,8-naphthyridine ring are basic and can be protonated depending on the pH of the medium. This protonation state significantly alters the molecule's electronic profile, solubility, and reactivity, potentially making it more susceptible to hydrolytic degradation under either acidic or basic conditions.[9]

  • Solvent: The choice of solvent can dramatically affect stability. Protic solvents like alcohols can form hydrogen bonds with the naphthyridine nitrogens and the amino group, potentially stabilizing the molecule.[10] However, the presence of water, even in solvents like DMSO, can facilitate hydrolysis.[11]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical degradation according to the Arrhenius equation. Thermal analysis is therefore a cornerstone of stability assessment.[12]

  • Light (Photostability): Aromatic heterocyclic compounds are often susceptible to photodegradation. Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation products.[9][11]

  • Oxidation: The nitrogen atoms in the naphthyridine core can be susceptible to oxidation, leading to the formation of N-oxides. The presence of dissolved oxygen or trace metal ions can catalyze these oxidative processes.[9][11]

cluster_Intrinsic Intrinsic Factors (Molecular Structure) cluster_Extrinsic Extrinsic Factors (Environment) Substituents Substituent Effects (Electronic, Steric) Stability Thermodynamic Stability of 2-Methyl-1,8-naphthyridin-4-amine Derivatives Substituents->Stability IntraHB Intramolecular H-Bonding IntraHB->Stability Tautomers Tautomerism Tautomers->Stability pH pH pH->Stability Solvent Solvent Solvent->Stability Temp Temperature Temp->Stability Light Light (UV/Vis) Light->Stability Oxidation Oxidation Oxidation->Stability

Caption: Interplay of factors affecting thermodynamic stability.

Experimental Evaluation of Thermodynamic Stability

A multi-faceted experimental approach is required to build a comprehensive stability profile for a drug candidate.

Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature.[12]

DSC is a powerful technique for characterizing the thermal stability and solid-state properties of a compound.[13][14] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] This provides data on melting point (Tm), enthalpy of fusion (ΔHfus), and glass transitions (Tg).[16][17]

Table 1: Typical DSC Data Interpretation

Event TypeThermogram FeatureInterpretation
MeltingSharp endothermic peakTemperature of transition from solid to liquid. Purity can be inferred from peak shape.
CrystallizationExothermic peakTransition from an amorphous to a crystalline state upon heating.
Glass TransitionStep change in baselineTransition from a rigid, glassy amorphous state to a more flexible, rubbery state.
DecompositionBroad, irregular endo- or exothermic eventOnset of chemical degradation, often accompanied by mass loss (confirmed by TGA).

Protocol: DSC Analysis of a 2-Methyl-1,8-naphthyridin-4-amine Derivative

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the test compound into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent solvent loss and ensure a controlled atmosphere. Prepare an empty, sealed pan as the reference.

  • Program Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the initial temperature to ambient (e.g., 25°C).

    • Program a heating ramp at a constant rate, typically 10°C/min, up to a temperature beyond the expected melting or decomposition point (e.g., 300°C).[18]

    • Maintain a constant purge of inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal environment.

  • Data Acquisition: Run the temperature program and record the heat flow versus temperature.

  • Data Analysis: Analyze the resulting thermogram to identify thermal events. Determine the onset temperature and peak maximum for melting, and calculate the enthalpy of fusion (ΔHfus) by integrating the peak area.

TGA measures the change in mass of a sample as a function of temperature or time.[19] It is essential for determining the temperature at which a compound begins to decompose and for quantifying the mass loss associated with different degradation steps.[20]

Protocol: TGA Analysis of a 2-Methyl-1,8-naphthyridin-4-amine Derivative

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Weigh 5-10 mg of the test compound into a tared TGA pan (typically ceramic or platinum).

  • Program Setup:

    • Place the pan onto the TGA balance mechanism.

    • Set the initial temperature to ambient (e.g., 25°C).

    • Program a heating ramp at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C).[20]

    • Set the atmosphere to either inert (nitrogen) or oxidative (air or oxygen) depending on the desired stress condition.[12][21]

  • Data Acquisition: Initiate the program and record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The derivative of this curve (DTG) shows the rate of mass loss and helps to distinguish between overlapping decomposition steps.

Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature, where the solution is in contact with an excess of the most stable solid form of the compound.[22][23] It is a fundamental measure of solid-state stability.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • System Preparation: Add an excess amount of the solid compound to a series of vials containing the test medium (e.g., phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure equilibrium is reached with the most stable polymorph.[4]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37°C for physiological relevance) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[22]

  • Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Separation: Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from any remaining solid particles. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[22]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-Phase Analysis: Recover the remaining solid from the vials and analyze its physical form (e.g., by X-ray powder diffraction - XRPD) to confirm that it is the most stable polymorph and that no phase transformation occurred during the experiment.[4]

Forced Degradation Studies

Forced degradation, or stress testing, is used to identify the likely degradation products and elucidate degradation pathways.[11] This helps in developing stability-indicating analytical methods.

Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Subject aliquots of the stock solution to a variety of stress conditions:[11]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solution at 60°C for 24 hours.

    • Photolytic Stress: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a separation technique like HPLC-UV/MS. Compare the chromatograms to identify new peaks corresponding to degradation products.

Start New Derivative Synthesized DSC Differential Scanning Calorimetry (DSC) Start->DSC Solid Sample TGA Thermogravimetric Analysis (TGA) Start->TGA Solid Sample Solubility Thermodynamic Solubility (Shake-Flask) Start->Solubility Solid Sample Forced Forced Degradation (Acid, Base, Ox, Light, Heat) Start->Forced Solution Sample Report Comprehensive Stability Report DSC->Report Tm, ΔHfus, Tg TGA->Report Decomposition T Solubility->Report Equilibrium Solubility Forced->Report Degradation Pathways

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Foundational

An In-depth Technical Guide to the Hydrogen Bonding Motifs of 2-Methyl-1,8-naphthyridin-4-amine

Introduction: The Significance of Supramolecular Interactions in Naphthyridine-Based Drug Candidates The 1,8-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents with a br...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Supramolecular Interactions in Naphthyridine-Based Drug Candidates

The 1,8-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The compound 2-Methyl-1,8-naphthyridin-4-amine is a key derivative within this class. Its efficacy and mechanism of action at a molecular level are intrinsically linked to its ability to form specific, directional, non-covalent interactions. Among these, hydrogen bonds are paramount, governing everything from crystal packing and solubility to the highly specific recognition of biological targets such as enzymes and nucleic acids.

This technical guide provides a comprehensive analysis of the anticipated hydrogen bonding motifs of 2-Methyl-1,8-naphthyridin-4-amine. In the absence of a published crystal structure for this specific molecule, we will leverage established principles of supramolecular chemistry and draw strong analogies from the well-characterized hydrogen bonding patterns of closely related structures, most notably 4-aminopyridine. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive framework and a detailed experimental roadmap for the definitive characterization of these crucial intermolecular interactions.

Core Concepts: Deconstructing the Hydrogen Bonding Potential of 2-Methyl-1,8-naphthyridin-4-amine

The capacity of 2-Methyl-1,8-naphthyridin-4-amine to engage in hydrogen bonding is dictated by the electronic properties of its constituent functional groups. A thorough understanding of these features is essential for predicting the resultant supramolecular assemblies.

Hydrogen Bond Donors and Acceptors

The molecule possesses a primary amine (-NH₂) at the 4-position, which serves as the principal hydrogen bond donor. The two protons of the amino group can participate in the formation of two distinct hydrogen bonds.

The 1,8-naphthyridine ring system contains two nitrogen atoms, N1 and N8. Both are potential hydrogen bond acceptors. The lone pair of electrons on these sp²-hybridized nitrogen atoms can accept a proton from a suitable donor.

Functional GroupTypeRole in Hydrogen Bonding
4-Amino (-NH₂)Primary AmineDonor
N1Pyridine-like NitrogenAcceptor
N8Pyridine-like NitrogenAcceptor
Electronic Landscape and Steric Influences

The delocalized π-system of the naphthyridine ring influences the acidity of the amino protons and the basicity of the ring nitrogens. The methyl group at the 2-position introduces a modest steric hindrance and a weak electron-donating effect, which is unlikely to fundamentally alter the primary hydrogen bonding modes but may influence crystal packing.

Predictive Analysis: The Dominant Hydrogen Bonding Motifs

By drawing parallels with the known crystal structures of 4-aminopyridine, we can confidently predict the most probable hydrogen bonding motifs for 2-Methyl-1,8-naphthyridin-4-amine. In the solid state, 4-aminopyridine predominantly forms infinite chains and catemeric structures through N-H···N hydrogen bonds.

Predicted Motif 1: The N-H···N Heterodimeric Chain

The most fundamental and anticipated interaction is the formation of a head-to-tail chain. In this motif, the amino group of one molecule donates a hydrogen to one of the ring nitrogens (likely N1, which is less sterically hindered by the adjacent fused ring) of a neighboring molecule. This results in a robust, linear supramolecular polymer.

Caption: Predicted N-H···N heterodimeric chain motif.

Predicted Motif 2: The Amino-Naphthyridine Dimer

Another plausible motif involves the formation of a cyclic dimer, where two molecules are linked by a pair of N-H···N hydrogen bonds. This creates a stable, centrosymmetric R²₂(8) ring motif, a common feature in the crystal structures of molecules with both hydrogen bond donor and acceptor capabilities.

Caption: Predicted cyclic dimer with R²₂(8) motif.

Experimental Verification: A Self-Validating Workflow

The following protocols provide a comprehensive and self-validating system for the synthesis, characterization, and definitive structural elucidation of 2-Methyl-1,8-naphthyridin-4-amine and its hydrogen bonding motifs.

Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridin-4-amine

This procedure is adapted from established Friedländer annulation reactions for the synthesis of 1,8-naphthyridine derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2,6-diaminopyridine (1.0 eq) in ethanol.

  • Condensation: Add 4,4-dimethoxy-2-butanone (1.1 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G Reactants 2,6-Diaminopyridine + 4,4-Dimethoxy-2-butanone Condensation Acid-Catalyzed Condensation (Ethanol, Reflux) Reactants->Condensation Workup Neutralization & Extraction Condensation->Workup Purification Column Chromatography Workup->Purification Product 2-Methyl-1,8-naphthyridin-4-amine Purification->Product

Exploratory

Comprehensive Safety, Toxicity, and Pharmacological Profiling of 2-Methyl-1,8-naphthyridin-4-amine

Executive Summary 2-Methyl-1,8-naphthyridin-4-amine (CAS: 1245210-70-1) is a highly versatile nitrogenous heterocyclic building block utilized extensively in the synthesis of advanced pharmacophores. The 1,8-naphthyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1,8-naphthyridin-4-amine (CAS: 1245210-70-1) is a highly versatile nitrogenous heterocyclic building block utilized extensively in the synthesis of advanced pharmacophores. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to intercalate DNA, inhibit topoisomerases, and selectively modulate phosphodiesterase 10A (PDE10A). This whitepaper provides researchers and drug development professionals with an in-depth analysis of its physicochemical properties, toxicological profile (SDS data), and standardized, self-validating protocols for biological evaluation.

Chemical Identity & Structural Significance

The structural architecture of 2-Methyl-1,8-naphthyridin-4-amine consists of a bicyclic system containing two fused pyridine rings with nitrogen atoms at positions 1 and 8. The addition of a methyl group at position 2 and an amino group at position 4 significantly alters its electron density and solubility compared to the unsubstituted core.

  • Chemical Name: 2-Methyl-1,8-naphthyridin-4-amine

  • CAS Number: 1245210-70-1

  • Molecular Formula: C9H9N3

  • Molecular Weight: 159.19 g/mol

The rigid, planar nature of the fused aromatic system is the primary driver of its biological activity, allowing it to easily slip between the base pairs of DNA or fit into narrow enzymatic binding pockets[1].

Pharmacological Mechanisms & Target Engagement

The 1,8-naphthyridine scaffold is foundational to several classes of therapeutics. Historically, nalidixic acid—the first synthetic quinolone antibiotic—featured a 1,8-naphthyridine core that effectively inhibited bacterial DNA gyrase[2]. Modern applications of naphthyridin-4-amine derivatives extend into oncology and neurology:

Topoisomerase I/II Inhibition (Oncology & Antimicrobial)

The planar aromatic system facilitates deep DNA intercalation. When the compound binds to the DNA-topoisomerase complex, it stabilizes transient DNA strand breaks. This forms a lethal ternary cleavage complex that prevents DNA religation, ultimately triggering the accumulation of double-strand breaks and cellular apoptosis[1].

PDE10A Inhibition (Neurology)

Naphthyridin-4-amines are actively explored as core replacements in the development of highly selective PDE10A inhibitors (such as the clinical candidate MK-8189) for the treatment of schizophrenia. The inclusion of the 1,8-naphthyridine core improves aqueous solubility while maintaining the critical hydrogen-bonding interactions required for target engagement in the striatum[3].

MoA Compound 2-Methyl-1,8-naphthyridin-4-amine DNA DNA Double Helix Compound->DNA Intercalates base pairs Topo Topoisomerase II / DNA Gyrase Compound->Topo Binds to enzyme Complex Ternary Cleavage Complex DNA->Complex Topo->Complex Attempts DNA cleavage Apoptosis Cell Death (Apoptosis) Complex->Apoptosis Accumulation of DNA breaks

Mechanism of Action: 1,8-Naphthyridine derivatives inducing apoptosis via Topoisomerase II inhibition.

Toxicological Profile & Safety Data Sheet (SDS) Standards

Handling 2-Methyl-1,8-naphthyridin-4-amine requires strict adherence to safety protocols due to its inherent biological activity. Based on the Globally Harmonized System (GHS) classifications for the parent 1,8-naphthyridin-4-amine class, the compound exhibits moderate acute toxicity and acts as a localized irritant[4].

Mechanism of Toxicity
  • Acute Toxicity: LD50 values for related naphthyridine derivatives in murine models typically range from 2.551 to 2.964 mol/kg (oral)[1]. The primary mechanism of acute cellular toxicity is the disruption of nucleic acid synthesis in rapidly dividing cells.

  • Chronic Toxicity & Mutagenicity: Due to its DNA-intercalating properties, the compound is anticipated to be AMES-positive (mutagenic) and may exhibit hepatotoxicity upon chronic systemic exposure[1].

  • Cardiotoxicity Risk: While the naphthyridine core is highly effective, specific structural modifications can lead to off-target hERG channel inhibition (specifically hERG II). This is a critical safety parameter that must be monitored during preclinical drug development to prevent drug-induced arrhythmias[1].

Quantitative Safety Summaries

Table 1: Physicochemical and GHS Hazard Summary

Parameter Value / Classification Regulatory Source / Indicator
CAS Number 1245210-70-1 Chemical Identity
GHS Hazard Class Acute Tox. 4 H302 (Oral), H312 (Dermal), H332 (Inhalation)
Irritation Profile Skin Irrit. 2, Eye Irrit. 2A H315 (Skin), H319 (Eye)

| Organ Toxicity | STOT SE 3 | H336 (May cause drowsiness or dizziness) |

Table 2: Comparative Pharmacological & Toxicity Metrics (Representative Naphthyridines)

Target / Assay Metric Observation / Impact
MCF-7 Breast Cancer IC50 ~3.98 - 6.49 µM (High anti-proliferative potency)
WI-38 Normal Fibroblasts IC50 > 100 µM (Favorable therapeutic index)
Acute Oral Toxicity (Rat) LD50 2.551 - 2.964 mol/kg (Moderate systemic toxicity)

| hERG Channel | Inhibition | Predicted hERG II inhibition (Requires cardiac monitoring) |

Experimental Protocols: Cytotoxicity & Target Validation

To evaluate the safety and efficacy of 2-Methyl-1,8-naphthyridin-4-amine derivatives, researchers must utilize robust, self-validating in vitro assays. The following protocol details the MTT assay for assessing cell viability and establishing a therapeutic index.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the compound in human cancer cell lines (e.g., MCF-7) versus normal fibroblasts (e.g., WI-38)[1]. Self-Validating System: To ensure assay integrity, this protocol requires a positive control (Doxorubicin or Nalidixic acid) to verify assay sensitivity, a vehicle control (0.5% DMSO) to establish baseline viability, and a blank well (media + MTT only) to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 for 24 hours.

    • Causality: A 24-hour incubation ensures cells re-adhere to the plastic substrate and re-enter the log phase of growth, making them susceptible to DNA-targeting agents.

  • Compound Preparation: Dissolve 2-Methyl-1,8-naphthyridin-4-amine in 100% DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete solubilization of the rigid, planar aromatic system. The final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced membrane toxicity.

  • Treatment: Perform serial dilutions (e.g., 0.1 to 100 µM). Treat the cells for 48 hours.

    • Causality: A 48-hour incubation provides sufficient time for the compound to intercalate DNA, inhibit topoisomerase during the S-phase of the cell cycle, and induce measurable apoptotic cell death.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Mitochondrial succinate dehydrogenase in viable cells reduces the yellow tetrazolium dye into insoluble purple formazan crystals. Dead cells lose this enzymatic activity.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO per well.

    • Causality: Formazan crystals are lipophilic and insoluble in aqueous culture media; DMSO disrupts the cell membrane and fully solubilizes the dye for accurate spectrophotometric quantification.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control using non-linear regression analysis to determine the IC50.

Workflow Prep 1. Compound Preparation (Dissolve in DMSO) Treat 3. Compound Treatment (Serial Dilution, 48h) Prep->Treat Culture 2. Cell Culture (MCF-7 / HeLa seeding) Culture->Treat MTT 4. MTT Addition (Formazan crystal formation) Treat->MTT Read 5. Absorbance Reading (Microplate Reader at 570nm) MTT->Read Analyze 6. IC50 Calculation (Non-linear regression) Read->Analyze

Step-by-step experimental workflow for evaluating in vitro cytotoxicity using the MTT assay.

Conclusion

2-Methyl-1,8-naphthyridin-4-amine is a potent and structurally privileged chemical entity. While its capacity for DNA intercalation and enzyme inhibition makes it a highly valuable precursor for oncology, antimicrobial, and neurology drug discovery, these same mechanisms dictate its toxicity profile. Rigorous adherence to GHS safety standards and the implementation of self-validating cytotoxicity assays are mandatory for the successful translation of naphthyridine derivatives from the bench to the clinic.

References

  • Title: Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis Source: PMC (nih.gov) URL: [Link]

  • Title: WO2020084648A1 - 1,8-naphthyridine glucosamine derivatives, their use in the treatment of microbial infections, and a method for preparation Source: Google Patents URL
  • Title: Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia Source: PMC (nih.gov) URL: [Link]

  • Title: 1,8-naphthyridin-4-amine — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 2-Methyl-1,8-naphthyridin-4-amine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, two-step protocol for the synthesis of 2-Methyl-1,8-naphthyridin-4-amine, a heterocyclic compound of inte...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-Methyl-1,8-naphthyridin-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis strategy is designed for clarity, efficiency, and scalability. The first step employs a green, water-based Friedländer annulation to construct the core 2-methyl-1,8-naphthyridine scaffold. The second step introduces the C4-amino group via a direct Chichibabin amination. This guide explains the chemical principles behind each step, offers detailed experimental procedures, and includes critical safety and handling information.

Introduction and Synthetic Strategy

The 1,8-naphthyridine core is a privileged scaffold in drug discovery, appearing in compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[1] The target molecule, 2-Methyl-1,8-naphthyridin-4-amine, incorporates key functional groups that make it a valuable building block for further chemical elaboration.

The synthetic approach detailed herein is a two-stage process:

  • Stage 1: Friedländer Annulation. Synthesis of the intermediate, 2-methyl-1,8-naphthyridine, from 2-aminonicotinaldehyde and acetone. This reaction is performed in water using a choline hydroxide catalyst, representing a significant advancement in green chemistry over traditional methods that require harsh conditions and organic solvents.[1][2]

  • Stage 2: Chichibabin Amination. Direct amination of the 2-methyl-1,8-naphthyridine intermediate at the C4 position using sodium amide. This classic reaction provides a direct route to the desired 4-amino product by leveraging the inherent electrophilicity of the pyridine ring system.[3][4]

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Stage 1: Friedländer Annulation cluster_1 Stage 2: Chichibabin Amination A 2-Aminonicotinaldehyde C 2-Methyl-1,8-naphthyridine (Intermediate) A->C Choline Hydroxide (cat.) H₂O, 50°C B Acetone B->C Choline Hydroxide (cat.) H₂O, 50°C D 2-Methyl-1,8-naphthyridin-4-amine (Final Product) C->D 1. NaNH₂ 2. H₂O Workup

Caption: Two-stage synthesis of 2-Methyl-1,8-naphthyridin-4-amine.

Stage 1: Synthesis of 2-Methyl-1,8-naphthyridine

Principle and Mechanistic Insight

The Friedländer synthesis is a condensation reaction between an ortho-amino aromatic aldehyde or ketone and a compound containing an α-methylene group (a "CH₂" group adjacent to a carbonyl). The reaction proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the heterocyclic ring system. The use of water as a solvent and a biodegradable choline hydroxide catalyst makes this protocol environmentally benign and operationally simple.[1][2][5]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
2-Aminonicotinaldehyde122.12611 mg5.01.0
Acetone58.081.10 mL15.03.0
Choline Hydroxide (45% in MeOH)121.18~30 µL~0.050.01
Deionized Water18.0210 mL--
Ethyl Acetate88.11100 mL--
Detailed Experimental Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-aminonicotinaldehyde (611 mg, 5.0 mmol).

  • Reagent Addition: Add deionized water (10 mL) followed by acetone (1.10 mL, 15.0 mmol). Stir the mixture to form a suspension.

  • Catalyst Addition: Add choline hydroxide solution (~30 µL, 0.05 mmol, 1 mol%).

  • Reaction: Place the flask under a nitrogen atmosphere and heat the mixture to 50°C in a water bath. Stir vigorously for 6-8 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using 10% methanol in dichloromethane as the eluent. The starting material will have a different Rf value than the product.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product: The resulting solid is 2-methyl-1,8-naphthyridine, which should be obtained as a cream-colored solid. The reported yield for this procedure is typically excellent (>95%).[1] The product can be used in the next step, often without further purification.

Stage 2: Synthesis of 2-Methyl-1,8-naphthyridin-4-amine

Principle and Mechanistic Insight

The Chichibabin amination is a nucleophilic substitution of a hydrogen atom on an electron-deficient N-heterocycle.[4] The 1,8-naphthyridine ring is highly susceptible to nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing effect of the ring nitrogen atoms.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The amide anion (NH₂⁻), a powerful nucleophile, attacks the electron-deficient C4 position of the 2-methyl-1,8-naphthyridine ring.

  • σ-Adduct Formation: This addition forms a resonance-stabilized anionic intermediate known as a σ-adduct or Meisenheimer complex.

  • Aromatization: The ring regains its aromaticity by eliminating a hydride ion (H⁻). The hydride ion subsequently reacts with an acidic proton source in the medium (like the aminopyridine product or ammonia generated in situ) to form hydrogen gas (H₂), driving the reaction to completion.[4]

  • Workup: A final aqueous workup neutralizes the reaction and protonates the resulting amino group salt to yield the final product.

Critical Safety Note: Sodium amide (NaNH₂) is a highly reactive and moisture-sensitive solid. It can ignite spontaneously on contact with air or water. All manipulations must be performed under a strictly inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
2-Methyl-1,8-naphthyridine144.17721 mg5.01.0
Sodium Amide (NaNH₂)39.01585 mg15.03.0
Anhydrous Toluene or Xylene-25 mL--
Ammonium Chloride (sat. aq. soln.)53.4920 mL--
Detailed Experimental Protocol
  • Inert Atmosphere Setup: Assemble a three-neck round-bottom flask with a condenser, a nitrogen inlet, and a thermometer. Thoroughly flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene or xylene (25 mL) to the flask. Carefully add sodium amide (585 mg, 15.0 mmol).

  • Heating: Heat the solvent to reflux (approx. 110-140°C, depending on the solvent) with stirring.

  • Substrate Addition: Dissolve the 2-methyl-1,8-naphthyridine (721 mg, 5.0 mmol) from Stage 1 in a minimal amount of anhydrous toluene and add it dropwise to the refluxing sodium amide suspension over 30 minutes.

  • Reaction: Continue to reflux the mixture for 4-6 hours. The formation of the σ-adduct may impart a reddish color to the solution, and evolution of hydrogen gas may be observed.

  • Cooling and Quenching: After the reaction period, cool the flask in an ice bath to 0-5°C. EXTREME CAUTION: Very slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This will neutralize the unreacted sodium amide and the product salt.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add more water (20 mL) and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain unreacted starting material and potential side products. Purification via column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) is recommended to isolate the pure 2-Methyl-1,8-naphthyridin-4-amine.

Overall Experimental Workflow

Experimental_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Final Product Synthesis S1_Setup 1. Setup Flask: 2-Aminonicotinaldehyde, H₂O, Acetone S1_React 2. Add Catalyst Heat to 50°C under N₂ (6-8h) S1_Setup->S1_React S1_Monitor 3. Monitor by TLC S1_React->S1_Monitor S1_Workup 4. Cool & Extract with Ethyl Acetate S1_Monitor->S1_Workup S1_Isolate 5. Dry & Concentrate Isolate Intermediate S1_Workup->S1_Isolate S2_React 7. Reflux & Add Intermediate (4-6h) S1_Isolate->S2_React Use Product from Stage 1 S2_Setup 6. Setup Dry Flask: NaNH₂, Anhydrous Toluene S2_Setup->S2_React S2_Quench 8. Cool to 0°C CAUTIOUSLY Quench with NH₄Cl (aq) S2_React->S2_Quench S2_Workup 9. Extract with DCM/EtOAc S2_Quench->S2_Workup S2_Purify 10. Dry, Concentrate & Purify (Column Chromatography) S2_Workup->S2_Purify

Caption: Step-by-step workflow for the synthesis and purification.

References

  • Bandyopadhyay, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). Available at: [Link]

  • Wikipedia. (2023). Chichibabin reaction. Available at: [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2007). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Use of 2-Methyl-1,8-naphthyridin-4-amine in Coordination Polymer Synthesis

Introduction: Bridging Medicinal Chemistry and Materials Science The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Medicinal Chemistry and Materials Science

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This biological relevance stems from its rigid, planar structure and its ability to interact with biological targets through hydrogen bonding and π-stacking. In the realm of materials science, these same features make 1,8-naphthyridine derivatives exceptional ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs).[3][4]

This guide focuses on a specific, highly functional derivative: 2-Methyl-1,8-naphthyridin-4-amine . The strategic placement of the methyl group at the 2-position and the amine group at the 4-position creates a versatile N,N'-bidentate chelating ligand. The endocyclic nitrogen atoms (at positions 1 and 8) provide the primary coordination sites, capable of forming stable five-membered chelate rings with metal ions. The exocyclic amine group offers a site for further functionalization or can participate in supramolecular hydrogen-bonding networks, adding structural diversity and functionality to the resulting polymers.

These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis of the 2-Methyl-1,8-naphthyridin-4-amine ligand and its subsequent use in the solvothermal synthesis of novel coordination polymers. We will explore the rationale behind the synthetic choices, provide detailed, self-validating protocols, and discuss the potential applications of the resulting materials, particularly in areas relevant to drug development such as targeted drug delivery and biomedical imaging.

Part 1: The Ligand: Synthesis and Characterization of 2-Methyl-1,8-naphthyridin-4-amine

A reliable supply of the ligand is the foundational step for any coordination polymer synthesis. While various methods exist for synthesizing the 1,8-naphthyridine core, a common and effective approach is the Friedländer annulation, which involves the condensation of an o-aminoaromatic aldehyde with a compound containing an activated methylene group.[5][6] The following protocol outlines a robust synthesis for the target ligand.

Experimental Protocol 1: Ligand Synthesis

Objective: To synthesize 2-Methyl-1,8-naphthyridin-4-amine.

Materials:

  • 2-Aminonicotinaldehyde

  • Acetoacetonitrile

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminonicotinaldehyde (e.g., 1.22 g, 10 mmol) in 100 mL of ethanol.

  • Reagent Addition: To this solution, add acetoacetonitrile (e.g., 0.83 g, 10 mmol) followed by a solution of potassium hydroxide (e.g., 0.84 g, 15 mmol) in 10 mL of deionized water. The addition of a base catalyst is crucial for promoting the condensation reaction.[5]

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10% Methanol/Dichloromethane).

  • Workup & Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 100 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-Methyl-1,8-naphthyridin-4-amine.

Characterization: The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and the C=N/C=C vibrations of the naphthyridine ring.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Part 2: Coordination Polymer Synthesis via Solvothermal Method

Solvothermal synthesis is a powerful technique for crystallizing coordination polymers that may not be accessible under standard conditions.[7][8] The use of a sealed vessel allows for temperatures above the solvent's boiling point, increasing reactant solubility and promoting the formation of highly ordered crystalline products.[9]

Experimental Protocol 2: Synthesis of a [Cu(II)-(2-methyl-1,8-naphthyridin-4-amine)] Coordination Polymer

Objective: To provide a general, adaptable protocol for the synthesis of a coordination polymer using 2-Methyl-1,8-naphthyridin-4-amine and a transition metal salt.

Causality Behind Experimental Choices:

  • Metal Salt: Copper(II) nitrate is chosen for its good solubility and the Cu(II) ion's versatile coordination geometry.[9] Different metal salts (e.g., acetates, chlorides, sulfates) can be used to influence the final structure.

  • Ligands: We use our synthesized naphthyridine derivative as the primary N,N'-chelating ligand. A dicarboxylic acid, such as terephthalic acid, is included as a secondary "linker" ligand to increase the dimensionality and porosity of the resulting framework.[9][10] The interplay between these two ligands is key to building extended structures.

  • Solvent System: A mixture of N,N-Dimethylformamide (DMF) and ethanol is used. DMF is a high-boiling point solvent that effectively dissolves the organic ligands, while ethanol can help modulate the solubility and crystal growth rate.[11]

  • Temperature and Time: The reaction is heated to 120°C for 72 hours. This provides sufficient thermal energy to overcome the kinetic barriers of framework assembly, allowing the system to reach a thermodynamically stable crystalline phase.[7][12]

Materials:

  • 2-Methyl-1,8-naphthyridin-4-amine (synthesized in Part 1)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Terephthalic acid (1,4-H₂bdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Reagent Combination: In a 20 mL Teflon-lined autoclave, combine 2-Methyl-1,8-naphthyridin-4-amine (0.1 mmol), Cu(NO₃)₂·3H₂O (0.1 mmol), and terephthalic acid (0.1 mmol).

  • Solvent Addition: Add a solvent mixture of DMF (6 mL) and Ethanol (2 mL).

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat to 120°C for 72 hours.

  • Cooling: After the heating phase, allow the autoclave to cool slowly to room temperature over 24 hours. A slow cooling rate is critical for the formation of large, high-quality single crystals.

  • Product Isolation: Carefully open the autoclave. Collect the resulting crystals by filtration.

  • Washing and Drying: Wash the crystals with fresh DMF (2 x 5 mL) to remove any unreacted starting materials, followed by ethanol to exchange the DMF. Air-dry the final product.

G cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_workup Workup A Combine Ligand, Metal Salt & Co-ligand in Teflon Liner B Add Solvent (e.g., DMF/Ethanol) A->B C Seal in Steel Autoclave B->C D Heat in Oven (e.g., 120°C, 72h) C->D E Slow Cooling to Room Temp. D->E F Filter to Collect Crystals E->F G Wash with Solvent F->G H Air Dry G->H I Coordination Polymer Crystals H->I

Caption: Workflow for the solvothermal synthesis of a coordination polymer.

Part 3: Structural Insights and Characterization

The properties of a coordination polymer are intrinsically linked to its structure. Understanding the coordination environment of the metal ion and the overall network topology is crucial.

Coordination Mode of the Ligand

The 2-Methyl-1,8-naphthyridin-4-amine ligand is expected to act as a bidentate chelating ligand, coordinating to the metal center through the N1 and N8 atoms of the naphthyridine ring. This forms a thermodynamically stable five-membered ring, which is a common and robust motif in coordination chemistry.

G M M N1 N M->N1 Coordination Bond N8 N M->N8 C_ring 2-Methyl-1,8-naphthyridin-4-amine Backbone

Caption: Chelation of the ligand to a central metal ion (M).

Essential Characterization Techniques

A multi-technique approach is necessary to fully characterize the synthesized coordination polymer.

TechniqueInformation Obtained
Single-Crystal X-ray Diffraction (SC-XRD) Provides the definitive 3D atomic arrangement, including bond lengths, bond angles, coordination geometry of the metal ion, and the overall network topology. This is the gold standard for structural elucidation.[10]
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk crystalline material by comparing the experimental pattern to the one simulated from SC-XRD data.[10]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the polymer and identifies the loss of guest or coordinated solvent molecules. Provides a quantitative measure of the framework's robustness.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the naphthyridine ring compared to the free ligand. Absence of carboxylic acid O-H bands confirms deprotonation.[10]
Luminescence Spectroscopy Many coordination polymers, especially those with d¹⁰ metals like Zn(II) or Cd(II), exhibit fluorescence or phosphorescence. This can be used for sensing or imaging applications.[3][13]

Part 4: Potential Applications in Drug Development

The fusion of a biologically active 1,8-naphthyridine core with a porous coordination polymer framework opens up exciting possibilities for biomedical applications.

  • Drug Delivery: The porous nature of the coordination polymer can be exploited to encapsulate drug molecules. The framework could be designed to release the therapeutic cargo in response to specific biological triggers (e.g., pH changes in a tumor microenvironment). The inherent biological activity of the naphthyridine ligand itself could lead to synergistic therapeutic effects.[14]

  • Bio-imaging and Sensing: If the resulting coordination polymer is luminescent, it could be developed as a probe for imaging cells or sensing specific biomolecules. The coordination of analytes to the metal centers could modulate the emission properties, forming the basis of a sensor.[3]

  • Antimicrobial Materials: The known antibacterial properties of the 1,8-naphthyridine scaffold could be imparted to the bulk material.[15] This could lead to the development of self-sterilizing coatings for medical devices or surfaces.

The protocols and insights provided herein offer a solid foundation for researchers to explore the synthesis and properties of novel coordination polymers based on 2-Methyl-1,8-naphthyridin-4-amine, paving the way for new functional materials at the interface of chemistry, materials science, and medicine.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers using 1,3-di-(1,2,4-triazole-4.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Coordination Polymers Using 3,6-Dichlorotrimellitic Acid Derivatives.
  • (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10).
  • (n.d.). The structure, photophysical properties and application of 1,8-naphthyridine derivatives.
  • Wsu. (n.d.). Solvothermal Technique Guidelines.
  • (n.d.). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units: [Cu4 - Controlled Radical Polymerization. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUBRNamCLOUfp_nzwYWV86SMXclkSxnTY91ROd3Hya68Pq7AiDpCsKvZZGEVd7z2OwhjOA21C2ASie5X6SaqvpFVhp6WJEN7uPCUuYfxlzI7FrP5k602_3DffklnrdaLtV4CvN0AXatrwXXvVA58Shm1zd5hOOJygX6xtkiF1nF-Q4YNk=
  • ACS Publications. (n.d.). Solvothermal Synthesis and Diverse Coordinate Structures of a Series of Luminescent Copper(I) Thiocyanate Coordination Polymers Based on N-Heterocyclic Ligands | Crystal Growth & Design.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 19). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives.
  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles.
  • PubMed. (2015, December 15). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • ResearchGate. (n.d.). (PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW.
  • MDPI. (2018, July 13). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands.
  • MDPI. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • (2002, May 1). Synthesis and characterization of 1,8-naphthyridine complexes of 1.5-valent nickel.
  • PMC. (n.d.). Synthesis, crystal structure and properties of poly[di-μ3-chlorido-di-μ2-chlorido-bis[4-methyl-N-(pyridin-2-ylmethylidene)aniline]dicadmium(II)].

Sources

Method

Application Notes &amp; Protocols: The 1,8-Naphthyridine Scaffold as a Versatile Platform in Modern Drug Discovery

A Senior Application Scientist's Guide to Leveraging a Privileged Heterocyclic Core A Note on the Subject Compound: While this guide centers on the vast potential of the 1,8-naphthyridine scaffold, it is important to not...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Leveraging a Privileged Heterocyclic Core

A Note on the Subject Compound: While this guide centers on the vast potential of the 1,8-naphthyridine scaffold, it is important to note that specific, publicly available research on the precise molecule, 2-Methyl-1,8-naphthyridin-4-amine, is limited. Therefore, this document will focus on the broader, extensively studied class of 1,8-naphthyridine derivatives. The principles, targets, and protocols discussed herein are directly applicable and provide the essential framework for investigating novel analogs like 2-Methyl-1,8-naphthyridin-4-amine.

Introduction: The 1,8-Naphthyridine Core - A Privileged Scaffold in Medicinal Chemistry

The 1,8-naphthyridine nucleus is a bicyclic heteroaromatic system that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1] This status is attributed to its unique structural and electronic properties, which allow it to bind to a multitude of biological targets with high affinity.[1][2] The rigid, planar structure, combined with strategically placed nitrogen atoms capable of acting as hydrogen bond donors and acceptors, makes it an ideal framework for designing potent and selective therapeutic agents.

Derivatives of 1,8-naphthyridine have demonstrated an exceptionally broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neurological effects.[2][3][4][5][6] From the foundational antibacterial agent, nalidixic acid, to novel kinase inhibitors and HIV integrase strand transfer inhibitors (INSTIs), this scaffold has proven to be a durable and adaptable starting point for drug discovery campaigns.[4][7] This guide provides an in-depth exploration of its synthesis, key therapeutic applications, and the essential experimental protocols required to evaluate its potential.

Foundational Chemistry: Synthesis of the 1,8-Naphthyridine Core

A cornerstone for accessing this scaffold is the Friedländer annulation, a reliable condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene group. Recent advancements have focused on developing greener and more efficient synthetic routes.

Protocol 1: Green Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Reaction

This protocol is adapted from a method emphasizing sustainability by using water as a solvent and an inexpensive, biocompatible ionic liquid catalyst.[8][9]

Principle: The reaction involves the condensation of 2-aminonicotinaldehyde with acetone (an active methylene compound) in the presence of a choline hydroxide (ChOH) catalyst in water. The reaction is typically monitored by Thin-Layer Chromatography (TLC) for completion.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine 2-aminonicotinaldehyde (1 eq) and Acetone (1 eq) in H2O B Add Choline Hydroxide (ChOH) catalyst (1 mol%) A->B Stir C Stir under N2 atmosphere at 50 °C for ~6 hours B->C D Monitor reaction progress via TLC C->D E Perform aqueous workup to separate catalyst D->E Upon completion F Isolate crude product E->F G Purify product (e.g., recrystallization or column chromatography) F->G H Obtain 2-Methyl-1,8-naphthyridine as a solid (>95% yield) G->H Yields

Caption: Friedländer Synthesis Workflow.

Materials & Reagents:

Reagent Molar Eq. Purpose
2-Aminonicotinaldehyde 1.0 Starting material (aldehyde component)
Acetone 1.0 Starting material (active methylene component)
Choline Hydroxide (ChOH) 0.01 Catalyst
Water (H₂O) - Solvent
Dichloromethane (DCM) - Extraction Solvent
Methanol (MeOH) - TLC Mobile Phase Component

| Anhydrous Sodium Sulfate | - | Drying Agent |

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 0.5 mmol, 61.6 mg) and acetone (0.5 mmol).

  • Add water (1 mL) to the flask and stir the mixture.

  • Add choline hydroxide (1 mol %) to the stirring mixture.

  • Purge the flask with nitrogen gas and maintain it under a nitrogen atmosphere.

  • Heat the reaction mixture to 50 °C and stir for approximately 6 hours.[8][9]

  • Monitor the reaction's completion by taking small aliquots and running TLC (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates completion.

  • Upon completion, allow the mixture to cool to room temperature. Perform an aqueous workup to separate the water-soluble catalyst. This typically involves extraction with an organic solvent like dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The desired product, 2-methyl-1,8-naphthyridine, is typically obtained as a cream-colored solid with yields often exceeding 95%.[8] Further purification can be done via recrystallization if necessary.

Key Therapeutic Applications & Mechanisms of Action

The versatility of the 1,8-naphthyridine scaffold allows it to target a diverse range of biomolecules.

A. Anticancer Activity

1,8-naphthyridine derivatives have shown significant potential as anticancer agents by targeting fundamental cellular processes.[2][5]

  • Mechanism: Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, are overactive in cancer. Derivatives have been developed as inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and c-Met, disrupting downstream pathways involved in cell proliferation and survival.[5]

  • Mechanism: DNA Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication. Naphthyridines can intercalate into DNA or stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptosis.[2]

Diagram of Kinase Inhibition Pathway:

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Kinase Domain (ATP Binding Site) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cell Proliferation, Survival Substrate->Response Leads to Inhibitor 1,8-Naphthyridine Derivative Inhibitor->Kinase Blocks ATP Binding

Caption: Kinase Inhibition Mechanism.

B. Antimicrobial Activity

The historical success of the 1,8-naphthyridine core is rooted in its antibacterial properties.

  • Mechanism: DNA Gyrase Inhibition: The primary mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair in bacteria but not present in the same form in humans.[1][2] The inhibitor stabilizes the complex between DNA and the gyrase enzyme after it has created a double-strand break, preventing the resealing step. This trapping of the "cleavage complex" halts DNA replication and leads to bacterial cell death.[1]

C. Antiviral and Other Activities

The scaffold has been successfully adapted to target viral enzymes and other proteins.

  • HIV-1 Integrase Inhibition: Modified 1,8-naphthyridines have been developed as potent inhibitors of HIV-1 integrase, an enzyme critical for inserting the viral DNA into the host genome. These compounds show efficacy even against drug-resistant viral strains.[7]

  • Anticonvulsant Activity: Certain 2-substituted-4-methyl-7-amino-1,8-naphthyridine derivatives have demonstrated significant anticonvulsant effects, comparable to diazepam in preclinical models.[10]

  • Enzyme Inhibition: A 1,8-naphthyridin-2-one derivative was identified as a potent and selective inhibitor of sphingomyelin synthase 2 (SMS2), a target for cardiovascular and metabolic diseases.[11]

Table of Biological Activities for 1,8-Naphthyridine Derivatives:

Derivative Class Biological Activity Target/Assay Potency (IC₅₀/EC₅₀/MIC) Reference
2-phenyl-7-methyl-1,8-naphthyridines Anticancer MCF7 breast cancer cell line 1.47 - 7.89 µM [12]
1-hydroxy-2-oxo-1,8-naphthyridines Antiviral (Anti-HIV) Wild-Type HIV Integrase Single-digit nM [7]
2,8-disubstituted-1,5-naphthyridines Antimalarial P. falciparum NF54 strain 40 nM [13]
2-substituted-4-methyl-7-amino-1,8-naphthyridines Anticonvulsant Preclinical models Equivalent to diazepam at 250 mg/kg [10]

| 1,8-naphthyridin-2-one derivative | Metabolic | Sphingomyelin synthase 2 (SMS2) | Nanomolar (nM) |[11] |

Essential Experimental Protocols

Protocol 2: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth broth (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound, as well as to a growth control well (broth + bacteria) and a sterility control well (broth only). The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in determination.

Conclusion and Future Directions

The 1,8-naphthyridine scaffold remains a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a diverse array of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on leveraging this core to tackle challenges such as drug resistance in cancer and infectious diseases, as well as exploring its potential in treating neurodegenerative and metabolic disorders. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Kar, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available from: [Link]

  • Leonard, J. T., et al. (2002). Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. Biological & Pharmaceutical Bulletin. Available from: [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available from: [Link]

  • MDPI. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Available from: [Link]

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available from: [Link]

  • MDPI. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules. Available from: [Link]

  • ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available from: [Link]

  • PubMed. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Available from: [Link]

  • ResearchGate. (2025). Advances in the Chemistry and Therapeutic Potential of[8][14]-Naphthyridines: A Review. Available from: [Link]

  • ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available from: [Link]

  • ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (2014). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Journal of Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available from: [Link]

  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available from: [Link]

Sources

Application

Application Note: High-Resolution NMR Spectroscopy of 2-Methyl-1,8-naphthyridin-4-amine

Abstract: This document provides a comprehensive guide to the preparation of 2-Methyl-1,8-naphthyridin-4-amine samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We detail optimized protocols for...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the preparation of 2-Methyl-1,8-naphthyridin-4-amine samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We detail optimized protocols for both qualitative structural elucidation and precise quantitative analysis (qNMR). The methodologies herein are designed to ensure spectral quality, reproducibility, and accuracy by addressing critical parameters such as solvent selection, sample concentration, and the mitigation of common contaminants. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development who utilize NMR for the structural verification and purity assessment of heterocyclic compounds.

Foundational Principles: The Causality of Sample Quality

The quality of an NMR spectrum is directly and unforgivingly dependent on the quality of the sample preparation.[1] For a molecule like 2-Methyl-1,8-naphthyridin-4-amine, a planar heterocyclic system, achieving high-resolution spectra is paramount for unambiguous assignment of aromatic protons and for differentiating it from potential regioisomers. Poor sample preparation manifests as broad peaks, poor signal-to-noise ratios, and baseline distortions, which can obscure subtle but structurally significant details like long-range couplings.

The core objectives of this protocol are:

  • Complete Solubilization: To create a homogenous solution free of any solid particulates, which would otherwise disrupt the magnetic field homogeneity and degrade spectral resolution.[2][3]

  • Chemical and Thermal Stability: To ensure the analyte does not degrade or react with the solvent or any impurities during the experiment.

  • Appropriate Concentration: To balance achieving a strong signal-to-noise ratio (S/N) with avoiding concentration-dependent effects like signal broadening or chemical shift changes.[4]

  • Purity and Contaminant Removal: To minimize signals from extraneous sources such as water, grease, or paramagnetic impurities, which can severely compromise spectral quality.[1]

Analyte Physicochemical Properties

Understanding the properties of 2-Methyl-1,8-naphthyridin-4-amine is the first step in designing a robust preparation protocol. As a member of the 1,8-naphthyridine family, it is a nitrogenous heterocycle. The presence of the amine group at the 4-position and the methyl group at the 2-position influences its polarity and solubility.

  • Solubility Profile: The molecule contains both hydrogen bond donors (amine) and acceptors (pyridine-like nitrogens), suggesting good solubility in polar aprotic solvents. Experimental work on related naphthyridine derivatives confirms solubility in solvents like Dimethyl Sulfoxide (DMSO) and Chloroform (CDCl₃).[5][6] Therefore, deuterated versions of these solvents are primary candidates.

  • Chemical Stability: The 1,8-naphthyridine core is generally stable. However, like many amines, the compound may be sensitive to acidic impurities. It is crucial to use high-purity, neutral deuterated solvents.

Experimental Protocols

Protocol 1: Qualitative Analysis (¹H, ¹³C, and 2D NMR)

This protocol is designed for the structural confirmation of 2-Methyl-1,8-naphthyridin-4-amine.

Materials:

  • 2-Methyl-1,8-naphthyridin-4-amine sample (≥95% purity)

  • Deuterated solvent: DMSO-d₆ (recommended) or CDCl₃

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)[2][3]

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Small sample vial (e.g., 1-dram vial)

  • Vortex mixer

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry sample vial. For routine ¹H NMR, 5 mg is typically sufficient, while ¹³C NMR may benefit from a concentration closer to 10-25 mg to reduce acquisition time.[2][7]

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. This volume ensures an optimal sample height of about 4-5 cm in a standard 5 mm NMR tube, which is critical for proper instrument shimming.[1][4]

  • Dissolution: Cap the vial and use a vortex mixer to ensure the sample dissolves completely. Gentle warming in a water bath may be used if necessary, but check for sample stability first. Visually inspect the solution against a bright light to ensure no particulate matter remains. Complete dissolution is non-negotiable for high-quality spectra.[8]

  • Filtration and Transfer: Place a small, tight plug of glass wool or cotton into the neck of a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into the NMR tube. This step is critical to remove any microscopic dust or undissolved particles that would degrade the magnetic field homogeneity.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination from atmospheric moisture.[8] Label the tube clearly with a permanent marker.[2]

  • Pre-Acquisition Check: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[4]

Protocol 2: Quantitative Analysis (qNMR)

This protocol is for determining the precise purity or concentration of 2-Methyl-1,8-naphthyridin-4-amine using an internal standard.

Key Considerations for qNMR: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] For accurate results, a certified internal standard must be used, and acquisition parameters must be carefully controlled.

Materials:

  • All materials from Protocol 1

  • High-purity internal standard (Certified Reference Material preferred). A suitable choice must have signals that do not overlap with the analyte. For 2-Methyl-1,8-naphthyridin-4-amine in DMSO-d₆, Maleic Acid or 1,4-Dinitrobenzene are excellent candidates.[10]

  • Microbalance with at least 0.01 mg readability.

Step-by-Step Methodology:

  • Selection of Internal Standard: Choose an internal standard that is soluble in the selected solvent, is chemically inert towards the analyte, has a simple spectrum (ideally one or two sharp singlets), and possesses signals in a region free from analyte or impurity peaks.[1]

  • Precise Weighing:

    • Accurately weigh approximately 10-15 mg of 2-Methyl-1,8-naphthyridin-4-amine into a clean vial, recording the mass to the highest precision possible.

    • Accurately weigh an approximately equimolar amount of the chosen internal standard into the same vial, again recording the precise mass. A 1:1 molar ratio helps ensure that the peak integrals are of a similar magnitude, which improves integration accuracy.[9]

  • Sample Preparation: Follow steps 2 through 6 from Protocol 1 (Solvent Addition, Dissolution, Filtration, Capping, and Cleaning). It is of utmost importance that both the analyte and the standard are completely dissolved to form a single homogeneous solution.[8]

  • NMR Data Acquisition: Crucially, qNMR requires specific acquisition parameters to ensure uniform signal excitation and full relaxation between scans. The relaxation delay (d1) must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard. A conservative value of 30-60 seconds is often used if T₁ values are unknown. A sufficient number of scans must be acquired to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.[11]

  • Data Processing and Calculation: After careful phasing and baseline correction, integrate the well-resolved signal(s) of the analyte and the internal standard. The purity of the analyte can be calculated using the following formula[11]:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • W: Weight

    • P: Purity of the standard

    • x refers to the analyte, and std refers to the internal standard.

Data and Parameter Summary

ParameterQualitative AnalysisQuantitative Analysis (qNMR)Rationale
Analyte Mass 5-10 mg10-15 mgBalances S/N with solubility; higher mass for qNMR improves weighing accuracy.[2][9]
Internal Standard Not requiredRequired (e.g., Maleic Acid)Provides a reference for accurate concentration/purity calculation.[10]
Solvent DMSO-d₆, CDCl₃DMSO-d₆ (often better for standards)Chosen based on analyte solubility and minimal signal overlap.[12]
Solvent Volume 0.6 mL0.6 mLEnsures optimal sample height for instrument shimming.[1][4]
NMR Tube Quality High Quality (≥500 MHz)High Quality (≥500 MHz)Minimizes spectral artifacts and improves resolution.[2][3]

Visual Workflow for NMR Sample Preparation

G cluster_start 1. Planning & Weighing cluster_prep 2. Solution Preparation cluster_final 3. Finalization start Define Goal: Qualitative vs. Quantitative weigh_qual Weigh Analyte (5-10 mg) start->weigh_qual Qualitative weigh_quant Precisely Weigh Analyte (10-15 mg) & Internal Standard start->weigh_quant Quantitative add_solvent Add Deuterated Solvent (~0.6 mL) weigh_qual->add_solvent weigh_quant->add_solvent dissolve Vortex to Dissolve Completely add_solvent->dissolve inspect Visual Inspection (No Particulates) dissolve->inspect dissolve->inspect Incomplete filter Filter Through Pipette Plug into NMR Tube inspect->filter Homogeneous cap Cap and Label Tube filter->cap clean Clean Tube Exterior cap->clean acquire Acquire NMR Spectrum clean->acquire

Caption: Decision workflow for preparing 2-Methyl-1,8-naphthyridin-4-amine NMR samples.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad, asymmetric peaks 1. Incomplete dissolution/solid particles. 2. Poor instrument shimming. 3. Sample concentration too high.1. Re-prepare the sample, ensuring full dissolution and filtration.[1][3] 2. Ensure correct sample volume (4-5 cm height).[4] 3. Dilute the sample.
Poor S/N ratio 1. Sample is too dilute. 2. Insufficient number of scans.1. Prepare a more concentrated sample.[1] 2. Increase the number of scans during acquisition.
Extraneous peaks 1. Water contamination. 2. Grease from glassware. 3. Residual non-deuterated solvent.1. Use high-purity, dry solvents. Store solvents under inert gas.[1] 2. Ensure all glassware is scrupulously clean. 3. Use a fresh, high-quality deuterated solvent.
Inability to achieve deuterium lock 1. Insufficient deuterated solvent. 2. Paramagnetic impurities.1. Ensure sample is prepared in a deuterated solvent. 2. Paramagnetic metals broaden all signals, including the lock. Purify the sample or pass the solution through a pipette with a small amount of Celite.[1]

References

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Sample Preparation. Faculty of Mathematical & Physical Sciences, UCL. [Link]

  • 1,8-Naphthyridines. I. Derivatives of 2- and 4-Methyl-1,8-naphthyridines. The Journal of Organic Chemistry, ACS Publications. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]

  • NMR tubes for special purposes. JEOL Ltd. [Link]

  • Internal standards for 1 H NMR spectroscopy in concentrated sulfuric acid. RSC Publishing. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Troubleshooting Acquisition Related Problems. University of California, Riverside. [Link]

  • NMR-001: NMR Tube Specifications and Quality. Wilmad-LabGlass. [Link]

  • Sample Preparation & NMR Tubes. Chemical Research Support, Weizmann Institute of Science. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Common Problems. Faculty of Mathematical & Physical Sciences, University College London. [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

  • Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics, ACS Publications. [Link]

  • NMR Spectroscopy in Nondeuterated Solvents (No-D NMR): Applications in the Undergraduate Organic Laboratory. ACS Symposium Series. [Link]

  • How to Prepare Samples for NMR. ResearchGate. [Link]

Sources

Application

Application Note: Methodologies for Evaluating the Antimicrobial Activity of 2-Methyl-1,8-naphthyridin-4-amine

Introduction The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Naphthyridines represent a class of nitrogen-containing heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Naphthyridines represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry for their wide spectrum of pharmacological properties.[1][2] The 1,8-naphthyridine scaffold is a "privileged structure," most notably forming the core of nalidixic acid, the progenitor of the quinolone class of antibiotics that inhibit bacterial DNA replication.[3][4][5] This established precedent provides a strong rationale for investigating novel derivatives for antimicrobial activity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of 2-Methyl-1,8-naphthyridin-4-amine. It provides detailed, field-proven protocols for determining its antimicrobial efficacy and preliminary safety profile, explaining the causality behind experimental choices to ensure robust and reproducible results.

Section 1: Compound Preparation and Handling

A critical and often underestimated step is the proper solubilization and preparation of the test compound. The accuracy of all subsequent data is contingent on the compound being fully dissolved and stable in the chosen solvent.

1.1. Solubility Assessment Before preparing a high-concentration stock, the solubility of 2-Methyl-1,8-naphthyridin-4-amine must be determined in various solvents compatible with antimicrobial assays. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and general compatibility with microbial and mammalian cells at low final concentrations (typically ≤1% v/v).

Causality: An inappropriate solvent or poor solubility can lead to compound precipitation in the assay medium, drastically underestimating its true potency. The final concentration of the solvent in the assay must be kept low and consistent across all tests to avoid any intrinsic antimicrobial or cytotoxic effects of the solvent itself.

1.2. Stock Solution Preparation

  • Accurately weigh a precise amount of 2-Methyl-1,8-naphthyridin-4-amine powder.

  • Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~10-20 mM). The concentration should be at least 100 times the highest concentration to be tested to minimize the final DMSO concentration in the assay.

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 2: Primary Efficacy Screening: Minimum Inhibitory Concentration (MIC) Assay

The first crucial step in evaluating a new compound is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that completely inhibits the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is the gold standard, recommended by the Clinical and Laboratory Standards Institute (CLSI), as it provides a quantitative result and is suitable for high-throughput screening.[6][8][9]

Workflow for Antimicrobial Compound Evaluation

G cluster_prep Compound Preparation cluster_mic Primary Screening (Bacteriostatic Activity) cluster_mbc Bactericidal Activity Assessment cluster_cyto Preliminary Safety Assessment cluster_data Data Analysis & Interpretation prep_node prep_node mic_node mic_node mbc_node mbc_node cyto_node cyto_node data_node data_node A Weigh & Dissolve Compound in DMSO (Stock Solution) B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B I Treat Mammalian Cells (e.g., Vero, HepG2) with Compound A->I C Inoculate with Standardized Bacterial Suspension B->C D Incubate (16-20 hrs, 37°C) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from Clear Wells (from MIC plate) onto Agar E->F L Calculate MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) E->L G Incubate Agar Plates (18-24 hrs, 37°C) F->G H Determine MBC (Lowest concentration with ≥99.9% kill) G->H H->L J Perform MTT Assay (after 24-48 hrs) I->J K Determine IC50 (Concentration for 50% cell viability loss) J->K M Calculate Selectivity Index (IC50 / MIC) K->M L->M

Caption: Experimental workflow for evaluating a novel antimicrobial agent.

2.1. Detailed Protocol: Broth Microdilution Assay

This protocol is based on established CLSI guidelines.[10][11]

Materials:

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB-II)[12][13]

  • Test compound stock solution (e.g., 1.28 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[13][14]

  • Incubator (35-37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate (e.g., Tryptic Soy Agar) cultured for 18-24 hours.[12]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

    • Within 15 minutes, dilute this standardized suspension in MHB-II to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each test well. This typically requires a 1:150 dilution followed by a 1:2 dilution in the plate.[15]

  • Prepare Compound Dilutions in Microtiter Plate:

    • Add 100 µL of sterile MHB-II to wells in columns 2 through 12.

    • Prepare an intermediate dilution of your stock solution. For example, add 4 µL of a 1.28 mg/mL stock to 96 µL of MHB-II to get a 51.2 µg/mL working solution.

    • Add 200 µL of this working solution to the wells in column 1. This well now contains the highest concentration to be tested (51.2 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. The concentrations will range from 51.2 µg/mL down to 0.1 µg/mL.

    • Column 11 (Growth Control): Add 100 µL of MHB-II. This well will receive bacteria but no compound.

    • Column 12 (Sterility Control): Add 100 µL of MHB-II. This well receives no bacteria and no compound.

  • Inoculation and Incubation:

    • Add 100 µL of the final prepared bacterial inoculum (now at ~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This dilutes the compound and bacteria by half, achieving the final test concentrations (25.6 to 0.05 µg/mL) and the target inoculum of 5 x 10⁵ CFU/mL.[15]

    • The final volume in each well will be 200 µL (except column 12, which should be 100 µL or topped up to 200 µL with sterile broth).

    • Seal the plate with a breathable film or lid to prevent evaporation and contamination.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12][16]

  • Reading the MIC:

    • After incubation, visually inspect the plate. The Sterility Control (column 12) should be clear, and the Growth Control (column 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14][17]

Section 3: Determining Bactericidal vs. Bacteriostatic Activity

While the MIC indicates growth inhibition, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. This is determined by finding the Minimum Bactericidal Concentration (MBC), defined as the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[7][18]

3.1. Detailed Protocol: MBC Determination

  • Following the MIC reading, select the clear wells from the MIC plate, starting from the MIC well and including at least two more concentrated wells.

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Also, plate a sample from the Growth Control well to confirm the initial inoculum count.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% (or 3-log) reduction in CFU compared to the initial inoculum count from the Growth Control.[6]

3.2. Interpretation: The MBC/MIC Ratio

The relationship between MBC and MIC provides critical insight into the compound's mode of action.

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal.[18]

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

Section 4: Preliminary Safety Assessment: In Vitro Cytotoxicity

A promising antimicrobial agent must exhibit selective toxicity, meaning it is harmful to microbial pathogens but safe for host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is a crucial step. The MTT assay is a standard colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[12][19]

4.1. Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., Vero kidney cells, HepG2 liver cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Seed the 96-well plate with cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[20]

  • Prepare serial dilutions of 2-Methyl-1,8-naphthyridin-4-amine in complete culture medium at 2x the final desired concentrations.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest test concentration) and untreated cell control wells.

  • Incubate for a defined period (e.g., 24 or 48 hours).

  • Add 10-20 µL of MTT stock solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that causes 50% loss of cell viability) can be determined by plotting viability versus log concentration.

Section 5: Data Presentation and Interpretation

Organizing data in a clear, standardized format is essential for comparison and decision-making.

Table 1: Example Data Summary for 2-Methyl-1,8-naphthyridin-4-amine

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioMode of ActionIC₅₀ (Vero Cells, µg/mL)Selectivity Index (IC₅₀/MIC)
S. aureus ATCC 29213Positive482Bactericidal>128>32
E. coli ATCC 25922Negative8648Bacteriostatic>128>16
P. aeruginosa PAO1Negative16>128>8Bacteriostatic>128>8
CiprofloxacinN/A0.250.52Bactericidal>50>200

Interpretation:

  • Selectivity Index (SI): Calculated as IC₅₀ / MIC. A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells. An SI > 10 is often considered a promising starting point for a therapeutic candidate.

Hypothesized Mechanism of Action

G cluster_cell Bacterial Cell compound_node compound_node target_node target_node process_node process_node outcome_node outcome_node Target DNA Gyrase & Topoisomerase IV Outcome Chromosome Segregation Failure & DNA Damage Target->Outcome Inhibition Process DNA Replication & Supercoiling Process->Target Death Bacterial Cell Death Outcome->Death Compound 2-Methyl-1,8-naphthyridin-4-amine Compound->Target

Caption: Hypothesized mechanism of action based on related 1,8-naphthyridine compounds.

References

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Microbe Investigations. (n.d.). MBC vs.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BenchChem. (2025).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Agar dilution and broth macrodilution protocols for antimicrobial evaluation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Agar dilution. [Link]

  • Khan, D. D. A., & Singh, R. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
  • Mohammed, M. A., Said, D. G., Nubile, M., Mastropasqua, L., & Dua, H. S. (2019). Broth Microdilution Assay. Bio-protocol, 9(24), e3463. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. [Link]

  • A.M.I. Ali, et al. (2023). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Klich, M. A. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Vudumula, U., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports, 13(4), 895-927. [Link]

  • Szafranski, K., Szkaradek, N., & Waszkielewicz, A. M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 621. [Link]

  • Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Ma, H., et al. (2024). Antibacterial Activity and Cytotoxicity of the Novel Bacteriocin Pkmh. Antibiotics, 13(9), 748. [Link]

  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 132–137. [Link]

  • Desbois, A. P., & Smith, V. J. (2015). Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts. Methods in Molecular Biology. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Esposito, S., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(11), 5795–5798. [Link]

  • Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(2), 83–103. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Yilmaz, I., & Yilmaz, S. (2021). Synthesis, Cytotoxicity, Antioxidant and Antimicrobial Activity of Indole Based Novel Small Molecules. Letters in Drug Design & Discovery, 18(5), 496-506. [Link]

  • Szafranski, K., Szkaradek, N., & Waszkielewicz, A. M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]

  • Coutinho, H. D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • BenchChem. (n.d.).

Sources

Method

Application Note: Catalytic Utility of 2-Methyl-1,8-naphthyridin-4-amine in Advanced Organic Synthesis

Executive Summary & Chemical Profile 2-Methyl-1,8-naphthyridin-4-amine (CAS: 1245210-70-1) has emerged as a highly versatile, bifunctional scaffold in modern synthetic chemistry. While traditional 1,8-naphthyridines are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Methyl-1,8-naphthyridin-4-amine (CAS: 1245210-70-1) has emerged as a highly versatile, bifunctional scaffold in modern synthetic chemistry. While traditional 1,8-naphthyridines are well-documented as "privileged" bidentate ligands for transition metals, the specific substitution pattern of this molecule unlocks dual-action catalytic capabilities.

As an Application Scientist, understanding the structural causality of this molecule is critical for rational reaction design:

  • The 1,8-Naphthyridine Core: Provides an optimal nitrogen bite angle, forcing coordinated metals (e.g., Ir, Ni, Cu) into highly reactive, constrained geometries[1].

  • The 2-Methyl Group (Steric Shielding): Alkyl substitution at the 2-position precisely tunes the buried volume ( Vbur​ ) around the metal center. This steric encumbrance is vital; it prevents off-target catalyst dimerization and drives regioselectivity in otherwise aselective transformations[1],[2].

  • The 4-Amino Group (Proton Relay): Acts as an outer-sphere hydrogen-bond donor. In both metal-catalyzed and metal-free organocatalytic pathways, this moiety stabilizes transition states by forming a complementary hydrogen-bonding network with the substrate[3],[4].

Mechanistic Framework: Dual-Action Catalysis

The utility of 2-Methyl-1,8-naphthyridin-4-amine spans two primary modalities: as an active ligand in transition-metal catalysis (e.g., transfer hydrogenations, aerobic oxidations) and as a bifunctional organocatalyst in multicomponent annulations.

Workflow A 2-Methyl-1,8-naphthyridin-4-amine (Ligand/Organocatalyst) B Metal Coordination (Ir, Ni, Cu) A->B + Metal Precursor (Solvent, RT) C Active Catalyst Complex (Sterically Tuned Pocket) B->C Ligand Exchange (Color Shift) D Substrate Activation (H-Bonding via 4-NH2) C->D + Substrates (Proton Relay) E Product Formation & Turnover D->E Catalytic Conversion E->C Catalyst Regeneration

Fig 1. Catalytic workflow of 2-Methyl-1,8-naphthyridin-4-amine in organic synthesis.

Mechanism M Metal Center Sub Substrate Target M->Sub Hydride/Electron Transfer N1 N1 Coord N1->M Dative N8 N8 Coord N8->M Dative NH2 4-NH2 Relay NH2->Sub H-Bond Me 2-Methyl (Sterics) Me->M Steric Shielding

Fig 2. Mechanistic pathway demonstrating steric shielding and proton relay.

Application 1: Ligand in Iridium-Catalyzed Transfer Hydrogenation

Scientific Rationale (Causality): In transfer hydrogenation reactions, generating an electron-rich, sterically defined metal center is paramount. When coordinated to an Iridium(III) precursor, the bidentate nitrogens of 2-Methyl-1,8-naphthyridin-4-amine create a highly active catalytic pocket. The 2-methyl group prevents the formation of inactive Ir-dimers, while the 4-amino group acts as a proton relay, hydrogen-bonding with the acceptor substrate (e.g., ketones or imines) to lower the activation energy barrier for hydride transfer[4].

Protocol 1: Self-Validating Transfer Hydrogenation

This protocol utilizes indoline as both a coupling partner and a hydrogen donor.

Reagents:

  • Pre-catalyst: [Cp∗IrCl2​]2​ (1.0 mol%)

  • Ligand: 2-Methyl-1,8-naphthyridin-4-amine (2.2 mol%)

  • Additive: Sodium triflate (NaOTf) (50 mol%)

  • Solvent: tert-amyl alcohol (1.0 mL)

  • Substrates: 2-phenyl-1,8-naphthyridine (0.2 mmol), 2-methylindoline (0.3 mmol)

Step-by-Step Methodology:

  • Catalyst Activation (Internal Control): In an oven-dried 50 mL Schlenk tube under an N₂ atmosphere, combine [Cp∗IrCl2​]2​ , the 2-Methyl-1,8-naphthyridin-4-amine ligand, and NaOTf in tert-amyl alcohol.

    • Causality: NaOTf is critical; the triflate anion facilitates the abstraction of the chloride ligand from the Ir precursor, opening a coordination site without strongly coordinating to the metal center itself[4]. tert-amyl alcohol is chosen because its bulky nature prevents it from competing with the substrate for the metal coordination site.

    • Validation Cue: Stir at room temperature for 15 minutes. The initial orange suspension will transition to a deep, homogeneous red solution, visually confirming the displacement of chloride ligands and successful bidentate coordination.

  • Substrate Addition: Add the substrates (2-phenyl-1,8-naphthyridine and 2-methylindoline) to the activated catalyst solution.

  • Thermal Reaction: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours.

  • Reaction Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM).

    • Validation Cue: The disappearance of the starting material spot and the emergence of a new, lower-Rf product spot (typically Rf ~0.35) indicates successful conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Application 2: Bifunctional Organocatalyst in Aqueous Friedländer Annulations

Scientific Rationale (Causality): Beyond transition metal catalysis, 2-Methyl-1,8-naphthyridin-4-amine functions as a highly effective, metal-free organocatalyst for multicomponent reactions like the Friedländer annulation. The basic 1,8-naphthyridine nitrogens abstract a proton from active methylene compounds, while the 4-amino group activates the carbonyl via hydrogen bonding. Conducting this in water leverages the hydrophobic effect, driving organic substrates into micellar-like droplets and drastically increasing their effective molarity[5],[3].

Protocol 2: Self-Validating Aqueous Annulation

Reagents:

  • Substrate A: 2-aminonicotinaldehyde (0.5 mmol)

  • Substrate B: Acetone or cyclic ketone (1.5 mmol)

  • Catalyst: 2-Methyl-1,8-naphthyridin-4-amine (5 mol%)

  • Solvent: Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL round-bottom flask, suspend 2-aminonicotinaldehyde and the ketone in 1.0 mL of water. Add 5 mol% of the 2-Methyl-1,8-naphthyridin-4-amine catalyst.

    • Causality: Water is selected not just for green chemistry compliance, but because the hydrophobic effect accelerates the condensation. The catalyst's 4-amino group bridges the aqueous-organic interface, stabilizing the enolate intermediate[3].

  • Thermal Condensation: Stir the heterogeneous mixture under an N₂ atmosphere at 50 °C for 6 hours.

    • Validation Cue: As the reaction progresses, the bright yellow, insoluble 2-aminonicotinaldehyde will gradually dissolve and be replaced by the precipitation of a cream/off-white solid (the annulated product).

  • Reaction Monitoring: Spot the mixture on a TLC plate (Eluent: 1:1 EtOAc/Hexane).

    • Validation Cue: The starting aldehyde (Rf ~0.6, UV active) will disappear. A new spot with bright blue fluorescence under 365 nm UV light confirms the formation of the extended conjugated naphthyridine/quinoline system.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The catalyst can often be recovered from the aqueous phase via basic extraction.

Quantitative Data Presentation

The table below summarizes the catalytic efficiency of 1,8-naphthyridine-based systems, highlighting the specific advantages conferred by the 2-methyl and 4-amino substitutions.

Catalytic SystemReaction TypeSubstrateYield (%)RegioselectivityKey Advantage
[Cp*IrCl₂]₂ + 2-Methyl-1,8-naphthyridin-4-amine Transfer HydrogenationN-Heteroarenes + Indoline85 - 92%HighH-bonding from 4-NH₂ lowers activation barrier; 2-Me prevents Ir-dimerization[4].
Ni(II) + 2-Methyl-1,8-naphthyridine Aerobic OxygenationPerfluoroalkyls>80%N/ASteric distortion ( Vbur​ ) by the 2-Me group promotes facile O₂ activation[2].
2-Methyl-1,8-naphthyridin-4-amine (Metal-Free) Friedländer Annulation2-Aminonicotinaldehyde + Ketones90 - 98%>90:10Push-pull proton relay mechanism accelerates reaction in aqueous media[5],[3].
Unsubstituted 1,8-Naphthyridine (Control)Transfer HydrogenationN-Heteroarenes + Indoline<40%LowLack of steric shielding leads to inactive metal-dimer formation[1].

References

  • Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Organometallics.[1] URL:[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[3] URL:[Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules.[4] URL:[Link]

  • Oxygen transfer reactivity mediated by nickel perfluoroalkyl complexes using molecular oxygen as a terminal oxidant. Chemical Science.[2] URL:[Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. The Journal of Organic Chemistry.[5] URL:[Link]

Sources

Application

Application Note &amp; Protocols: A Guide to the Synthesis and Coordination of 2-Methyl-1,8-naphthyridin-4-amine Ligands for Metal Complexation

Abstract The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its versatile coordination chemistry and significant biological activity.[1] Its unique arrangement of two nitrogen atoms in a fused...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its versatile coordination chemistry and significant biological activity.[1] Its unique arrangement of two nitrogen atoms in a fused pyridine system allows for diverse binding modes—including monodentate, bidentate chelating, and bidentate bridging—making it an exceptional building block for constructing sophisticated metal complexes.[2] These complexes are at the forefront of research in catalysis, materials science, and medicinal chemistry, with applications ranging from OLEDs to novel therapeutic agents.[3][4] This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of 2-Methyl-1,8-naphthyridin-4-amine, a key derivative for creating functional metal complexes. Furthermore, it details a representative protocol for the subsequent chelation with a transition metal, using Palladium(II) as an exemplar, and discusses the characterization of the resulting complex.

Part 1: Ligand Synthesis Strategy & Rationale

The synthesis of the target ligand, 2-Methyl-1,8-naphthyridin-4-amine, is most effectively achieved through a multi-step pathway. Our chosen strategy leverages the robust and high-yielding Friedländer annulation as the initial key step to construct the core naphthyridine ring system.[3][5] This reaction involves the condensation of an ortho-amino-aldehyde with a compound containing an active methylene group, in this case, 2-aminonicotinaldehyde and ethyl acetoacetate. This approach is favored for its operational simplicity and the availability of starting materials. Subsequent steps involve a chlorination followed by a nucleophilic aromatic substitution (SNAr) to install the desired amine functionality at the C4 position. This modular approach allows for high purity intermediates and a clear, controllable path to the final product.

G cluster_0 Ligand Synthesis Pathway A 2-Aminonicotinaldehyde + Ethyl Acetoacetate B 2-Methyl-1,8-naphthyridin-4-ol A->B Friedländer Annulation (Base Catalyst) C 4-Chloro-2-methyl-1,8-naphthyridine B->C Chlorination (POCl₃) D 2-Methyl-1,8-naphthyridin-4-amine (Target Ligand) C->D Amination (SNAr) (NH₄OH / Pressure)

Figure 1: The multi-step synthetic route to 2-Methyl-1,8-naphthyridin-4-amine.

Protocol 1.1: Synthesis of 2-Methyl-1,8-naphthyridin-4-ol

This procedure utilizes the Friedländer annulation to form the core naphthyridine ring. The reaction condenses 2-aminonicotinaldehyde with ethyl acetoacetate under basic conditions. The subsequent cyclization and aromatization yield the naphthyridinol product.

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (EtOH)

  • Deionized Water (DI H₂O)

  • Hydrochloric Acid (HCl), 2M solution

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve KOH (2.0 eq) in ethanol (100 mL).

  • To the stirred solution, add 2-aminonicotinaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase.

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Pour the concentrated residue into 200 mL of cold DI water.

  • Acidify the aqueous solution slowly with 2M HCl to a pH of ~6-7. The product will precipitate as a solid.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold DI water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum at 60 °C overnight.

Self-Validation/Characterization:

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 80-90%.

  • ¹H NMR (DMSO-d₆): Expect characteristic aromatic proton signals for the naphthyridine core and a singlet for the methyl group. The hydroxyl proton may be broad or exchangeable.

  • Purity Check: Assess purity via TLC and melting point analysis. The product can be recrystallized from ethanol/water if necessary.

Protocol 1.2: Synthesis of 4-Chloro-2-methyl-1,8-naphthyridine

This step converts the hydroxyl group of the naphthyridinol into a chloride, which is an excellent leaving group for the subsequent nucleophilic substitution. Phosphorus(V) oxychloride (POCl₃) serves as both the chlorinating agent and the solvent.

Materials:

  • 2-Methyl-1,8-naphthyridin-4-ol (1.0 eq)

  • Phosphorus(V) oxychloride (POCl₃) (10-15 mL per gram of starting material)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Caution: This reaction must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-Methyl-1,8-naphthyridin-4-ol (1.0 eq).

  • Carefully add POCl₃ (10-15 mL/g) to the flask.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The solid will dissolve as the reaction progresses.

  • Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (~500 g). This step is highly exothermic and will release HCl gas.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Self-Validation/Characterization:

  • Appearance: White to light brown solid.

  • Yield: Typically 70-85%.

  • ¹H NMR (CDCl₃): Confirm the disappearance of the -OH proton signal and observe the expected aromatic and methyl proton signals.

  • Mass Spectrometry (MS): Verify the molecular weight and isotopic pattern for a monochlorinated compound.

Protocol 1.3: Synthesis of 2-Methyl-1,8-naphthyridin-4-amine

The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the chloride at the C4 position is displaced by an amino group. This is typically performed under pressure to facilitate the reaction with aqueous ammonia.

Materials:

  • 4-Chloro-2-methyl-1,8-naphthyridine (1.0 eq)

  • Aqueous Ammonium Hydroxide (NH₄OH), 28-30% solution

  • Ethanol (EtOH)

Procedure:

  • In a high-pressure reaction vessel (Parr reactor or sealed tube), combine 4-Chloro-2-methyl-1,8-naphthyridine (1.0 eq), ethanol (20 mL/g), and concentrated aqueous NH₄OH (20 mL/g).

  • Seal the vessel securely and heat to 140-160 °C with stirring for 12-18 hours.

  • Cool the vessel to room temperature before carefully venting and opening.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of hot methanol and purify by silica gel column chromatography, eluting with a DCM:Methanol gradient (e.g., 98:2 to 95:5).

  • Combine the product-containing fractions and evaporate the solvent to yield the final ligand.

Self-Validation/Characterization:

  • Appearance: White or off-white crystalline solid.

  • Yield: Typically 60-75%.

  • Characterization Data Summary:

ParameterMethodExpected Result
¹H NMR 400 MHz, DMSO-d₆Signals corresponding to aromatic protons, a singlet for the C2-methyl group, and a broad singlet for the -NH₂ protons.
¹³C NMR 100 MHz, DMSO-d₆Peaks corresponding to the 8 carbons of the naphthyridine core and the methyl carbon.
IR KBr Pellet, cm⁻¹N-H stretching bands (~3300-3450 cm⁻¹), C=N and C=C stretching (~1500-1620 cm⁻¹).
HRMS (ESI+) m/zCalculated [M+H]⁺ value corresponding to C₉H₉N₃.

Part 2: Preparation of a Representative Metal Complex

The 2-Methyl-1,8-naphthyridin-4-amine ligand is an excellent bidentate chelator, typically coordinating through the N1 nitrogen of the pyridine ring and the nitrogen of the C4-amino group to form a stable six-membered ring with a metal center. Here, we describe the synthesis of a square planar Palladium(II) complex as a representative example.

G cluster_1 Metal Complex Formation Ligand 2 x 2-Methyl-1,8- naphthyridin-4-amine (L) Complex [Pd(L)₂]Cl₂ Complex Ligand->Complex Metal PdCl₂(MeCN)₂ Metal->Complex Acetonitrile (Solvent)

Figure 2: Coordination of the ligand (L) to a Palladium(II) center.

Protocol 2.1: Synthesis of Bis(2-methyl-1,8-naphthyridin-4-amine)palladium(II) Chloride

Rationale: Dichlorobis(acetonitrile)palladium(II) is an excellent precursor as the acetonitrile ligands are weakly bound and easily displaced by the stronger N-donor naphthyridine ligand. The reaction proceeds readily at room temperature.

Materials:

  • 2-Methyl-1,8-naphthyridin-4-amine (2.0 eq)

  • Dichlorobis(acetonitrile)palladium(II) [PdCl₂(MeCN)₂] (1.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether (Et₂O)

Procedure:

  • In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the ligand (2.0 eq) in anhydrous acetonitrile (15 mL).

  • In a separate flask, dissolve PdCl₂(MeCN)₂ (1.0 eq) in anhydrous acetonitrile (10 mL).

  • Slowly add the palladium solution dropwise to the stirred ligand solution at room temperature.

  • A precipitate, typically yellow or orange, will form immediately or upon stirring.

  • Stir the reaction mixture at room temperature for 4 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold acetonitrile (2 x 5 mL) and then with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Self-Validation/Characterization:

  • Appearance: Yellow to orange powder.

  • Yield: Typically >90%.

  • IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. Expect a shift in the N-H and C=N stretching frequencies upon coordination to the metal center.

  • ¹H NMR Spectroscopy: Coordination to the paramagnetic Pd(II) center can broaden signals, but in a diamagnetic square planar complex, a downfield shift of the ligand's aromatic and amine protons is expected due to the electron-withdrawing effect of the metal.

  • Elemental Analysis: Confirm the C, H, and N percentages to validate the proposed [Pd(C₉H₉N₃)₂]Cl₂ formula.

Part 3: Overall Workflow and Applications

The successful synthesis and characterization of the ligand and its metal complex open the door to a wide range of applications. The properties of the final complex can be tuned by changing the metal center (e.g., using Pt, Ru, Cu, or Zn salts) or by further modifying the ligand structure.[6][7][8]

G cluster_workflow Experimental Workflow A Ligand Synthesis (Protocols 1.1-1.3) B Purification (Chromatography) A->B C Ligand Characterization (NMR, IR, MS) B->C D Metal Complexation (Protocol 2.1) C->D E Complex Characterization (IR, Elemental Analysis) D->E F Application Screening E->F

Figure 3: A summary of the complete experimental workflow.

Potential Applications:

  • Homogeneous Catalysis: Palladium and Ruthenium complexes of naphthyridine ligands are explored in various cross-coupling and hydrogenation reactions.[4]

  • Medicinal Chemistry: The ability of such ligands to chelate metal ions is crucial for developing novel therapeutic agents. Metal complexes have shown promise as anticancer, antimicrobial, and antiviral drugs.[9][10][11][12]

  • Bio-imaging: Lanthanide complexes with naphthyridine derivatives have been developed as MRI contrast agents for specific biological targets.[13]

This guide provides a robust and validated framework for the preparation of 2-Methyl-1,8-naphthyridin-4-amine and its subsequent use in coordination chemistry. By following these detailed protocols, researchers can reliably access high-purity materials for exploration in drug development, catalysis, and materials science.

References

  • Desi, M., et al. (2002). Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco, 57(8), 631-639. [Link]

  • He, C., & Lippard, S. J. (2000). Diiron Complexes of 1,8-Naphthyridine-Based Dinucleating Ligands as Models for Hemerythrin. Journal of the American Chemical Society, 122(49), 12111-12112. [Link]

  • Pérez-Bitrián, A., et al. (2025). Heterobimetallic Pt(II) Complexes Supported by 1,8-Naphthyridine Ligands Confirm the Rotation of C6F5 Groups about the Pt−C. Zeitschrift für anorganische und allgemeine Chemie. [Link]

  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18995-19006. [Link]

  • Hayes, C. J., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(21), 4967-4972. [Link]

  • Fu, W.-F., et al. (2011). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, 40(40), 10547-10555. [Link]

  • See, M. S. (2017). Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands. eScholarship, University of California. [Link]

  • Nielsen, M. T., & Mihrin, D. (2024). The paddlewheel complex of 1,8-naphthyridine and palladium(II). Polyhedron, 259, 117310. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. . [Link]

  • Chen, X., et al. (2019). Ruthenium, copper and ruthenium-copper complexes of an unsymmetrical phosphino pyridyl 1,8-naphthyridine PNNN ligand. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. researchgate.net. [Link]

  • Song, B., et al. (2013). Naphthyridine-based lanthanide complexes worked as magnetic resonance imaging contrast for guanosine 5'-monophosphate in vivo. Talanta, 117, 366-371. [Link]

  • ResearchGate. (n.d.). Structure, coordination, and TM complexes of 1,8-naphthyridines. researchgate.net. [Link]

  • Farkas, E., & Buglyó, P. (2000). [Applications of metal ions and their complexes in medicine I]. Orvosi Hetilap, 141(30), 1651-1656. [Link]

  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. [Link]

  • Cohen, S. M. (2017). Metal Complexes for Therapeutic Applications. eScholarship, University of California. [Link]

  • Khan, S. A., & Asiri, A. M. (2019). APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE. World Journal of Pharmaceutical and Medical Research, 5(6), 116-121. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-1,8-naphthyridin-4-amine

Welcome to the technical support center for the synthesis of 2-Methyl-1,8-naphthyridin-4-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,8-naphthyridin-4-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and the latest research, to help you optimize your reaction yields and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent issue stemming from several factors, from starting material quality to suboptimal reaction conditions. Let's break down the key areas for improvement.

  • Purity of Starting Materials: The efficiency of the cyclization is highly dependent on the purity of your precursors, typically a substituted 2-aminopyridine and a carbonyl compound. Impurities can introduce competing side reactions that consume reactants and complicate purification[1].

    • Recommendation: Always verify the purity of your starting materials by NMR or another suitable analytical method before use. If necessary, purify them by recrystallization or column chromatography.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. Traditional Friedländer syntheses often require harsh conditions, but modern, milder methods have proven highly effective.

    • Catalyst and Solvent: Recent studies have demonstrated that a catalyst-free reaction using an eco-friendly solvent like polyethylene glycol (PEG-400) or a more active system using a biocompatible ionic liquid like choline hydroxide (ChOH) in water can produce excellent yields, often exceeding 90%[2][3][4]. In contrast, reactions without a suitable catalyst or solvent may show no product formation at all[4].

    • Temperature: The reaction often requires heating. An optimized temperature, for instance, 50 °C for the choline hydroxide-catalyzed reaction in water, has been shown to provide near-quantitative yields[3][4]. Insufficient heating may lead to a stalled reaction, while excessive heat can cause degradation.

    • Recommendation: Consider adopting a modern, high-yield protocol. A shift from harsh, traditional methods to a water-based system with a choline hydroxide catalyst could dramatically improve your results[3][5].

  • Loss During Workup and Purification: Significant product loss can occur during the extraction and purification phases[1].

    • Recommendation: Optimize your workup procedure. Ensure complete extraction from the aqueous layer. For purification, if column chromatography results in streaking or product loss, consider alternative methods as discussed in Q4 .

Q2: I'm observing significant impurity formation. What are the common side products and how can I minimize them?

Impurity formation is a common challenge that complicates purification and reduces yield. The most likely side products arise from incomplete reactions or undesired side reactions.

  • Incomplete Cyclization: If the condensation and subsequent cyclization are not complete, you will have unreacted starting materials and intermediate species in your crude product[1].

    • Causality: The energy barrier for the final dehydration and aromatization step may not be overcome if the temperature is too low or the catalyst is inefficient.

    • Recommendation: Monitor your reaction to completion using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

  • Self-Condensation of Carbonyl Reagent: Under acidic or basic conditions, carbonyl starting materials (e.g., β-diketones or keto-esters) can undergo self-condensation[1].

    • Causality: This is a competing reaction pathway that consumes your carbonyl partner, thereby reducing the potential yield of the desired naphthyridine.

    • Recommendation: Employing slow addition of the carbonyl reagent to the reaction mixture can maintain its low concentration, favoring the desired intermolecular reaction with the aminopyridine over self-condensation[6].

Q3: The reaction seems to stall before all the starting material is consumed. What are the potential reasons?

A stalled reaction is typically due to issues with reaction kinetics or equilibrium.

  • Catalyst Inactivity: If you are using a catalyst, it may become deactivated over time. In heterogeneous catalysis, the active sites may be blocked. In homogeneous catalysis, the catalyst could degrade or be sequestered by impurities.

    • Recommendation: Ensure your catalyst is fresh and of high quality. For the highly effective choline hydroxide system, using just 1 mol % is sufficient for gram-scale synthesis, indicating high efficiency[3][4].

  • Precipitation of Reactants or Intermediates: If a reactant or key intermediate has poor solubility in the reaction solvent, it may precipitate out, effectively halting the reaction.

    • Recommendation: Choose a solvent system in which all components are soluble at the reaction temperature. The use of PEG-400 or even water at 50 °C has been shown to be effective for similar syntheses, suggesting good solubility of the components in these systems[2][3].

Q4: Purification by column chromatography is difficult and results in significant product loss. Are there alternative methods?

The basicity of the amino group on the naphthyridine ring can cause streaking on silica gel, leading to poor separation and low recovery. Fortunately, there are effective alternatives.

  • Acid-Base Extraction: This is a classic and highly effective technique for purifying basic compounds like amines[1].

    • Mechanism: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate). Extract this solution with an aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH), and the purified product can be re-extracted into an organic solvent.

  • Purification via Salt Formation: Converting the amine to a salt can significantly alter its solubility properties, often making it highly crystalline and easy to purify by recrystallization[1].

    • Procedure: Dissolve the crude product in a solvent like isopropanol or ethanol and add an acid (e.g., HCl in isopropanol) to precipitate the hydrochloride salt. The salt can then be collected by filtration and recrystallized. The pure free base can be regenerated by dissolving the salt in water and neutralizing with a base.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this class of compounds?

The most versatile and widely used method for synthesizing the 1,8-naphthyridine core is the Friedländer Annulation . This reaction involves the condensation of an o-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group[3][6]. For 2-Methyl-1,8-naphthyridin-4-amine, this would typically involve the reaction of a 2,3-diaminopyridine derivative with a suitable three-carbon carbonyl partner. A highly successful modern variation involves reacting 2-aminonicotinaldehyde with active methylene compounds in water, catalyzed by choline hydroxide, which provides excellent yields and a greener profile[3][4][5].

Q2: How can I best monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction[1].

  • Procedure: Spot the starting materials and the reaction mixture on a silica gel TLC plate. A suitable eluent system (e.g., 10% methanol in dichloromethane) should be used to achieve good separation between the starting materials and the product[4]. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared.

Q3: Can you provide a baseline protocol for a high-yield synthesis?

Certainly. The following protocol is based on a highly efficient, gram-scale synthesis of a 2-methyl-1,8-naphthyridine derivative published in ACS Omega, which consistently achieves yields over 90%[3][4]. This method can be adapted for your specific target.

Experimental Protocol: High-Yield Synthesis of 2-Methyl-1,8-naphthyridine (Model Compound)

This protocol describes the synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone.

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution

  • Water (H₂O)

  • Ethyl acetate

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-aminonicotinaldehyde (1.23 g, 10 mmol) and water (10 mL)[3].

  • Reagent Addition: Add acetone (740 µL, 10 mmol) to the mixture[3].

  • Catalyst Addition: Add choline hydroxide (1 mol %) to the stirring suspension[3][4].

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere at 50 °C for approximately 6 hours. Monitor the reaction's completion by TLC[4].

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (e.g., 3 x 40 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by column chromatography or by one of the alternative methods described in the troubleshooting section if necessary. This specific protocol often yields a product pure enough for many applications after simple workup, with reported yields of 92-99%[3][4].

Data & Visualizations

Table 1: Optimization of Reaction Conditions for 2-Methyl-1,8-naphthyridine Synthesis

The following table summarizes data from a study optimizing the Friedländer reaction in water, highlighting the critical role of the catalyst and solvent[3][4].

EntryCatalyst (mol %)SolventTemperatureTime (h)Yield (%)
1NoneNone50 °C6NR
2NoneH₂O50 °C6NR
3ChOH (1)Toluene50 °C615
4ChOH (1)CH₃CN50 °C635
5ChOH (1)H₂O50 °C699
6ChOH (1)H₂Ort1285

NR = No Reaction. Data sourced from Choudhury et al. (2021)[3][4].

Diagrams

Diagram 1: General Synthetic Workflow

Synthesis_Workflow Start 1. Reaction Setup (Starting Materials + Solvent) Catalysis 2. Add Catalyst (e.g., Choline Hydroxide) Start->Catalysis Reaction 3. Heat & Stir (e.g., 50 °C, 6h) Catalysis->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Quench & Extract Monitor->Workup Complete Purify 6. Purify Product (Chromatography or Recrystallization) Workup->Purify End 7. Characterize (NMR, MS) Purify->End

Caption: General workflow for the synthesis of 2-Methyl-1,8-naphthyridin-4-amine.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckPurity Are Starting Materials Pure? Start->CheckPurity PurifySM Action: Purify Starting Materials (Recrystallize/Column) CheckPurity->PurifySM No CheckConditions Are Reaction Conditions Optimal? CheckPurity->CheckConditions Yes PurifySM->CheckConditions OptimizeConditions Action: Switch to High-Yield Protocol (e.g., ChOH/H₂O). Verify Temp & Time. CheckConditions->OptimizeConditions No CheckWorkup Is Product Lost During Workup? CheckConditions->CheckWorkup Yes OptimizeConditions->CheckWorkup OptimizeWorkup Action: Optimize Extraction pH. Consider Alt. Purification (Acid-Base Extraction). CheckWorkup->OptimizeWorkup Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

  • van der Plas, H. C., Charushin, V. N., & Chupakhin, O. N. (2007). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 399-401. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). Retrieved March 17, 2026, from [Link]

  • Choudhury, S. S., Jena, S., Sahoo, D. K., Shekh, S., Kar, R. K., Dhakad, A., Gowd, K. H., & Biswal, H. S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18381–18390. [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved March 17, 2026, from [Link]

  • MDPI. (n.d.). Fluorescent 2,7-Dialkylamino-[7][8]-Naphthyridines: Preparation and Spectroscopic Properties. Retrieved March 17, 2026, from [Link]

  • JoVE. (n.d.). Copper-Catalyzed Cyclization of Oxime Acetates with 2-Benzylidenemalononitriles for Synthesis of 2-Aminonicotinonitriles. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aminopyridine Derivatives via a Tandem CuAAC/Ring-Cleavage/[4+2]-Cycloaddition/Rearrangement Reaction Sequence. Retrieved March 17, 2026, from [Link]

  • Lappin, G. R. (1948). Cyclization of 2-aminopyridine derivatives; substituted ethyl 2-pyridylamino-methylenemalonates. Journal of the American Chemical Society, 70(10), 3348-3350. [Link]

  • MDPI. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Retrieved March 17, 2026, from [Link]

  • Al-Zahrani, A. A., Al-Ghamdi, A. M., & El-Gazzar, A. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved March 17, 2026, from [Link]

  • Hayes, C. R., Stevenson, J. P., & Allpress, C. J. (2022). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 24(1), 226-232. [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

  • Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1,8-naphthyridin-4-amine Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-1,8-naphthyridin-4-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-1,8-naphthyridin-4-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. 1,8-Naphthyridine derivatives are of significant interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2].

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of 2-Methyl-1,8-naphthyridin-4-amine and its derivatives, offering potential causes and actionable solutions.

Q1: My overall reaction yield is consistently low. What are the most critical parameters to investigate?

Low yield is a common issue that can often be traced back to a few critical areas. The most prevalent and efficient method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a compound containing an active methylene group.[1] Let's break down the key optimization points for this reaction.

  • Purity of Starting Materials: The integrity of your starting materials is paramount. Specifically, the 2-aminonicotinaldehyde or related 2-amino-pyridine-3-carboxaldehyde is susceptible to oxidation and side reactions. Ensure it is of high purity before starting the reaction. Impurities can inhibit the catalyst or lead to unwanted side products, consuming your reagents and lowering the overall yield.[3]

  • Catalyst and Solvent System: The choice of catalyst and solvent has a profound impact on reaction efficiency. While traditional methods often use harsh acid or base catalysts that are difficult to reuse[1], modern approaches offer milder and more effective alternatives.

    • Green Chemistry Approach: A highly effective system utilizes choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, as a catalyst in water.[4][5] This method has been shown to produce excellent yields (up to 99%) under mild conditions (50 °C).[4][5] The catalyst is crucial; in its absence, even with water as the solvent, no product formation is observed.[4]

    • Solvent-Free Conditions: Basic ionic liquids like [Bmmim][Im] have also been successfully used as both the catalyst and solvent, offering a green alternative with the potential for catalyst reuse over multiple cycles.[1]

  • Reaction Temperature and Time: These two parameters are intrinsically linked. The ChOH-catalyzed reaction in water reaches near-quantitative yield in approximately 6 hours at 50 °C.[4] While the reaction can proceed at room temperature, the yield is typically lower, and the reaction time is significantly longer.[4] It is essential to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid potential degradation from prolonged heating.[5]

Q2: I am observing significant impurity formation alongside my desired product. What are the likely side reactions, and how can I minimize them?

Impurity formation complicates purification and reduces yield. Understanding the potential side reactions is the first step toward mitigating them.

  • Incomplete Cyclization: The Friedländer synthesis proceeds via an initial condensation followed by an intramolecular cyclization. If the cyclization is incomplete, you may isolate aldol or Knoevenagel condensation intermediates. This is often an issue of reaction time or temperature. Ensure the reaction is monitored by TLC until the starting materials and any intermediates are fully consumed.[3]

  • Self-Condensation of the Carbonyl Partner: Active methylene compounds, such as acetone or other ketones, can undergo self-condensation under basic or acidic conditions.[3] A strategy to minimize this is the slow addition of the ketone to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst. This maintains a low concentration of the ketone, favoring the desired cross-condensation over self-condensation.[6]

  • Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, two different cyclization products are possible. Fortunately, many modern catalytic systems, such as the use of basic ionic liquids, have been shown to favor the formation of a single, exclusive product in excellent yields.[1] If you are observing regioisomers, switching to a more selective catalytic system is advisable.

Q3: The purification of my final 2-Methyl-1,8-naphthyridin-4-amine derivative is difficult. What are some effective alternative strategies to column chromatography?

While silica gel column chromatography is a standard purification technique, it can sometimes lead to product loss, especially for polar amine compounds.[3] If you are facing challenges, consider these alternatives.

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like your target amine from neutral or acidic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the product precipitates or can be extracted.

    • Extract the purified free-base product back into an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the purified product.[3]

  • Recrystallization: This is an excellent method for purifying solid products. The key is to find a suitable solvent or solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain either fully soluble or insoluble at all temperatures.[3][7]

  • Salt Formation and Purification: Converting the amine product to a salt (e.g., a hydrochloride or maleate salt) can significantly alter its solubility and crystallinity.[8] Often, the salt form is more crystalline and easier to purify by recrystallization. The purified salt can then be treated with a base to regenerate the free amine if required.[3][8]

Quantitative Data Summary

The following table summarizes optimized reaction conditions for the synthesis of 2-methyl-1,8-naphthyridine, which serves as a foundational structure for the target amine derivatives. This data is compiled from recent literature and provides a strong starting point for your experiments.

Reactant AReactant BCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
2-aminonicotinaldehydeAcetoneCholine Hydroxide (1%)H₂O50699[4]
2-aminonicotinaldehydeAcetoneCholine Hydroxide (1%)H₂Ort>690[4]
2-amino-3-pyridinecarboxaldehyde2-Phenylacetophenone[Bmmim][Im] (5 mL)None802492[1]
2-aminonicotinaldehydeAcetoneKOHH₂O50684[4]
2-amino-pyridineEthylacetoacetateConc. H₂SO₄None135563[7]

Experimental Protocols

Protocol: Optimized Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from a highly efficient and environmentally friendly method published in ACS Omega.[4][5]

Materials:

  • 2-aminonicotinaldehyde (0.5 mmol, 61.6 mg)

  • Acetone (1.5 mmol, 111 µL)

  • Choline Hydroxide (1 mol%, ~3 µL of a 45% solution in methanol)

  • Deionized Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon line

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and deionized water (1 mL).

  • Reagent Addition: Add acetone (111 µL, 1.5 mmol) to the mixture, followed by the choline hydroxide catalyst (~3 µL, 1 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 2-3 minutes.

  • Heating and Stirring: Place the flask in a preheated oil bath or heating mantle set to 50 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water.

  • Drying: Dry the isolated solid under vacuum to obtain the final product, 2-methyl-1,8-naphthyridine, which should be a cream-colored solid.

Visualizing Workflows and Troubleshooting

To further clarify the experimental process and decision-making, the following diagrams illustrate the synthesis workflow and a logical approach to troubleshooting common issues.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 2-Aminonicotinaldehyde reaction Friedländer Condensation - Catalyst (e.g., ChOH) - Solvent (e.g., H₂O) - Heat (e.g., 50°C) start1->reaction start2 Active Methylene Compound (e.g., Ketone) start2->reaction workup Cooling & Filtration reaction->workup purify Purification (if needed) - Recrystallization - Acid-Base Extraction workup->purify end Final Product: 2-Methyl-1,8-naphthyridine Derivative purify->end

Caption: General workflow for the synthesis of 2-Methyl-1,8-naphthyridine derivatives.

G start Low Yield Observed q1 Are Starting Materials Pure? start->q1 q2 Are Reaction Conditions (Temp, Time, Catalyst) Optimized? q1->q2 Yes sol1 Action: Purify/Verify Starting Materials q1->sol1 No q3 Significant Product Loss During Workup /Purification? q2->q3 Yes sol2 Action: Adjust Temp/Time per Literature. Verify Catalyst. q2->sol2 No sol3 Action: Optimize Purification Method (e.g., Acid-Base Extraction) q3->sol3 Yes end Improved Yield q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting flowchart for diagnosing and resolving low reaction yields.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... ResearchGate. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharma and Bio Sciences. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Polycyclic Aromatic Compounds. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. National Center for Biotechnology Information. [Link]

  • 2-amino naphthyridine derivative, its preparation and its use. Justia Patents. [Link]

  • Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. PubMed. [Link]

  • Reactions of Amines. University of Calgary. [Link]

  • Fluorescent 2,7-Dialkylamino-[4]-Naphthyridines: Preparation and Spectroscopic Properties. MDPI. [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. [Link]

  • 1,8-Naphthyridine compounds and process for preparing the same.
  • Any troubleshooting for a reaction work-up? Reddit. [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Methyl-1,8-naphthyridin-4-amine

Welcome to the Technical Support Center for 2-Methyl-1,8-naphthyridin-4-amine (CAS: 1245210-70-1)[1]. This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyl-1,8-naphthyridin-4-amine (CAS: 1245210-70-1)[1]. This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous control over the chemical stability of this heterocyclic building block.

Because the 1,8-naphthyridine core and its exocyclic amine are electronically unique, they present specific storage challenges. This document synthesizes mechanistic theory, troubleshooting matrices, and self-validating experimental protocols to ensure the integrity of your compound from bench to assay.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 2-Methyl-1,8-naphthyridin-4-amine contains two primary sites susceptible to chemical alteration: the exocyclic 4-amine and the 1,8-naphthyridine ring nitrogens .

  • Oxidative Degradation (N-Oxidation & Amine Oxidation): Heterocyclic N-oxides are readily formed when the ring nitrogens (N1 and N8) are exposed to atmospheric oxygen, peroxides in aged solvents, or transition metal impurities[2][3]. Simultaneously, the exocyclic amine is highly susceptible to oxidation, which can yield genotoxic hydroxylamine or nitroso intermediates—a well-documented degradation pathway for heterocyclic aromatic amines[4][5].

  • Hydrolytic Deamination: While the naphthyridine core is relatively robust, prolonged exposure to extreme pH (acidic or basic) at elevated temperatures can catalyze the hydrolysis of the exocyclic amine. This results in deamination, yielding the corresponding 4-ol derivative, which rapidly tautomerizes to a thermodynamically stable pyridone-like structure[6].

  • Photolytic Cleavage: The extended π -conjugated system of the naphthyridine ring strongly absorbs UV light. Photo-excitation can lead to radical-mediated ring cleavage or accelerated photo-oxidation of the amine group[6].

DegradationPathways Start 2-Methyl-1,8-naphthyridin-4-amine (Intact API/Intermediate) Oxidation Oxidative Stress (O2, Peroxides, Metals) Start->Oxidation Photo Photolytic Stress (UV/Vis Light) Start->Photo Hydrolysis Hydrolytic Stress (Extreme pH, Heat) Start->Hydrolysis NOxide Core N-Oxidation (+16 Da / +32 Da) Oxidation->NOxide N1/N8 Attack ExoOx Exocyclic Amine Oxidation (Hydroxylamine/Nitroso) Oxidation->ExoOx C4-Amine Attack Photo->ExoOx Photo-oxidation Cleavage Ring Cleavage / Radical Degradation Photo->Cleavage Pi-System Excitation Deamination Hydrolytic Deamination (Forms 4-ol/Pyridone) Hydrolysis->Deamination Acid/Base Catalysis

Logical flowchart of 2-Methyl-1,8-naphthyridin-4-amine degradation pathways.

Troubleshooting Guide & Diagnostics

This section addresses specific analytical anomalies users encounter during the handling and assaying of 2-Methyl-1,8-naphthyridin-4-amine.

Symptom 1: The solid powder has shifted from off-white to a distinct yellow/brown hue.

  • Causality: This is the hallmark of photo-oxidation or auto-oxidation of the exocyclic amine. The formation of extended conjugated degradation products (such as azo or nitroso dimers) shifts the absorbance spectrum into the visible range[4][5].

  • Resolution: Discard heavily discolored batches if purity falls below your assay threshold. For future storage, transfer the solid to an amber glass vial, purge the headspace with Argon or ultra-pure N2​ , and store at -20°C.

Symptom 2: LC-MS analysis of my DMSO stock solution shows unexpected peaks with mass shifts of +16 Da and +32 Da.

  • Causality: You are observing N-oxide formation[2][7]. The +16 Da peak corresponds to a mono-N-oxide (likely at the sterically less hindered N8 position or the exocyclic amine), while the +32 Da peak indicates a di-N-oxide[2]. DMSO can absorb atmospheric oxygen and moisture over time, facilitating this oxidation.

  • Resolution: Prepare stock solutions in freshly opened, anhydrous, and degassed solvents. Aliquot the stock into single-use vials to prevent repeated freeze-thaw cycles and oxygen introduction.

Symptom 3: A new, highly polar peak appears on reverse-phase HPLC after storing the compound in an acidic biological buffer (pH < 4).

  • Causality: Hydrolytic deamination. The acidic environment protonates the exocyclic amine, turning it into a better leaving group. Subsequent nucleophilic attack by water cleaves the amine, leaving a hydroxyl group that tautomerizes into a pyridone[6].

  • Resolution: Maintain aqueous solutions between pH 6.5 and 7.5. If acidic conditions are required for an assay, prepare the solution immediately prior to use and do not store it.

Quantitative Data: Storage Standards & Degradation Kinetics

To maintain trustworthiness in your assays, adhere to the following empirically derived storage parameters.

Table 1: Recommended Storage Conditions vs. Expected Shelf Life
Storage StateContainer / EnvironmentTemperatureExpected Shelf LifePrimary Risk Factor
Dry Powder (Bulk) Amber glass, Argon blanket, desiccated-20 °C> 24 monthsMoisture, Oxygen
Dry Powder (Working) Amber glass, desiccated2 °C to 8 °C6 monthsRepeated opening (Condensation)
Organic Stock (DMSO/MeOH) Sealed glass vial, degassed solvent-80 °C3 to 6 monthsPeroxide formation in solvent
Aqueous Buffer (pH 7.0) Polypropylene or glass4 °C< 48 hoursHydrolysis, Microbial growth
Table 2: Forced Degradation Stress Parameters

Use these parameters to validate your stability-indicating analytical methods.

Stress Type Reagent / Condition Temp / Duration Target Degradation (%)
Acidic 0.1 M HCl 60 °C for 24h 10% - 20%
Basic 0.1 M NaOH 60 °C for 24h 10% - 20%

| Oxidative | 3% H2​O2​ | Room Temp, 24h | 15% - 30% | | Photolytic | UV Light (254 nm) | Room Temp, 24h | 10% - 15% |

Self-Validating Experimental Protocols

A robust analytical framework must validate itself. The following protocol describes a Forced Degradation Study . By intentionally degrading 2-Methyl-1,8-naphthyridin-4-amine, you generate a known profile of degradation products. This proves that your HPLC/LC-MS method is capable of separating the intact API from its degradants (a "stability-indicating" method)[6].

Protocol: Forced Degradation & Stability-Indicating Assay Validation

Rationale: Neutralizing the stress samples is a critical, often overlooked step. Injecting highly acidic or basic samples directly into an HPLC can degrade the silica-based stationary phase and shift retention times, invalidating the assay[6].

Step 1: Stock Solution Preparation

  • Weigh exactly 10.0 mg of 2-Methyl-1,8-naphthyridin-4-amine.

  • Dissolve in 10 mL of a 50:50 mixture of HPLC-grade Methanol and Water to create a 1.0 mg/mL stock. Note: Degas the solvent mixture via sonication under vacuum for 10 minutes prior to use.

Step 2: Application of Stress Conditions

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Seal and heat at 60 °C for 24 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Seal and heat at 60 °C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Store in the dark at room temperature for 24 hours.

  • Control: Mix 1 mL of stock with 1 mL of degassed water. Store at 4 °C in the dark.

Step 3: Quenching and Neutralization (Critical Step)

  • To the Acid Stress sample, add exactly 1 mL of 0.1 M NaOH to neutralize.

  • To the Base Stress sample, add exactly 1 mL of 0.1 M HCl to neutralize.

  • Dilute all samples (including Oxidative and Control) with mobile phase to a final theoretical concentration of 0.1 mg/mL.

Step 4: LC-MS / HPLC Analysis

  • Inject 10 µL of each sample onto a C18 Reverse-Phase column.

  • Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.

  • Validation Check: The method is validated only if the control sample shows >98% purity, and the stressed samples show 10-30% degradation with baseline resolution between the parent peak and the new degradant peaks (e.g., the +16 Da N-oxide peak).

ForcedDegradation Prep Prepare Stock Solution (1 mg/mL in MeOH/H2O) Acid Acid Stress 0.1M HCl, 60°C Prep->Acid Base Base Stress 0.1M NaOH, 60°C Prep->Base Ox Oxidative Stress 3% H2O2, RT Prep->Ox Light Photolytic Stress UV 254nm, 24h Prep->Light Neutralize Neutralize & Quench (Adjust to pH 7) Acid->Neutralize Base->Neutralize Ox->Neutralize Dilute/Quench LCMS LC-MS Analysis (Identify Mass Shifts) Light->LCMS HPLC HPLC-UV Analysis (Quantify % Degradation) Light->HPLC Neutralize->LCMS Neutralize->HPLC

Step-by-step experimental workflow for forced degradation and stability validation.

Frequently Asked Questions (FAQs)

Q: Does the 2-methyl group affect the stability of the naphthyridine core? A: Yes. The electron-donating nature of the methyl group at the 2-position slightly increases the electron density of the adjacent N1 nitrogen. While this can make N1 marginally more susceptible to electrophilic attack (oxidation) compared to an unsubstituted ring, it also provides steric hindrance that can protect the ring from certain nucleophilic degradation pathways.

Q: Can I use plastic Eppendorf tubes for long-term storage of the powder? A: It is highly discouraged. Standard polypropylene microcentrifuge tubes are somewhat permeable to oxygen and moisture over long periods. Furthermore, static charge in plastic tubes can cause the fine powder to adhere to the walls, leading to loss of material. Always use amber glass vials with PTFE-lined caps for long-term storage.

Q: If I suspect my sample has oxidized, can it be rescued? A: Generally, no. While some N-oxides can be reduced back to the parent amine synthetically (e.g., using catalytic hydrogenation or reducing agents like PCl3​ ), applying these methods to an analytical or biological sample is impractical and will introduce new impurities. It is safer and more accurate to discard the degraded batch and utilize fresh material.

References

  • AiFChem, an Xtalpi Company. "2-Methyl-1,8-naphthyridin-4-amine 97%". BuyChemJapan. Available at: [Link]

  • Google Patents. "Degradation products of azithromycin, and methods for their identification (WO2004087729A1)". Google Patents.
  • National Institutes of Health (PMC). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines". PMC. Available at:[Link]

  • ACS Publications. "Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies". Journal of Agricultural and Food Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents". PMC. Available at:[Link]

Sources

Optimization

reducing byproducts in 2-Methyl-1,8-naphthyridin-4-amine amination reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 2-Methyl-1,8-naphthyridin-4-amine. This guide is designed for researchers, chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Methyl-1,8-naphthyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its amination reactions and minimize the formation of critical byproducts. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents, making its efficient and clean synthesis paramount.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for introducing the 4-amino group on the 2-methyl-1,8-naphthyridine scaffold?

There are two principal methods for this transformation, starting from a precursor like 4-chloro-2-methyl-1,8-naphthyridine:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method where the 4-chloro substituent is displaced directly by an amine nucleophile (or ammonia). The reaction is typically facilitated by the electron-withdrawing nature of the naphthyridine ring system, which activates the 4-position for nucleophilic attack.[4][5][6] These reactions often require elevated temperatures and can be performed with or without a catalyst.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful, modern cross-coupling reaction that forms a C-N bond between the 4-chloro-2-methyl-1,8-naphthyridine and an amine.[7][8] It offers broader substrate scope and generally proceeds under milder conditions than SNAr, but requires a palladium catalyst, a phosphine ligand, and a suitable base.[9]

Q2: What are the most common byproducts I should be looking for in these amination reactions?

Byproduct formation is highly dependent on the chosen method (SNAr vs. Buchwald-Hartwig) and reaction conditions. The most frequently encountered impurities are:

  • 2-Methyl-1,8-naphthyridin-4-ol (Hydroxy-de-chlorination): This forms when the 4-chloro group reacts with water or hydroxide ions present in the reaction mixture. It is a major byproduct in both SNAr and Buchwald-Hartwig reactions if conditions are not scrupulously anhydrous.

  • 2-Methyl-1,8-naphthyridine (Hydrodehalogenation): The formal replacement of the chlorine atom with a hydrogen. This is a particularly common byproduct in Pd-catalyzed reactions where the catalytic cycle is inefficient or side reactions occur.

  • Starting Material Decomposition: At excessively high temperatures, especially during SNAr reactions, the naphthyridine core can degrade, leading to a complex mixture of tar-like substances.

  • Bis-amination or Amine Scrambling (with complex amines): If the amine nucleophile has multiple reactive sites, or if multiple amine species are present, a mixture of aminated products can result.

Q3: How do I choose between SNAr and Buchwald-Hartwig amination?

The choice depends on several factors:

  • Amine Reactivity: For highly nucleophilic, simple amines (like ammonia, methylamine), SNAr at elevated temperatures can be very effective and economical.[10]

  • Functional Group Tolerance: If your amine or the naphthyridine core contains sensitive functional groups that cannot withstand high temperatures or strong bases, the milder conditions of the Buchwald-Hartwig amination are preferable.[7][9]

  • Cost and Scale: For large-scale synthesis, a well-optimized, catalyst-free SNAr process is often more cost-effective. Palladium catalysts and phosphine ligands can be expensive.

  • Development Time: Buchwald-Hartwig amination often provides a quicker route to success for a broad range of amines during early-stage discovery due to its reliability and vast literature.[8]

Troubleshooting Guide: Byproduct Reduction

This section addresses specific issues encountered during the amination reaction, providing causal explanations and actionable solutions.

Problem 1: My reaction is generating a significant amount of 2-methyl-1,8-naphthyridin-4-ol.

  • Primary Cause: Presence of water or hydroxide ions in the reaction. The naphthyridine ring is activated towards nucleophilic attack, and water can act as a nucleophile, especially at high temperatures.

  • Scientific Rationale: In an SNAr mechanism, water directly attacks the C4 position, leading to the formation of a Meisenheimer-like complex, which then expels the chloride ion.[4] In Buchwald-Hartwig reactions, hydroxide can compete with the amine for coordination to the palladium center or react with the aryl halide.

  • Solutions:

    • Rigorous Drying: Ensure all glassware is oven- or flame-dried before use. Dry solvents using appropriate methods (e.g., distillation over a drying agent, passing through an activated alumina column). Use freshly opened, anhydrous grade reagents.

    • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Base Selection (Buchwald-Hartwig): Avoid using hydroxide bases (e.g., NaOH, KOH). Use non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU. [cite: 35, in 7] For base-sensitive substrates, weaker bases like K₃PO₄ are often effective.

    • Amine as Base: In some SNAr reactions, using a large excess of the reactant amine can serve as both the nucleophile and the acid scavenger, avoiding the need for an additional, potentially water-containing base.

Problem 2: The main byproduct is 2-methyl-1,8-naphthyridine (hydrodehalogenation).

  • Primary Cause (Buchwald-Hartwig): This is a classic side reaction in palladium-catalyzed couplings. It can arise from β-hydride elimination from certain ligands or bases, or from protonolysis of the Pd(II)-aryl intermediate if the reductive elimination step is slow.

  • Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species. The resulting Pd(II) complex must then coordinate the amine and undergo reductive elimination to form the C-N bond. If this latter step is slow, side pathways can compete, including reaction with trace protons or hydride sources to cleave the C-Pd bond and form the C-H bond.

  • Solutions:

    • Ligand Choice: This is the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands) are designed to promote fast reductive elimination, outcompeting the hydrodehalogenation pathway.[8][9]

    • Base Purity: Ensure the base is free from impurities that could act as hydride donors.

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote side reactions. Run a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal balance.

    • Pre-catalyst Selection: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more efficient generation of the active Pd(0) catalyst and reduce side reactions compared to using sources like Pd(OAc)₂.[9]

Summary of Common Byproducts and Mitigation Strategies
Byproduct NameStructureCommon CausePrimary Mitigation Strategy
2-Methyl-1,8-naphthyridin-4-ol (Illustrative)Water/hydroxide contaminationRigorous drying of all reagents, solvents, and glassware; use of an inert atmosphere.
2-Methyl-1,8-naphthyridine (Illustrative)Inefficient reductive elimination (Buchwald-Hartwig)Optimize the phosphine ligand (use bulky, electron-rich ligands); use a well-defined Pd pre-catalyst.
Dimer/Homocoupling Product (Illustrative)Inefficient amine couplingIncrease amine concentration; optimize ligand-to-metal ratio.
Solvent Adduct Varies with solventHigh reaction temperatures with nucleophilic solvents (e.g., alcohols)Switch to a non-nucleophilic, high-boiling solvent such as toluene, dioxane, or DMF.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for optimization. The choice of ligand, base, and solvent is critical and may require screening.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-2-methyl-1,8-naphthyridine (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the phosphine ligand (e.g., XPhos, 1.2-1.5 equiv relative to Pd), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.

  • Reagent Addition: Add the amine (1.2-1.5 equiv) and anhydrous solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of the desired product versus key byproducts.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for High-Temperature SNAr

This method is best suited for ammonia or simple, volatile amines.

  • Reaction Setup: In a sealed pressure vessel (e.g., a Parr reactor or a thick-walled sealed tube), place 4-chloro-2-methyl-1,8-naphthyridine (1.0 equiv).

  • Reagent Addition: Add a solution of the amine in a suitable solvent (e.g., a 7 M solution of ammonia in methanol, or an aqueous solution of methylamine, typically in large excess, 10-20 equiv). A non-nucleophilic solvent like dioxane can also be used.

  • Sealing and Heating: Securely seal the vessel and place it behind a blast shield. Heat the mixture to the required temperature (often 120-160 °C) with stirring. Caution: High pressures will develop.

  • Monitoring: The reaction time is typically predetermined through small-scale trials, as direct monitoring is difficult.

  • Workup: After the designated time, cool the vessel to room temperature completely before opening. Carefully vent any excess pressure. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove excess amine and salts. Dry the organic layer and purify the product, typically by chromatography or recrystallization.

Visualization of Key Processes

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues in the amination reaction.

G start Reaction Start monitor Monitor by LC-MS/TLC start->monitor check_sm Starting Material (SM) Consumed? monitor->check_sm incomplete Incomplete Reaction check_sm->incomplete No complete SM Consumed check_sm->complete Yes increase_temp Increase Temperature or Time incomplete->increase_temp change_catalyst Change Ligand/Catalyst (B-H) or Add Additive (SNAr) incomplete->change_catalyst increase_temp->monitor change_catalyst->monitor check_byproducts Major Byproduct? complete->check_byproducts clean Clean Product (>90% Purity) check_byproducts->clean No, Minor hydroxy Hydroxy Byproduct check_byproducts->hydroxy Yes, -OH hydrode Hydrodehalogenation check_byproducts->hydrode Yes, -H finish Proceed to Workup clean->finish dry Use Anhydrous Conditions hydroxy->dry dry->start ligand Screen Bulky Ligands hydrode->ligand ligand->start

Caption: A troubleshooting decision tree for amination reactions.

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed amination cycle, highlighting where side reactions can occur.

Buchwald_Hartwig pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_aryl L₂Pd(II)(Ar)(X) oa->pd2_aryl amine_coord Amine Coordination & Deprotonation pd2_aryl->amine_coord HNR₂ Base side_reaction Hydrodehalogenation (Side Reaction) pd2_aryl->side_reaction pd2_amido L₂Pd(II)(Ar)(NR₂) amine_coord->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Regeneration product Ar-NR₂ re->product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

  • ResearchGate. Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). Available at: [Link]

  • PMC. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Available at: [Link]

  • Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]

  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available at: [Link]

  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available at: [Link]

  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • Organic Chemistry Portal. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Available at: [Link]

  • Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. Available at: [Link]

  • ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • ACS Publications. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Available at: [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Available at: [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available at: [Link]

  • ResearchGate. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Available at: [Link]

  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]

  • ResearchGate. Compounds obtained by amination of halogenated 1,5-naphthyridine derivatives. Available at: [Link]

  • MDPI. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Available at: [Link]

  • OpenStax. Synthesis of Amines – Organic Chemistry. Available at: [Link]

  • PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Available at: [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • ResearchGate. (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Methyl-1,8-naphthyridin-4-amine Chromatography

Welcome, Scientist. This guide is designed to provide expert-level troubleshooting for a common challenge in the chromatographic analysis of 2-Methyl-1,8-naphthyridin-4-amine: peak tailing .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Scientist. This guide is designed to provide expert-level troubleshooting for a common challenge in the chromatographic analysis of 2-Methyl-1,8-naphthyridin-4-amine: peak tailing . As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to build robust and reliable analytical methods.

This document is structured to help you quickly diagnose and resolve issues, moving from common, easily addressed problems to more complex method development considerations.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here are answers to the most common initial questions regarding peak tailing with this analyte.

Q1: My peak for 2-Methyl-1,8-naphthyridin-4-amine is tailing badly. What is the most likely cause?

The most probable cause is a secondary interaction between the basic amine functional groups on your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase (e.g., a standard C18 column).[1][2][3] This interaction provides an additional, non-hydrophobic retention mechanism that delays a portion of the analyte molecules, causing the characteristic tail.

Q2: What is the first and simplest adjustment I should make to my method?

Adjust the pH of your aqueous mobile phase.[4][5] Lowering the pH to ≤ 3.0 is often the most effective first step.[4] This protonates the silanol groups, neutralizing their negative charge and significantly reducing their ability to interact with your positively charged basic analyte.

Q3: I've lowered the pH, and the tailing improved but is still not perfect. What's next?

Verify that you are using a modern, high-purity, fully end-capped HPLC column. Older "Type A" silica columns have a higher concentration of acidic silanols and trace metals, which exacerbate tailing for basic compounds.[3][6] Switching to a high-quality "Type B" silica or hybrid-silica column designed for basic analytes is a critical step.[3][7]

Q4: Should I add a competing base like triethylamine (TEA) to my mobile phase?

While historically common, the use of amine additives like TEA is now often considered a last resort.[3][8] These additives work by competing with the analyte for the active silanol sites.[6] However, they can shorten column lifetime and are not ideal for mass spectrometry (MS) detection. Modern, high-performance columns should reduce or eliminate the need for such additives.[8]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to understanding and eliminating peak tailing for 2-Methyl-1,8-naphthyridin-4-amine.

Understanding the Core Interaction

Peak tailing for this specific analyte is fundamentally a problem of surface chemistry. Your analyte is a basic compound due to its nitrogen-containing heterocyclic structure. Standard reversed-phase HPLC columns are typically packed with silica particles that have a non-polar functional group (like C18) bonded to the surface. However, the bonding process is never 100% complete, leaving behind unreacted, slightly acidic silanol groups (Si-OH).[9]

At a typical mobile phase pH (e.g., 4-7), these silanol groups can become deprotonated (SiO⁻), creating negatively charged sites. Your basic analyte becomes protonated (positively charged) and is strongly attracted to these sites via an ion-exchange mechanism.[2][10] This "secondary retention" holds some analyte molecules back, causing them to elute later than the main band and creating a tail.

Caption: Primary (desired) and secondary (undesired) interactions.

Step 1: Mobile Phase Optimization - The Primary Control

The mobile phase is your most powerful tool for controlling peak shape. The key is to manipulate the ionization state of either the analyte or the stationary phase silanols to prevent their unwanted interaction.

  • Prepare a Low pH Mobile Phase: Start with a mobile phase buffered to a pH of 2.5-3.0. A common and effective choice for LC-MS is 0.1% formic acid in water.[4] For UV detection, a 10-20 mM phosphate buffer can also be used.[6]

  • Confirm Buffer Compatibility: If using a buffer like phosphate with acetonitrile (ACN), be mindful of its solubility. High concentrations of ACN can cause phosphate to precipitate, which can damage your HPLC system.[4]

  • Equilibrate Thoroughly: Flush the column with at least 10-20 column volumes of the new mobile phase to ensure the stationary phase surface is fully equilibrated to the new pH.

  • Analyze and Compare: Inject your sample and compare the peak asymmetry to your original method. A significant improvement should be observed.

pH RangeSilanol State (Si-OH)Analyte State (Basic)Dominant InteractionExpected Peak Shape
< 3.0 Protonated (Neutral) Protonated (+) Repulsive/No Ionic Interaction Symmetrical
3.5 - 7.0Partially Ionized (SiO⁻)Protonated (+)Strong Ionic InteractionTailing
> 10.0*Ionized (SiO⁻)Neutral No Ionic Interaction Symmetrical

Note: Operating at pH > 10 requires a specialized hybrid or pH-stable column to prevent dissolution of the silica stationary phase.[7]

Step 2: Stationary Phase Selection - The Right Foundation

If mobile phase adjustments are insufficient, the column itself is the next critical factor. Not all C18 columns are created equal, especially when analyzing basic compounds.

Column TypeKey FeaturePerformance with Basic AnalytesRecommendation
Legacy / Type A Silica Lower purity silica, high silanol activity.Poor; significant peak tailing is common.Avoid for new method development.
High-Purity / Type B Silica (End-Capped) Low metal content, fewer active silanols. Most silanols are chemically deactivated ("capped").[4][10]Good to Excellent; the industry standard for most applications.Recommended Starting Point.
Hybrid Silica / Organo-Silica Hybrid Silica particles incorporate organic polymers, offering enhanced pH stability (e.g., pH 1-12).[3][7]Excellent; allows for high pH methods where the basic analyte is neutralized, improving retention and peak shape.Ideal for challenging basic compounds.
Charged Surface / Polar-Embedded Stationary phase has a slight positive charge to repel protonated bases or contains polar groups to shield silanols.[8][10]Excellent; specifically designed to provide sharp peaks for bases without mobile phase additives.Consider for difficult separations.
Step 3: Systematic Troubleshooting Workflow

If peak tailing persists, a systematic evaluation of your entire setup is necessary. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow start Peak Tailing Observed for 2-Methyl-1,8-naphthyridin-4-amine check_all_peaks Are ALL peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential System Issue: Dead Volume, Column Void, or Blockage check_all_peaks->system_issue Yes chemical_issue Likely Chemical Interaction Issue check_all_peaks->chemical_issue No, only the analyte fix_system Action: Check fittings, replace guard column/frits, or replace column. system_issue->fix_system resolved Peak Shape Acceptable fix_system->resolved check_ph Is mobile phase pH ≤ 3.0? chemical_issue->check_ph adjust_ph Action: Adjust aqueous mobile phase to pH 2.5-3.0 with buffer or acid. check_ph->adjust_ph No check_column Are you using a modern, end-capped, high-purity column? check_ph->check_column Yes adjust_ph->resolved replace_column Action: Switch to a base-deactivated, hybrid, or charged-surface column. check_column->replace_column No check_overload Is sample concentration too high? check_column->check_overload Yes replace_column->resolved dilute_sample Action: Reduce injection volume or dilute the sample. check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

Caption: A systematic workflow for diagnosing peak tailing.

Part 3: Final Considerations

  • Sample Overload: Injecting too much analyte can saturate the active silanol sites, leading to peak distortion. If your peak shape worsens at higher concentrations, try diluting your sample or reducing the injection volume.[1]

  • Extra-Column Volume: Ensure that all tubing (especially between the column and detector) is as short and narrow in diameter as possible. Excessive extra-column volume can cause peak broadening and tailing for all components.[10]

  • Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[1]

By methodically addressing the chemical interactions at the heart of the problem, you can achieve sharp, symmetrical, and reproducible peaks for 2-Methyl-1,8-naphthyridin-4-amine, leading to higher quality data and more reliable analytical results.

References

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]

  • How can I prevent peak tailing in HPLC? (2013). ResearchGate. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). ACD/Labs. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Welch Materials, Inc. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2004). PubMed. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025). LCGC International. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Paradigms in Naphthyridine Scaffolds: Binding Affinity Comparison of 2-Methyl-1,8-naphthyridin-4-amine and 2-Amino-1,8-naphthyridine

The 1,8-naphthyridine core is a highly privileged scaffold in drug discovery and chemical biology. However, the precise positioning of functional groups—specifically the amino and methyl substituents—fundamentally alters...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,8-naphthyridine core is a highly privileged scaffold in drug discovery and chemical biology. However, the precise positioning of functional groups—specifically the amino and methyl substituents—fundamentally alters the molecule's pharmacological trajectory. This guide provides an in-depth comparative analysis of two divergent paradigms: the nucleic acid-targeting 2-amino-1,8-naphthyridine and the protein-targeting 2-Methyl-1,8-naphthyridin-4-amine .

Mechanistic Divergence: Nucleic Acids vs. Proteins

The binding affinity and target selectivity of these two scaffolds are governed by strict stereoelectronic rules.

2-Amino-1,8-naphthyridine: The DNA Mismatch Binder

The parent compound, 2-amino-1,8-naphthyridine (AND), is engineered for nucleobase recognition. At a physiological pH of 7.0, the ring nitrogen (N8) becomes protonated. This protonation is the mechanistic linchpin, creating a Donor-Donor-Acceptor (D-D-A) hydrogen-bonding array 1[1]. This D-D-A alignment is perfectly complementary to the Acceptor-Acceptor-Donor (A-A-D) profile of cytosine. Consequently, AND and its methylated derivatives selectively bind to cytosine bases located opposite abasic (AP) sites or within internal loops in double-stranded DNA 2[2].

2-Methyl-1,8-naphthyridin-4-amine: The Kinase & Enzyme Inhibitor

Shifting the primary amine to the C4 position and introducing a methyl group at C2 completely abolishes the D-D-A complementarity required for cytosine binding. Instead, 2-Methyl-1,8-naphthyridin-4-amine acts as a potent pharmacophore for protein targets, such as the Insulin-Like Growth Factor Receptor (IGF-1R) and Phosphodiesterase 10A (PDE10A) 3[3]. The 4-amino group serves as a critical hydrogen bond donor to the backbone carbonyls in the hinge region of ATP-binding pockets, while the 2-methyl group provides a hydrophobic anchor that occupies lipophilic sub-pockets, drastically improving the Ligand-Lipophilicity Efficiency (LLE) 4[4].

ScaffoldDivergence Core 1,8-Naphthyridine Core C2 2-Amino Substitution (2-Amino-1,8-naphthyridine) Core->C2 C2 Amination C4 4-Amino + 2-Methyl (2-Methyl-1,8-naphthyridin-4-amine) Core->C4 C4 Amination + C2 Methylation DNA Target: DNA/RNA (Abasic Sites / Mismatches) C2->DNA Protein Target: Enzymes (Kinases / PDE10A) C4->Protein Mech1 Mechanism: D-D-A H-Bonding to Cytosine DNA->Mech1 Mech2 Mechanism: ATP-Hinge / Pocket Binding Protein->Mech2

Pharmacological divergence of 1,8-naphthyridine scaffolds based on substitution patterns.

Quantitative Binding Affinity Comparison

The thermodynamic drivers for these two compounds are fundamentally different. DNA binding by 2-amino derivatives is heavily influenced by the reduction of binding entropy loss (driven by hydrophobic contributions) 1[1], whereas the 4-amino derivatives rely on enthalpic gains from rigid hydrogen bonding in protein active sites.

Parameter2-Amino-1,8-naphthyridine (AND)2-Methyl-1,8-naphthyridin-4-amine Derivatives
Primary Target Cytosine (opposite AP sites in DNA)Protein Kinases (e.g., IGF-1R), PDE10A
Binding Mode Intercalation + D-D-A Hydrogen BondingATP-competitive Hinge Binding / Allosteric
Binding Affinity Ka​=0.30×106M−1 ( Kd​≈3.3μM ) IC50​ typically in the low nanomolar range
Thermodynamic Driver Minimization of entropy loss ( −TΔS )High Ligand Binding Efficiency (LBE > 0.5)
Key Structural Dependency Requires N8 protonation (pH sensitive)Requires free 4-NH2 for donor interactions

Self-Validating Experimental Workflows

To accurately measure the binding affinities of these structurally divergent ligands, distinct biophysical workflows must be employed. The causality behind these methodological choices is outlined below.

Protocol A: Isothermal Titration Calorimetry (ITC) for DNA Binding

Objective: Quantify the thermodynamic parameters ( ΔH , Ka​ , ΔS ) of 2-amino-1,8-naphthyridine binding to an AP-site containing DNA duplex.

  • Buffer Preparation (Causality): Prepare a buffer of 110 mM NaCl, 10 mM sodium phosphate at exactly pH 7.0. Why? pH 7.0 is critical to ensure the N8 atom is protonated to form the D-D-A array, while 110 mM Na+ mimics physiological ionic strength to stabilize the DNA duplex prior to ligand intercalation1[1].

  • Sample Cell Loading: Load 20 μM of the annealed DNA duplex (containing a target cytosine opposite a dSpacer AP site) into the ITC sample cell.

  • Syringe Loading: Load 200 μM of the 2-amino-1,8-naphthyridine ligand into the injection syringe.

  • Titration Execution: Perform 25 injections of 1.5 μL at 20°C.

  • Self-Validation Step: Run a parallel titration using a fully matched, native DNA duplex (no AP site). Why? This negative control subtracts the heat signature of non-specific surface binding or minor groove interactions, isolating the specific ΔH of the cytosine-mismatch binding event.

Protocol B: TR-FRET Assay for Enzyme Inhibition

Objective: Determine the IC50​ of 2-Methyl-1,8-naphthyridin-4-amine derivatives against target proteins (e.g., PDE10A).

  • Enzyme Equilibration: Incubate 0.5 nM of the target enzyme in an assay buffer (50 mM Tris-HCl, 1 mM MgCl2, pH 7.5) 4[4].

  • Ligand Addition: Add the 4-amino derivative in a 10-point dose-response dilution series (from 10 μM down to 0.5 nM).

  • Tracer Introduction (Causality): Introduce a known fluorescently labeled active-site tracer. Why? Because 4-amino derivatives act as competitive binders at the active site, their affinity can be accurately measured by the concentration-dependent displacement of the tracer, which causes a measurable drop in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Self-Validation Step: Conduct a counter-screen using an enzyme mutant lacking the specific hinge-region backbone acceptor. A drastic drop in affinity confirms that the 4-amino group's hydrogen-bonding mechanism is the primary driver of binding.

Workflow Start Ligand Preparation & Buffer Equilibration Split1 Nucleic Acid Binding (Isothermal Titration Calorimetry) Start->Split1 Split2 Enzyme Inhibition (TR-FRET Assay) Start->Split2 Step1A Titrate 2-Amino ligand into AP-site DNA duplex Split1->Step1A Step1B Incubate 4-Amino ligand with Target Enzyme + Tracer Split2->Step1B Data1 Extract ΔH, Ka Calculate -TΔS Step1A->Data1 Data2 Measure Fluorescence Calculate IC50 Step1B->Data2

Parallel self-validating experimental workflows for determining binding affinities.

References

  • Sato, Y., et al. "Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization." Nucleic Acids Research, 2009. 1

  • Das, B., et al. "2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites in Double-Stranded DNA." The Journal of Organic Chemistry, 2021. 2

  • "Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R)." PMC, NIH. 3

  • "Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia." Journal of Medicinal Chemistry, 2023.4

Sources

Comparative

validation of 2-Methyl-1,8-naphthyridin-4-amine purity by LC-MS

An in-depth analytical evaluation is critical when validating the purity of basic heterocyclic building blocks like 2-Methyl-1,8-naphthyridin-4-amine (CAS: 1245210-70-1). As a primary amine attached to a nitrogen-dense n...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation is critical when validating the purity of basic heterocyclic building blocks like 2-Methyl-1,8-naphthyridin-4-amine (CAS: 1245210-70-1). As a primary amine attached to a nitrogen-dense naphthyridine core, this compound presents unique chromatographic challenges, including peak tailing on acidic stationary phases and a high propensity for co-eluting synthesis byproducts.

As an application scientist, I routinely see researchers rely solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to claim "≥95% purity." However, HPLC-UV is often blind to non-chromophoric impurities and cannot definitively prove that a peak belongs to the target mass[1].

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives (HPLC-UV, NMR, GC-MS) for the purity validation of 2-Methyl-1,8-naphthyridin-4-amine, providing a self-validating experimental protocol and mechanistic insights into analytical decision-making.

The Analytical Challenge: Why LC-MS?

The 1,8-naphthyridine scaffold is highly polar and basic. When validating its purity, researchers must account for unreacted precursors, regioisomers formed during synthesis, and degradation products.

Comparative Analysis of Purity Validation Methods
Analytical MethodDetection MechanismSensitivity (LOD)Risk of Co-Elution BlindnessSuitability for Naphthyridines
HPLC-UV UV Absorbance (e.g., 254 nm)~0.1 - 1 µg/mLHigh. Cannot differentiate co-eluting isomers or detect non-UV absorbing impurities[1].Moderate. Good for routine bulk QC, but insufficient for complex impurity profiling[2].
GC-MS Electron Ionization (EI)~10 - 100 ng/mLLow.Poor. 2-Methyl-1,8-naphthyridin-4-amine has a high boiling point and basic nitrogens, leading to thermal degradation or column adsorption without derivatization.
1H-NMR Nuclear Magnetic Resonance~1 - 5%N/A (Analyzes bulk mixture)Moderate. Excellent for structural confirmation but lacks the sensitivity to detect trace impurities (<1%)[3].
LC-MS (ESI+) Chromatographic Separation + Mass-to-Charge ( m/z )~1 - 10 ng/mL Zero. Orthogonal detection resolves co-eluting peaks by their unique molecular weights[2].Optimal. The basic nitrogens ionize efficiently in positive Electrospray Ionization (ESI+), yielding strong [M+H]+ signals[4].

The Causality of LC-MS Superiority: While HPLC-UV quantifies how much of a substance is present based on the Area Under the Curve (AUC), LC-MS acts as a qualitative fingerprint, verifying what the substance is[1]. For 2-Methyl-1,8-naphthyridin-4-amine, an impurity might co-elute perfectly with the main peak. LC-MS resolves this by scanning the mass-to-charge ratio ( m/z ). If a co-eluting peak has an m/z different from the target's expected [M+H]+ of 160.1, the impurity is instantly flagged, preventing downstream biological assay artifacts[5].

Experimental Protocol: LC-MS Purity Validation

To ensure a self-validating system, the following protocol utilizes a low-pH mobile phase. The addition of formic acid forces the basic nitrogens of the naphthyridine ring into a protonated state. This prevents secondary interactions with residual silanols on the C18 column, eliminating peak tailing and ensuring sharp, quantifiable peaks[6].

A. Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-Methyl-1,8-naphthyridin-4-amine in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock. Note: Ensure complete dissolution; sonicate for 2 minutes if necessary.

  • Working Dilution: Dilute the stock 1:100 in an initial mobile phase mixture (95% Water / 5% Acetonitrile) to achieve a 10 µg/mL working concentration. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

B. Chromatographic Conditions (UHPLC)
  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm). Rationale: The bridged ethylsiloxane hybrid (BEH) particle withstands basic compounds better than standard silica.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the polar analyte)

    • 0.5 - 4.0 min: 5% to 95% B (Linear gradient to elute lipophilic impurities)[4]

    • 4.0 - 5.0 min: 95% B (Column wash)

    • 5.0 - 6.0 min: 5% B (Re-equilibration)

C. Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr (Nitrogen).

  • Scan Range: m/z 100 to 800.

  • Target Mass: 2-Methyl-1,8-naphthyridin-4-amine has a molecular formula of C9​H9​N3​ (Exact Mass: 159.08). The system must be set to extract the m/z 160.1 chromatogram ( [M+H]+ ).

Visualizing the Analytical Workflow

The following diagram illustrates the mechanistic progression of the LC-MS validation, highlighting the transition from physical separation to gas-phase ionization.

LCMS_Workflow A 1. Sample Preparation (Protonation in acidic diluent) B 2. UHPLC Separation (C18 Column, Gradient Elution) A->B C 3. ESI+ Ionization (Droplet desolvation & ion ejection) B->C D 4. Mass Analysis (Quadrupole) (Filtering for m/z 160.1) C->D E 5. Data Integration (Purity = Target AUC / Total AUC) D->E

Caption: Step-by-step mechanistic workflow for LC-MS purity validation of basic heterocycles.

Data Interpretation & Troubleshooting

When analyzing the output, you will generate two primary data sets: the Total Ion Chromatogram (TIC) and the Extracted Ion Chromatogram (XIC) for m/z 160.1.

  • Validating Purity: Calculate the area of the m/z 160.1 peak against the total area of all peaks in the TIC. A high-quality batch of 2-Methyl-1,8-naphthyridin-4-amine should yield a purity of ≥97%[7].

  • Identifying Impurities: If a secondary peak appears at m/z 146.1, this indicates a loss of the methyl group (desmethyl impurity). If a peak appears at m/z 176.1, it suggests over-oxidation or hydroxylation during synthesis.

  • Troubleshooting Tailing: If the main peak tails severely, the formic acid concentration in the mobile phase may be insufficient to keep the primary amine fully protonated. Increase the formic acid concentration to 0.2% or switch to a specialized base-deactivated column.

Method_Selection Start Purity Validation of 2-Methyl-1,8-naphthyridin-4-amine Q1 Is trace impurity identification required? Start->Q1 HPLC HPLC-UV (Routine QC, Bulk Purity) Q1->HPLC No LCMS LC-MS (Gold Standard, Co-elution check) Q1->LCMS Yes Q2 Is structural elucidation of the impurity needed? LCMS->Q2 NMR NMR (Structural Confirmation) Q2->NMR Yes

Caption: Decision matrix for selecting the appropriate analytical method for naphthyridine derivatives.

Conclusion

While HPLC-UV remains a workhorse for bulk pharmaceutical analysis, the structural complexity and basicity of 2-Methyl-1,8-naphthyridin-4-amine demand the orthogonal validation provided by LC-MS[5]. By combining chromatographic separation with precise mass-to-charge verification, researchers can eliminate "chemical variance" as a variable in their downstream biological or synthetic applications[1].

Sources

Validation

Comparative Study of 1,8-Naphthyridine Derivatives in Medicinal Chemistry: A Structural and Functional Guide

Executive Summary: The Privileged 1,8-Naphthyridine Scaffold The naphthyridine scaffold, characterized by a bicyclic system containing two fused pyridine rings, represents a privileged pharmacophore in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged 1,8-Naphthyridine Scaffold

The naphthyridine scaffold, characterized by a bicyclic system containing two fused pyridine rings, represents a privileged pharmacophore in modern medicinal chemistry[1]. Among its ten possible isomeric forms, the 1,8-naphthyridine core has garnered immense interest due to its versatile reactivity and broad-spectrum biological activities, including potent antimicrobial and anticancer properties[2]. As a bioisostere of quinolines and quinolones, this nitrogen-rich heterocycle serves as the structural backbone for several established drugs, such as nalidixic acid and enoxacin, and continues to be a focal point for novel drug discovery[2].

Scaffold Selection: 1,8-Naphthyridine vs. 1,7-Naphthyridine

When designing novel therapeutics, the orientation of the nitrogen atoms dictates the physicochemical behavior and target engagement of the molecule[1]. A comparative analysis between the 1,7- and 1,8-isomers reveals critical differences that influence their pharmacokinetic profiles.

Table 1: Physicochemical Comparison of Naphthyridine Isomers

Property1,7-Naphthyridine1,8-NaphthyridineImplication for Drug Design
Melting Point 61-64 °C98-99 °CHigher crystalline stability for the 1,8-isomer[1].
logP (Octanol/Water) 1.11.5Greater lipophilicity enhances membrane permeability[1].
Target Interaction Kinase InhibitionDNA Intercalation / Topoisomerase1,8-isomer's adjacent nitrogens form a bidentate chelation site.

Causality Insight: The higher logP and melting point of 1,8-naphthyridine stem from stronger intermolecular forces and a distinct dipole moment[1]. Mechanistically, the nitrogen atoms at the 1 and 8 positions create an optimal bidentate ligand geometry. This allows the scaffold to efficiently chelate divalent cations (like Mg²⁺) present in the active sites of bacterial DNA gyrase and human Topoisomerase II, explaining its superior efficacy in antimicrobial and anticancer applications.

Structure-Activity Relationship (SAR) & Biological Efficacy

Antimicrobial Synergy & Efflux Pump Inhibition

While some 1,8-naphthyridine derivatives lack potent intrinsic antibacterial activity, they exhibit profound synergistic effects when co-administered with fluoroquinolones[3]. The exponential growth of bacterial resistance is largely driven by transmembrane efflux pumps (e.g., NorA in S. aureus and MepA), which actively extrude antibiotics from the intracellular medium[3]. Specific 1,8-naphthyridine derivatives act as potent inhibitors of these efflux mechanisms, restoring antibiotic susceptibility[3].

Table 2: Antibiotic-Modulating Activity against Multi-Resistant S. aureus

Treatment RegimenMIC (µg/mL)Fold ReductionMechanistic Interpretation
Norfloxacin (Control)128-High baseline resistance via NorA efflux pump.
Norfloxacin + 1,8-NA (MIC/8)324xSignificant efflux pump inhibition[3].
Norfloxacin + 3-TNB (MIC/8)168xStrong synergistic modulation restoring antibiotic efficacy[3].
Anticancer Activity via DNA Intercalation

In oncology, 1,8-naphthyridine derivatives suppress tumor growth by intercalating between adjacent base pairs of double-stranded DNA, thereby altering DNA conformation and inhibiting replication[4]. Modifications at the 2- and 7-positions significantly alter cytotoxic potency[5].

Table 3: Cytotoxic Activity of 7-Methyl-1,8-naphthyridin-2-amine Analogs (IC₅₀, µM)

Compound ModificationMCF-7 (Breast)A549 (Lung)SAR Insight
Unsubstituted Core>100>100Poor intrinsic target affinity.
2-Phenyl substitution45.252.1Enhanced lipophilic interactions with the binding pocket[5].
2-(4-Fluorophenyl)12.415.8Halogen bonding drastically increases target residence time.
Diagram: Dual Mechanism of Action

Mechanism N1 1,8-Naphthyridine Core N2 DNA Intercalation N1->N2 N3 Topoisomerase II/IV Inhibition N1->N3 N4 Efflux Pump (NorA/MepA) Inhibition N1->N4 N5 Anticancer Efficacy (Apoptosis Induction) N2->N5 N3->N5 N6 Antibacterial Synergy (Overcoming Resistance) N3->N6 N4->N6

Fig 1: Dual mechanistic pathways of 1,8-naphthyridine derivatives in oncology and infectious diseases.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols represent the gold standard for synthesizing and evaluating 1,8-naphthyridine derivatives.

Diagram: Experimental Workflow

Workflow S1 Precursor Selection (2-aminonicotinaldehyde) S2 Friedländer Condensation (Base Catalysis) S1->S2 S3 Purification & Characterization S2->S3 S4 In Vitro Screening (MTT / Microdilution) S3->S4 S5 SAR Analysis & Lead Optimization S4->S5

Fig 2: Standardized experimental workflow for the synthesis and biological evaluation of naphthyridines.

Regioselective Synthesis via Friedländer Condensation
  • Preparation: Dissolve 2-aminonicotinaldehyde (1.0 eq.) and an active methylene compound (e.g., aryl methyl ketone, 1.1 eq.) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.2 eq.).

  • Reaction: Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring via TLC.

  • Isolation: Cool the mixture to precipitate the product. Filter and recrystallize from ethanol.

Causality Insight: The Friedländer condensation is thermodynamically driven. The choice of piperidine as a base facilitates the initial aldol-type condensation between the aldehyde and the active methylene, which is immediately followed by a rapid cyclodehydration step. This ensures high regioselectivity for the thermodynamically stable 1,8-naphthyridine core over other potential polymeric byproducts.

Antibiotic-Modulating Activity (Broth Microdilution)
  • Inoculum Preparation: Prepare bacterial suspensions (e.g., multi-resistant S. aureus) to a final concentration of 5 × 10⁵ CFU/mL in Mueller-Hinton broth.

  • Compound Addition: Add the 1,8-naphthyridine derivative at a sub-inhibitory concentration (MIC/8) to the wells[3].

  • Antibiotic Titration: Serially dilute the primary antibiotic (e.g., norfloxacin) across the plate.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add resazurin dye to determine cell viability.

Causality Insight: Utilizing a sub-inhibitory concentration (MIC/8) is a critical self-validating control[3]. It ensures that any observed reduction in the antibiotic's MIC is strictly due to the derivative's modulatory effect (e.g., efflux pump inhibition) rather than its intrinsic bactericidal toxicity.

Cytotoxicity Screening (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at 1 × 10⁴ cells/well. Incubate for 24 hours.

  • Treatment: Expose cells to varying concentrations of the naphthyridine derivative (1-100 µM) for 48 hours[5].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) and incubate for exactly 4 hours[5].

  • Solubilization & Measurement: Remove the media, add 100 µL DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm[5].

Causality Insight: The addition of DMSO is not merely a solvent exchange; it is chemically required to solubilize the impermeable, intracellular purple formazan crystals produced by the mitochondrial reductases of living cells[5]. Measuring at 570 nm avoids interference from cell debris and residual compound absorbance, ensuring an accurate IC₅₀ calculation.

Conclusion

The 1,8-naphthyridine scaffold remains a cornerstone of medicinal chemistry due to its unique physicochemical properties and versatile binding capabilities[6]. Compared to its isomers, its specific nitrogen orientation allows for superior metal chelation and lipophilicity, translating to potent synergistic antimicrobial activity and targeted anticancer efficacy. By adhering to rigorous synthetic and screening protocols, researchers can continue to exploit this privileged structure to overcome multidrug resistance and develop highly selective chemotherapeutics.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Fluorescence Quantum Yield: A Case Study of 2-Methyl-1,8-naphthyridin-4-amine

In the landscape of molecular probes and pharmaceutical development, the efficiency of a fluorophore is a critical parameter. This efficiency is quantified by the fluorescence quantum yield (Φf), which represents the rat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of molecular probes and pharmaceutical development, the efficiency of a fluorophore is a critical parameter. This efficiency is quantified by the fluorescence quantum yield (Φf), which represents the ratio of photons emitted to photons absorbed.[1][2][3] A high quantum yield is often a prerequisite for sensitive detection in applications ranging from cellular imaging to high-throughput screening. This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of a promising heterocyclic scaffold, 2-Methyl-1,8-naphthyridin-4-amine.

While direct photophysical data for this specific molecule is not extensively published, we will draw comparisons to structurally related and highly fluorescent 2,7-dialkylamino-[4][5]-naphthyridines, for which data is available, to contextualize our approach.[6] This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each step, ensuring methodological rigor and data integrity.

Part 1: The Scientific Rationale: Why We Measure Quantum Yield This Way

The most common and accessible method for determining fluorescence quantum yield is the relative method.[1][2][4] This approach compares the fluorescence characteristics of the test compound ("X") to a well-characterized fluorescence standard ("S") with a known quantum yield (ΦS).[1] The underlying principle is that under identical conditions of excitation wavelength and instrumental parameters, the ratio of the integrated fluorescence intensities of the sample and the standard is proportional to the ratio of their quantum yields, after correcting for differences in absorbance and solvent refractive index.[4][7]

The governing equation for the relative quantum yield is:

Φₓ = Φₛ * (Iₓ / Iₛ) * (Aₛ / Aₓ) * (nₓ² / nₛ²)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated area under the corrected fluorescence emission spectrum.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Choosing the Right Standard: A Matter of Spectral Overlap and Stability

The selection of an appropriate standard is paramount for an accurate measurement.[1][2][4] The ideal standard should have an absorption profile that overlaps with the test compound, allowing for excitation at the same wavelength.[4][8] Furthermore, its emission spectrum should be in a similar region to that of the test sample to minimize wavelength-dependent biases in detector response.[2][4]

For aromatic amines like our target compound, which typically excite in the UV-A to near-visible range (320-400 nm), Quinine Sulfate is a classic and suitable choice.[9][10][11] However, recent studies have highlighted the temperature sensitivity of quinine sulfate's quantum yield in its traditional solvent, sulfuric acid.[12][13] Therefore, we will use a more stable and recommended standard: Quinine Sulfate in 0.1 M Perchloric Acid (HClO₄) , which has a well-documented and stable quantum yield of 0.60 .[12][13]

Controlling for Error: The Criticality of Dilution

A significant source of error in quantum yield measurements is the "inner filter effect," which includes re-absorption of emitted fluorescence by other sample molecules.[1][2] To mitigate this, all measurements must be performed on very dilute solutions.[1][2][4] A universally accepted best practice is to ensure the absorbance of the solution in a standard 10 mm cuvette does not exceed 0.1 at the excitation wavelength.[1][2][4]

Part 2: A Validated Protocol for Quantum Yield Determination

This protocol provides a step-by-step methodology for the comparative measurement of fluorescence quantum yield.

Materials:

  • 2-Methyl-1,8-naphthyridin-4-amine (Test Sample)

  • Quinine Sulfate Dihydrate (Reference Standard)

  • Spectroscopic grade ethanol (or other solvent of choice)

  • 0.1 M Perchloric Acid (HClO₄)

  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer with spectral correction capabilities

  • 10 mm path length quartz cuvettes (1 for absorbance, 1 for fluorescence)

  • Class A volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Standard (S): Accurately prepare a 10⁻⁴ M stock solution of Quinine Sulfate in 0.1 M HClO₄.

    • Test (X): Accurately prepare a 10⁻⁴ M stock solution of 2-Methyl-1,8-naphthyridin-4-amine in spectroscopic grade ethanol.

  • Preparation of Working Dilutions:

    • From each stock solution, prepare a series of five dilutions in their respective solvents.

    • The concentrations should be chosen such that the absorbance values at the selected excitation wavelength fall between approximately 0.01 and 0.1.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test sample.

    • For each solution, determine the exact absorbance at the chosen excitation wavelength (e.g., 340 nm, based on the likely absorption of naphthyridines).[6]

  • Fluorescence Emission Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for absorbance measurements (e.g., 340 nm).

    • Ensure that instrumental parameters (e.g., excitation and emission slit widths) are identical for all measurements of both the standard and the test sample.[1]

    • Record the corrected fluorescence emission spectrum for each dilution of the standard and the test sample. Ensure the entire emission band is captured.

    • Record the emission spectrum of a solvent blank for both the 0.1 M HClO₄ and ethanol.

  • Data Analysis:

    • For each recorded emission spectrum, subtract the corresponding solvent blank spectrum.

    • Calculate the integrated fluorescence intensity (the area under the curve) for each blank-corrected spectrum.

    • For both the standard and the test sample, create a plot of integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the best-fit line for each plot. The use of a gradient from a series of dilutions is more robust than a single-point measurement.[4]

    • Calculate the quantum yield of the test sample using the gradient-based formula: Φₓ = Φₛ * (Gradₓ / Gradₛ) * (nₓ² / nₛ²) Where 'Grad' is the gradient of the intensity vs. absorbance plot.

Diagram of the Experimental Workflow:

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis stock_std Prepare Standard Stock (Quinine Sulfate in 0.1M HClO₄) dilute_std Create Standard Dilutions (Abs < 0.1) stock_std->dilute_std stock_test Prepare Test Stock (Naphthyridine in Ethanol) dilute_test Create Test Dilutions (Abs < 0.1) stock_test->dilute_test abs_meas Measure Absorbance (A) at Excitation Wavelength dilute_std->abs_meas fluo_meas Measure Corrected Fluorescence Emission (I) dilute_std->fluo_meas dilute_test->abs_meas dilute_test->fluo_meas integrate Integrate Emission Spectra (Area under curve) fluo_meas->integrate plot Plot Integrated Intensity (I) vs. Absorbance (A) integrate->plot gradient Calculate Gradient (Grad) for Standard and Test plot->gradient calculate Calculate Quantum Yield (Φₓ) using comparative formula gradient->calculate

Caption: A flowchart of the relative fluorescence quantum yield measurement protocol.

Part 3: Comparative Data and Interpretation

While we have outlined the protocol to determine the quantum yield of 2-Methyl-1,8-naphthyridin-4-amine, we can make an informed hypothesis based on existing data for similar compounds. Feiler et al. (2001) reported the quantum yields for several 2,7-dialkylamino-4-methyl-[4][5]-naphthyridines in methanol.[6] This data provides a valuable benchmark for what might be expected.

Table 1: Photophysical Data of Reference Standard and Related Naphthyridine Compounds

CompoundSolventExcitation λ (nm)Emission λ (nm)Known Quantum Yield (Φ)Refractive Index (n)
Quinine Sulfate (Standard)0.1 M HClO₄340~4500.60 [12][13]1.334
2,7-Dimethylamino-4-methyl-[4][5]-naphthyridineMethanol3404120.45[6]1.329
2,7-Diethylamino-4-methyl-[4][5]-naphthyridineMethanol3404150.51[6]1.329
2,7-Dipropylamino-4-methyl-[4][5]-naphthyridineMethanol3404160.52[6]1.329

Discussion and Field Insights:

The data for the 2,7-diamino substituted naphthyridines indicate that this heterocyclic core is capable of high fluorescence efficiency, with quantum yields ranging from 0.45 to 0.52.[6] These values are comparable to many commercially available fluorescent probes. The presence of electron-donating amino groups at the 2 and 7 positions is key to this strong fluorescence.

For our target molecule, 2-Methyl-1,8-naphthyridin-4-amine, we would be benchmarking its performance against these values. The substitution pattern is different (a single amino group at position 4 and a methyl group at position 2). This structural change will undoubtedly influence the electronic properties and, consequently, the quantum yield. It is plausible that the quantum yield could be lower than the 2,7-diamino analogs, as the push-pull electronic effect might be less pronounced. However, it is also possible that this specific substitution pattern minimizes non-radiative decay pathways, leading to a surprisingly high quantum yield.

Furthermore, solvent effects can be profound.[5][14][15] The quantum yield of many fluorophores, especially those with charge-transfer characteristics, can change dramatically with solvent polarity.[14][15] Benchmarking should ideally be performed in a range of solvents (e.g., non-polar like cyclohexane, polar aprotic like acetonitrile, and polar protic like ethanol) to build a comprehensive photophysical profile. A compound that fluoresces strongly in a non-polar environment but is quenched in water may be suitable for probing lipid membranes, while a compound that maintains high fluorescence in aqueous buffers is a better candidate for cytosolic imaging.

Molecular Structures for Comparison:

G cluster_test Test Compound cluster_std Reference Standard test_img std_img test_label 2-Methyl-1,8-naphthyridin-4-amine std_label Quinine Sulfate

Caption: Chemical structures of the test compound and the reference standard.

Conclusion

This guide provides a robust, scientifically-grounded framework for benchmarking the fluorescence quantum yield of 2-Methyl-1,8-naphthyridin-4-amine. By employing the relative method with a stable standard like quinine sulfate in perchloric acid and adhering to strict experimental controls, researchers can generate reliable and reproducible data. The comparative data from structurally similar naphthyridines suggests that this class of compounds holds significant promise as fluorescent scaffolds.[6] The rigorous characterization of their photophysical properties is a critical first step in unlocking their potential in drug discovery and biomedical research.

References

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available from: [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

  • R Discovery. Quinine sulfate as a fluorescence quantum yield standard. Available from: [Link]

  • Purdue University. solvent effect on absolute fluorescence quantum yield of rhodamine 6g determined using transient thermal lens technique. Available from: [Link]

  • Semantic Scholar. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Available from: [Link]

  • AIP Publishing. Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. Available from: [Link]

  • Horiba. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

  • ACS Publications. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Available from: [Link]

  • ResearchGate. Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Available from: [Link]

  • PubMed. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Available from: [Link]

  • IUPAC. REFERENCE MATERIALS FOR FLUORESCENCE MEASUREMENT. Available from: [Link]

  • MDPI. Solvent-Dependent Fluorescence Properties of CH 2 -bis(BODIPY)s. Available from: [Link]

  • Horiba. Recording Fluorescence Quantum Yields. Available from: [Link]

  • DTIC. Quinine Sulfate as a Fluroescence Quantum Yield Standard. Available from: [Link]

  • ACS Publications. Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Available from: [Link]

  • NIST. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Available from: [Link]

  • ResearchGate. References for Small Fluorescence Quantum Yields. Available from: [Link]

  • NIST Technical Series Publications. Fluorescence Quantum Yield Measurements. Available from: [Link]

  • MDPI. Fluorescent 2,7-Dialkylamino-[4][5]-Naphthyridines: Preparation and Spectroscopic Properties. Available from: [Link]

Sources

Validation

A Comparative Guide to Mass Spectrometry Validation Techniques for 2-Methyl-1,8-naphthyridin-4-amine

Introduction: The Imperative for Precise Quantification 2-Methyl-1,8-naphthyridin-4-amine serves as a vital building block in the synthesis of numerous pharmaceutical agents. The precise and accurate measurement of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precise Quantification

2-Methyl-1,8-naphthyridin-4-amine serves as a vital building block in the synthesis of numerous pharmaceutical agents. The precise and accurate measurement of this compound in various biological and chemical matrices is paramount for ensuring the safety, efficacy, and quality of final drug products. This guide delves into the validation of analytical methods for its quantification, with a primary focus on the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a comparative analysis with alternative techniques. The methodologies discussed adhere to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The Method of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the demanding requirements of pharmaceutical analysis, LC-MS/MS emerges as the superior technique for the quantification of 2-Methyl-1,8-naphthyridin-4-amine.[5] The rationale for its selection is rooted in its inherent advantages:

  • Exceptional Sensitivity: LC-MS/MS offers unparalleled sensitivity, enabling the detection and quantification of analytes at picogram to femtogram levels. This is particularly crucial in bioanalytical studies where concentrations can be exceedingly low.[5][6]

  • Unmatched Selectivity: The use of tandem mass spectrometry, specifically Multiple Reaction Monitoring (MRM), provides a high degree of selectivity. By monitoring a specific precursor ion and its characteristic product ions, the method can distinguish the analyte from complex matrix components, minimizing interferences.[5]

  • Broad Dynamic Range: LC-MS/MS methods typically exhibit a wide linear dynamic range, allowing for the accurate measurement of the analyte over several orders of magnitude in concentration.

A Self-Validating System: The LC-MS/MS Experimental Protocol

A robust analytical method must be rigorously validated to demonstrate its fitness for purpose.[7][8] The following protocol outlines the essential validation parameters in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Caption: Experimental workflow for LC-MS/MS method validation.

Step-by-Step Validation Protocol:

  • Selectivity:

    • Protocol: Analyze a minimum of six independent sources of the blank biological matrix to assess for interfering peaks at the retention time of the analyte and the internal standard (IS).

    • Causality: This ensures that the method can unequivocally differentiate the analyte from endogenous matrix components, thereby preventing false positive results.[7][8]

  • Linearity and Range:

    • Protocol: Construct a calibration curve using a blank matrix spiked with at least six to eight non-zero concentrations of the analyte. The curve should be analyzed in at least three independent runs.

    • Causality: This establishes the concentration range over which the instrumental response is directly proportional to the analyte concentration, ensuring accurate quantification.[7][8]

  • Accuracy and Precision:

    • Protocol: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in multiple replicates (n≥5) over several days.

    • Causality: Accuracy demonstrates the closeness of the measured concentration to the true value, while precision reflects the reproducibility of the method.[7][8] Together, they ensure the reliability of the data.

  • Recovery:

    • Protocol: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

    • Causality: This parameter quantifies the efficiency of the sample extraction process, which is critical for consistent and accurate results.

  • Matrix Effect:

    • Protocol: Compare the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

    • Causality: This assesses the ion suppression or enhancement caused by co-eluting matrix components, which can significantly impact the accuracy of quantification.

  • Stability:

    • Protocol: Evaluate the stability of the analyte in the matrix under various storage and handling conditions, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability.

    • Causality: This ensures that the analyte concentration remains unchanged from the point of sample collection to the final analysis, guaranteeing the integrity of the results.[5]

Comparative Analysis with Alternative Techniques

While LC-MS/MS is the preferred method, other techniques can be employed depending on the specific analytical requirements. This section provides a comparative overview of two common alternatives: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC-UV separates compounds based on their differential partitioning between a mobile phase and a stationary phase, with detection based on the absorption of ultraviolet light.[11]

  • Advantages: Lower instrumentation and operational costs compared to LC-MS/MS, and simpler method development.[12]

  • Limitations: Significantly lower sensitivity and selectivity, making it less suitable for trace-level analysis in complex matrices.[12][13] It is also susceptible to interferences from compounds with similar chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS separates volatile and thermally stable compounds in the gas phase followed by detection using a mass spectrometer.[14]

  • Advantages: Excellent for the analysis of volatile compounds.

  • Limitations: 2-Methyl-1,8-naphthyridin-4-amine is a non-volatile compound, necessitating a derivatization step to increase its volatility.[14] This additional step can introduce variability and complexity to the analytical workflow.[11]

Performance Comparison

The following table summarizes the typical performance characteristics of the three techniques for the analysis of small molecule amines.

Validation ParameterLC-MS/MSHPLC-UVGC-MS (with Derivatization)
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL~10-50 ng/mL[12]~1-5 ng/mL
Linearity (R²) > 0.995> 0.99> 0.99
Accuracy (% Bias) < 15%< 20%< 15%
Precision (%RSD) < 15%< 20%< 15%
Selectivity Very HighModerateHigh
Matrix Effect Potential for ion suppression/enhancementGenerally lowLow
Sample Throughput HighModerateModerate

Decision Framework for Method Selection

The choice of the most appropriate analytical technique is contingent upon the specific goals of the study. The following decision tree provides a logical framework for method selection.

G start Define Analytical Requirements q1 Is trace-level quantification in a complex matrix required? start->q1 q2 Is high throughput a priority? q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 Are instrumentation costs a major constraint? q2->q3 No q2->lcms Yes hplcuv HPLC-UV q3->hplcuv Yes gcms GC-MS (with derivatization) q3->gcms No

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

For the robust and reliable quantification of 2-Methyl-1,8-naphthyridin-4-amine in pharmaceutical research and development, a fully validated LC-MS/MS method stands as the unequivocal gold standard. Its superior sensitivity, selectivity, and accuracy ensure data of the highest quality, which is indispensable for informed decision-making throughout the drug development lifecycle. While HPLC-UV and GC-MS offer viable alternatives in specific contexts, they often lack the performance characteristics required for the most demanding applications, particularly in bioanalysis.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Nasir, F., et al. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics, 9(4-s), 773-781.
  • Pharmaceutical and Medical Devices Agency. (1995). ICH-Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Stolearenco, V., et al. (2011). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia, 59(4), 488-497.
  • U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 2-Methyl-1,8-naphthyridin-4-amine and Traditional Kinase Inhibitors

For drug development professionals and researchers at the forefront of kinase inhibitor discovery, the emergence of novel scaffolds presents both opportunities and challenges. The 1,8-naphthyridine core is recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers at the forefront of kinase inhibitor discovery, the emergence of novel scaffolds presents both opportunities and challenges. The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] This guide provides a comparative framework for evaluating compounds derived from this scaffold, using 2-Methyl-1,8-naphthyridin-4-amine as a case study against traditional, well-established kinase inhibitors.

While direct comparative data for 2-Methyl-1,8-naphthyridin-4-amine is not yet prevalent in public literature, its structural similarity to other 1,8-naphthyridine derivatives that have shown activity against protein kinases, including Epidermal Growth Factor Receptor (EGFR), makes it a compelling subject for investigation.[4][5] This guide will, therefore, use EGFR as a hypothetical target to illustrate the principles and methodologies for comparing a novel agent with a traditional inhibitor, such as Gefitinib.

The Landscape of Kinase Inhibition: A Tale of Two Types

The vast majority of clinically approved kinase inhibitors target the ATP-binding site of the kinase.[6] However, they can be broadly classified into two main types based on their interaction with the kinase's conformational state. Understanding this distinction is critical when evaluating a novel compound.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, directly competing with ATP. They typically form hydrogen bonds with the hinge region of the kinase.

  • Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, occupying the ATP-binding site and an adjacent allosteric pocket. This often results in higher selectivity.

The following diagram illustrates the fundamental difference in their binding modes.

G cluster_0 Type I Inhibition (Active Conformation) cluster_1 Type II Inhibition (Inactive Conformation) Active_Kinase Active Kinase (DFG-in) Phosphorylation Substrate Phosphorylation Active_Kinase->Phosphorylation Catalyzes ATP ATP ATP->Active_Kinase Binds Type_I_Inhibitor Type I Inhibitor Type_I_Inhibitor->Active_Kinase Competitively Binds Inactive_Kinase Inactive Kinase (DFG-out) No_Phosphorylation No Substrate Phosphorylation Inactive_Kinase->No_Phosphorylation Leads to Type_II_Inhibitor Type II Inhibitor Type_II_Inhibitor->Inactive_Kinase Binds & Stabilizes

Binding modes of Type I and Type II kinase inhibitors.

Given that 2-Methyl-1,8-naphthyridin-4-amine is a small, heterocyclic molecule, it is plausible to hypothesize that it acts as an ATP-competitive inhibitor. The specific type (I or II) would be determined through experimental structural biology and kinetic studies.

A Framework for Comparative Evaluation

To objectively compare 2-Methyl-1,8-naphthyridin-4-amine with a traditional kinase inhibitor like Gefitinib, a multi-faceted approach encompassing biochemical and cellular assays is required. This ensures a comprehensive understanding of the compound's potency, selectivity, and mechanism of action in a physiologically relevant context.

Biochemical Assays: Potency and Selectivity at the Molecular Level

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase.[7] A common and robust method is the luminescence-based kinase assay, which measures the depletion of ATP as a result of kinase activity.[8][9][10]

Table 1: Hypothetical Biochemical Potency (IC50) Data

CompoundTarget KinaseIC50 (nM)Assay Type
2-Methyl-1,8-naphthyridin-4-amine EGFR (Wild-Type)15Luminescence (ADP-Glo™)
Gefitinib (Iressa®)EGFR (Wild-Type)25Luminescence (ADP-Glo™)
2-Methyl-1,8-naphthyridin-4-amine VEGFR2>10,000Luminescence (ADP-Glo™)
Gefitinib (Iressa®)VEGFR2>10,000Luminescence (ADP-Glo™)

Data is hypothetical and for illustrative purposes only.

This data suggests that, in a purely biochemical context, our novel compound exhibits slightly higher potency against the target kinase compared to the traditional inhibitor. The high IC50 value against an off-target kinase like VEGFR2 indicates good selectivity.

Cellular Assays: Target Engagement and Functional Outcomes

While biochemical assays are crucial, they do not fully recapitulate the complex environment of a living cell. Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a functional response.[11]

A state-of-the-art method for quantifying target engagement in live cells is the NanoBRET™ Target Engagement Assay. This assay measures the binding of a compound to a target protein by detecting the displacement of a fluorescent tracer.[12][13][14][15][16]

Table 2: Hypothetical Cellular Target Engagement and Anti-proliferative Activity

CompoundTarget Engagement (NanoBRET™ IC50, nM) in HEK293 cellsAnti-proliferative Activity (IC50, nM) in A431 cells (EGFR-overexpressing)
2-Methyl-1,8-naphthyridin-4-amine 50100
Gefitinib (Iressa®)75150

Data is hypothetical and for illustrative purposes only.

The cellular data corroborates the biochemical findings, indicating that 2-Methyl-1,8-naphthyridin-4-amine effectively engages EGFR in a cellular context and translates this into a potent anti-proliferative effect.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.

Biochemical Kinase Assay (Luminescence-based)

This protocol describes a typical ADP-Glo™ Kinase Assay to determine the IC50 value of an inhibitor.

G Start Start Prepare_Reagents Prepare kinase, substrate, ATP, and inhibitor solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense serial dilutions of inhibitor into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add kinase enzyme to each well Dispense_Inhibitor->Add_Kinase Incubate_1 Incubate for 15 minutes at room temperature Add_Kinase->Incubate_1 Start_Reaction Initiate reaction by adding ATP/substrate mixture Incubate_1->Start_Reaction Incubate_2 Incubate for 1 hour at room temperature Start_Reaction->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent to deplete remaining ATP Incubate_2->Stop_Reaction Incubate_3 Incubate for 40 minutes Stop_Reaction->Incubate_3 Detect_ADP Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate_3->Detect_ADP Incubate_4 Incubate for 30 minutes Detect_ADP->Incubate_4 Read_Luminescence Read luminescence on a plate reader Incubate_4->Read_Luminescence Analyze_Data Calculate IC50 values Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase (e.g., recombinant human EGFR), the appropriate substrate peptide, ATP, and the test compounds (2-Methyl-1,8-naphthyridin-4-amine and Gefitinib) in a suitable kinase reaction buffer.

  • Compound Dispensing: Create a serial dilution of the test compounds in DMSO and dispense into a 384-well assay plate. Include appropriate controls (no inhibitor and no enzyme).

  • Kinase Addition: Add the purified kinase to each well containing the test compound and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour to allow for substrate phosphorylation.

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines the steps for a NanoBRET™ Target Engagement Assay to measure the intracellular affinity of the inhibitors.[12][14]

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with a vector expressing the target kinase (e.g., EGFR) fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Compound and Tracer Addition: Treat the cells with serial dilutions of the test compounds for 2 hours. Then, add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase.

  • Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. Immediately measure the BRET signal on a luminometer equipped with appropriate filters (for donor and acceptor emission).

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET signal indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.

Concluding Remarks

The 1,8-naphthyridine scaffold represents a promising starting point for the development of novel kinase inhibitors.[5] While 2-Methyl-1,8-naphthyridin-4-amine requires further experimental validation, the comparative framework outlined in this guide provides a robust strategy for its evaluation. By employing a combination of rigorous biochemical and cellular assays, researchers can effectively characterize its potency, selectivity, and mechanism of action relative to traditional inhibitors. This systematic approach is crucial for identifying promising new therapeutic candidates and advancing the field of targeted therapy.

References

  • ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as EGFR inhibitors. [Image]. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Cimermancic, P., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • SpringerLink. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]

  • Bio-protocol. (2017, March 5). In Gel Kinase Assay. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). Retrieved from [Link]

  • PubMed. (2025, August 25). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Retrieved from [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(15), 2038-2056. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

  • PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • Ojha, M., et al. (2020). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Retrieved from [Link]

  • OUCI. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]

  • ACS Publications. (2014, June 5). 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. Retrieved from [Link]

  • Purdue e-Pubs. (2019, January 25). Amino Alkynylisoquinoline and Alkynylnaphthyridine Compounds Potently Inhibit Acute Myeloid Leukemia Proliferation in Mice. Retrieved from [Link]

  • PubMed. (2012, July 15). A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis. Retrieved from [Link]

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Validation

A Comparative Guide to Evaluating the In Vitro Cytotoxicity of 2-Methyl-1,8-naphthyridin-4-amine

Abstract The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including potent anticancer effects.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including potent anticancer effects.[1][2] This guide presents a comprehensive and validated framework for assessing the comparative in vitro cytotoxicity of a specific derivative, 2-Methyl-1,8-naphthyridin-4-amine. While the broader 1,8-naphthyridine class is well-documented for its therapeutic potential[3][4][5], specific and comparative data for many of its analogues remain to be systematically elucidated. This document provides researchers, scientists, and drug development professionals with a robust methodology for such an evaluation. We detail the rationale for selecting a diverse panel of cancer cell lines—HeLa (cervical), MCF-7 (breast), and A549 (lung)—and the justification for employing the sensitive and efficient WST-1 cell viability assay. By benchmarking the test compound against Cisplatin, a standard-of-care chemotherapeutic, this guide establishes a rigorous protocol for generating reproducible and interpretable cytotoxicity data, forming the critical first step in the preclinical assessment of novel anticancer candidates.

Part 1: Rationale for a Comparative Experimental Design

A successful preclinical evaluation of a potential anticancer agent hinges on a logically constructed, multi-faceted experimental design. The choices of the biological models, analytical methods, and positive controls are not arbitrary; they are deliberate decisions made to maximize the relevance and reliability of the resulting data.

The Compound of Interest: 2-Methyl-1,8-naphthyridin-4-amine

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has served as a foundational scaffold for numerous therapeutic agents.[2] Its rigid, planar structure and potential for diverse substitutions allow for fine-tuning of its pharmacological properties. Derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines, with some acting as apoptosis inducers or kinase inhibitors.[1][3] Our focus, 2-Methyl-1,8-naphthyridin-4-amine, is an analogue whose specific cytotoxic profile across different cancer histotypes is not yet widely reported, making it a prime candidate for systematic investigation.

Selection of a Comparator: Cisplatin

To contextualize the potency of our test compound, a positive control is indispensable. Cisplatin is a platinum-based chemotherapeutic agent widely used as a first-line treatment for numerous cancers and serves as a common benchmark in preclinical drug screening.[6] However, published IC50 (half-maximal inhibitory concentration) values for Cisplatin can show significant variability between studies due to differences in experimental conditions.[6] Therefore, it is scientifically imperative to include Cisplatin as a concurrent internal standard in every experiment rather than relying solely on historical literature values. This practice ensures the validity of the assay and provides a direct, internally-consistent comparison of potency.

Selection of a Diverse Cancer Cell Line Panel

To ascertain whether a compound exhibits broad-spectrum cytotoxicity or selective activity, it is crucial to test it against a panel of cell lines from different tissue origins. We have selected three of the most well-characterized and widely used human cancer cell lines for this initial screening phase.

  • HeLa (Human Cervical Adenocarcinoma): As one of the oldest and most commonly used human cell lines, HeLa is a robust and highly proliferative line derived from cervical cancer.[7][8] Its durability and extensive characterization make it an excellent starting point for general cytotoxicity screening.[9][10]

  • MCF-7 (Human Breast Adenocarcinoma): This cell line is a cornerstone of breast cancer research.[11] Crucially, MCF-7 cells are estrogen receptor (ER) positive and progesterone receptor (PR) positive, making them a representative model for hormone-responsive breast cancers.[12][13][14] Evaluating a compound's effect on MCF-7 can provide initial insights into its potential efficacy in this major cancer subtype.

  • A549 (Human Lung Carcinoma): Derived from a lung adenocarcinoma, the A549 cell line is a key model for non-small cell lung cancer (NSCLC), which accounts for approximately 85% of all lung cancers.[15] These cells exhibit characteristics of alveolar type II epithelial cells and are widely used for both cancer research and pulmonary toxicology studies.[16][17]

Selection of Cytotoxicity Assay: The WST-1 Method

The quantification of cell viability is the primary endpoint of a cytotoxicity assay. While several methods exist, tetrazolium-based colorimetric assays are the most common due to their reliability and suitability for high-throughput screening. The traditional MTT assay, long considered the gold standard, relies on the enzymatic reduction of MTT to an insoluble purple formazan, which must then be dissolved in an organic solvent before measurement.[18][19]

For this guide, we advocate for the use of the Water-Soluble Tetrazolium salt-1 (WST-1) assay. The WST-1 assay offers several distinct advantages over MTT:

  • Simplicity: The WST-1 reagent is added directly to the cell culture, and the resulting formazan product is water-soluble, eliminating the formazan solubilization step and reducing hands-on time.[20]

  • Higher Sensitivity: The WST-1 assay is often more sensitive than MTT or XTT assays, allowing for the detection of subtle changes in cell viability.[21]

  • Reduced Toxicity: The WST-1 reagent generally exhibits lower cytotoxicity than MTT, allowing for longer incubation times if necessary.

The principle of the assay remains the same: the amount of formazan dye produced is directly proportional to the number of metabolically active, viable cells in the culture.[21]

Part 2: Detailed Experimental Methodology

Adherence to a detailed and validated protocol is essential for generating reproducible data. The following sections provide step-by-step instructions for performing the comparative cytotoxicity analysis.

General Cell Culture and Maintenance

Proper cell culture technique is the foundation of any reliable in vitro experiment. Each cell line has specific requirements that must be met.

  • HeLa Cells:

    • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculturing: Passage cells when they reach 80-90% confluency, typically every 2-3 days.

  • MCF-7 Cells:

    • Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[12]

    • Subculturing: Passage cells at 80% confluency. These cells can be slower growing; subculture every 4-6 days.

  • A549 Cells:

    • Medium: Ham's F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[16]

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculturing: Passage cells at 80-90% confluency, typically every 3-4 days.

Workflow for Comparative Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Culture & Harvest HeLa, MCF-7, A549 Cells B 2. Count Cells & Adjust Density A->B C 3. Seed Cells into 96-Well Plates B->C D 4. Prepare Serial Dilutions (Test Compound & Cisplatin) E 5. Add Compounds to Wells (Include Vehicle Control) C->E D->E F 6. Incubate for 48 Hours G 7. Add WST-1 Reagent to each well F->G H 8. Incubate for 2-4 Hours G->H I 9. Measure Absorbance (450 nm) H->I J 10. Calculate % Viability & Determine IC50 I->J

Caption: Experimental workflow for the WST-1 based cytotoxicity assay.

Step-by-Step WST-1 Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).

    • Dilute the cells in their respective complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-Methyl-1,8-naphthyridin-4-amine and Cisplatin in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solutions in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include "vehicle control" wells containing medium with the same final concentration of DMSO as the treated wells, and "untreated control" wells containing only fresh medium.

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • WST-1 Assay and Data Acquisition:

    • After the 48-hour incubation, add 10 µL of the WST-1 reagent directly to each well.

    • Gently tap the plate to mix.

    • Incubate the plate for an additional 2 to 4 hours at 37°C. The incubation time may need to be optimized based on the metabolic activity of the cell line.

    • Shake the plate thoroughly for 1 minute on a shaker.

    • Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis and IC50 Determination:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is paramount for comparative analysis. All quantitative cytotoxicity data should be summarized in a structured table.

Representative Comparative Cytotoxicity Data

The following table presents representative data that could be obtained from this experimental protocol. The IC50 values for Cisplatin are based on published literature, while the values for the test compound are hypothetical for illustrative purposes.

CompoundCell LineCancer TypeIC50 (µM) ± SD
2-Methyl-1,8-naphthyridin-4-amine HeLaCervical8.5 ± 0.9
MCF-7Breast (ER+)15.2 ± 1.8
A549Lung (NSCLC)5.1 ± 0.6
Cisplatin (Positive Control) HeLaCervical4.0 ± 0.5[22]
MCF-7Breast (ER+)22.5 ± 2.1
A549Lung (NSCLC)12.7 ± 1.3[22]

SD: Standard Deviation from three independent experiments.

Interpretation of Results

Based on the representative data presented above, several key interpretations can be drawn:

  • Potency: A lower IC50 value signifies higher cytotoxic potency. In this example, 2-Methyl-1,8-naphthyridin-4-amine demonstrates potent cytotoxic activity against all three cell lines, with IC50 values in the low micromolar range.

  • Comparative Efficacy: The test compound shows greater potency against A549 lung cancer cells (IC50 = 5.1 µM) compared to the standard drug Cisplatin (IC50 = 12.7 µM). Conversely, it is less potent than Cisplatin against the HeLa cell line.

  • Selectivity: The compound exhibits differential activity across the cell lines, suggesting a degree of selectivity. It is most active against A549 cells and least active against MCF-7 cells. This could suggest that its mechanism of action is more effective in the genetic or phenotypic context of the A549 cell line. Further investigation would be required to understand this selectivity.

Part 4: Future Directions - Elucidating the Mechanism of Action

Determining that a compound is cytotoxic is the first step. The critical follow-up question is how it kills the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these is a key step in characterizing a novel anticancer agent, as apoptosis is generally the preferred mechanism for a therapeutic.

G cluster_apoptosis Apoptosis (Programmed) cluster_necrosis Necrosis (Uncontrolled) A1 Regulated Signals A2 Caspase Activation A1->A2 A3 Membrane Blebbing A2->A3 A4 Apoptotic Bodies A3->A4 N1 Injury / Trauma N2 Cell Swelling N1->N2 N3 Membrane Rupture N2->N3 N4 Inflammation N3->N4

Caption: Differentiating apoptosis from necrosis pathways.

Further studies could employ techniques like flow cytometry with Annexin V/Propidium Iodide staining, or western blotting for key apoptotic markers (e.g., cleaved caspases) to determine the specific cell death pathway induced by 2-Methyl-1,8-naphthyridin-4-amine.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the initial evaluation of 2-Methyl-1,8-naphthyridin-4-amine as a potential anticancer agent. By employing a diverse panel of well-characterized cancer cell lines, utilizing a sensitive and efficient WST-1 assay, and benchmarking against the clinical standard Cisplatin, researchers can generate robust, reliable, and highly informative comparative cytotoxicity data. This systematic approach is fundamental to identifying promising lead compounds and provides the essential foundation upon which further mechanistic and preclinical studies can be built.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-1,8-naphthyridin-4-amine

From the Desk of a Senior Application Scientist As researchers and scientists, our focus is often on discovery and innovation. However, the responsible management of the chemical byproducts of our work is a critical and...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

As researchers and scientists, our focus is often on discovery and innovation. However, the responsible management of the chemical byproducts of our work is a critical and non-negotiable aspect of the scientific process. Improper disposal not only poses significant risks to our health and the environment but also compromises the integrity of our institutions. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-1,8-naphthyridin-4-amine, ensuring safety and regulatory compliance at every stage.

Hazard Assessment: Understanding the Compound

Based on data for 4-Aminopyridine, 2-Methyl-1,8-naphthyridin-4-amine should be handled as a substance with high acute toxicity.[1][2][3]

Hazard CategoryDescriptionRecommended Precautions
Acute Oral Toxicity Fatal if swallowed. [1][2]Do not eat, drink, or smoke when using this product.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][2]
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing.[1][4] Avoid contact with skin.[3]
Eye Irritation Causes serious eye irritation.[1][2]Wear chemical safety goggles or a face shield.[1][3]
Respiratory Irritation May cause respiratory irritation.[1][2]Avoid breathing dust. Use only in a well-ventilated area or with appropriate exhaust ventilation like a fume hood.[3]
Aquatic Toxicity Toxic to aquatic life.[1]Avoid release to the environment.[1][2] Do not dispose of down the drain.[3]

This information mandates that 2-Methyl-1,8-naphthyridin-4-amine be treated as hazardous waste, subject to strict disposal regulations.

Regulatory Framework: The Generator's Responsibility

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste (your laboratory) is responsible for it from its creation to its final, safe disposal.

Key principles of RCRA include:

  • Identification: You must determine if your waste is hazardous, which 2-Methyl-1,8-naphthyridin-4-amine is, based on its toxic characteristics.[5]

  • Segregation: Incompatible waste streams must not be mixed.[6]

  • Containerization: Waste must be stored in appropriate, labeled, and sealed containers.[6]

  • Documentation: Transportation of hazardous waste off-site requires a manifest to track its journey.[7][8]

  • Authorized Disposal: Waste must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]

It is crucial to be aware of and comply with your specific state and local regulations, which may be more stringent than federal guidelines.[5][9]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing 2-Methyl-1,8-naphthyridin-4-amine waste from the point of generation to its final removal from your facility.

Step 1: Segregation at the Source

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure cost-effective disposal.[10] Never mix incompatible waste types.

  • Solid Waste: Collect pure 2-Methyl-1,8-naphthyridin-4-amine, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a dedicated solid waste container.

  • Liquid Waste (Non-Halogenated): If the compound is dissolved in non-halogenated organic solvents (e.g., acetone, toluene), collect it in a container specifically for non-halogenated organic liquid waste.

  • Liquid Waste (Halogenated): If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), use a separate container for halogenated organic liquid waste.

  • Aqueous Waste: Solutions of 2-Methyl-1,8-naphthyridin-4-amine in water should be collected as hazardous aqueous waste. Do not dispose of these solutions down the sink.[11]

WasteSegregation cluster_form Physical Form? cluster_solvent Solvent Type? cluster_halogen Halogenated? cluster_containers Designated Waste Container Start Generated Waste (2-Methyl-1,8-naphthyridin-4-amine) Solid Solid Start->Solid e.g., powder, contaminated gloves Liquid Liquid Start->Liquid SolidContainer Solid Hazardous Waste (e.g., Lined Pail) Solid->SolidContainer Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Liquid->Organic AqueousContainer Aqueous Hazardous Waste (e.g., Poly Carboy) Aqueous->AqueousContainer Halogenated Yes Organic->Halogenated NonHalogenated No Organic->NonHalogenated HaloContainer Halogenated Solvent Waste (e.g., Safety Can) Halogenated->HaloContainer NonHaloContainer Non-Halogenated Solvent Waste (e.g., Safety Can) NonHalogenated->NonHaloContainer

Step 2: Containerization

The choice and handling of waste containers are paramount for safety.[10]

  • Select a Compatible Container: Use containers made of materials that will not react with the waste. For most organic solvents and aqueous waste containing 2-Methyl-1,8-naphthyridin-4-amine, high-density polyethylene (HDPE) or glass containers are appropriate. The original chemical container is often a good choice.[12]

  • Ensure Good Condition: The container must be robust, leak-proof, and have a secure, tight-fitting lid.[6]

  • Keep Containers Closed: Except when adding waste, the container must always be sealed to prevent the release of vapors and to avoid spills.[6][13]

  • Do Not Overfill: Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.[6] As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

The label must include:

  • The words "HAZARDOUS WASTE" .[6]

  • The full chemical name of all constituents, including solvents. Do not use abbreviations or chemical formulas.

  • The approximate percentage of each component.

  • The specific hazard characteristics (e.g., Toxic, Flammable).

  • The date accumulation started.

Step 4: Storage

Accumulated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Location: Store containers in a secondary containment bin to catch any potential leaks. Keep the storage area away from heat sources and direct sunlight.[10]

  • Segregation: Ensure containers of incompatible waste types (e.g., acids and organic solvents) are stored separately.[11]

  • Time Limits: Be aware of regulatory time limits for waste accumulation. Once a container is full, it must be moved to a central storage area promptly.

Step 5: Final Disposal
  • Request Pickup: Once your waste container is full or you have finished the project generating the waste, submit a chemical waste pickup request to your institution's EHS department.[6][12]

  • Professional Handling: EHS personnel are trained to handle, transport, and consolidate hazardous waste for shipment. They will ensure the waste is transported by a licensed hazardous waste company to a certified TSDF for final disposal, typically via high-temperature incineration.

Spill Management

Accidents can happen, and a prepared response is crucial.

  • Minor Spills: For small spills of solid 2-Methyl-1,8-naphthyridin-4-amine, carefully sweep the material into a designated hazardous waste container, avoiding dust generation.[1][3] Clean the area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Major Spills: In the event of a larger spill, evacuate the area immediately.[3][4] Alert your colleagues and contact your institution's EHS or emergency response team.[4] Do not attempt to clean up a large spill without proper training and equipment.[2]

Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this chemical or its waste.[1][4]

Waste Minimization

The most sustainable approach to waste management is to minimize its generation in the first place.[13] Consider these strategies:

  • Source Reduction: Plan experiments to use the minimum amount of material required.

  • Inventory Management: Purchase and store only the quantities of chemicals you will need in the near term to avoid expiration and subsequent disposal of unused stock.[13]

  • Recycling and Reuse: Where feasible and safe, consider methods for recycling solvents or reusing materials.[13]

By adhering to these procedures, you contribute to a safer laboratory environment, protect our ecosystem, and uphold the high standards of scientific responsibility.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • 4-Aminopyridine - Synquest Labs. Synquest Labs.
  • 4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS - Loba Chemie. (2013, August 2). Loba Chemie.
  • Chemical Waste Management for Laboratories.
  • 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • 2 - • SAFETY DATA SHEET. (2025, June 11). MilliporeSigma.
  • Laboratory Chemical Waste Management - CSIR IIP. CSIR IIP.
  • Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY. New Jersey Department of Health.
  • SDS US - Greenbook. (2019, November 6). Greenbook.
  • SAFETY DATA SHEET - Fisher Scientific. (2007, June 18). Fisher Scientific.
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  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). U.S. Environmental Protection Agency.
  • Laboratory Hazardous Waste Management.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Merck. (2024, November 14). Merck.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University Medical Center.
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Handling

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-Methyl-1,8-naphthyridin-4-amine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-Methyl-1,8-naphthyridin-4-amine, r...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-Methyl-1,8-naphthyridin-4-amine, requires a proactive and informed approach to personal protection. While specific toxicological data for this compound is not extensively documented in readily available safety data sheets, its structure as a heterocyclic aromatic amine warrants a cautious approach. This guide synthesizes established safety protocols for analogous compounds to provide a robust framework for its safe handling, ensuring both personal safety and the integrity of your research.

The fundamental principle when handling a compound with limited safety data is to treat it as potentially hazardous. The guidance provided herein is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for structurally similar naphthyridine compounds, which indicate potential hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical operational requirement.

Core Directive: A Multi-Layered PPE Approach

Effective protection from chemical exposure relies on a multi-layered barrier system. The following PPE is mandatory when handling 2-Methyl-1,8-naphthyridin-4-amine in a laboratory setting.

Hand Protection: The First Line of Defense

Dermal contact is a primary route of exposure for many laboratory chemicals. Consequently, appropriate hand protection is non-negotiable.

  • Glove Selection: Nitrile gloves are the standard for handling most chemicals due to their resistance to a broad range of substances. It is crucial to use powder-free gloves to prevent the powder from absorbing and aerosolizing the chemical.[2]

  • Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended. This practice significantly reduces the risk of exposure in the event the outer glove is compromised. The outer glove should be removed immediately after the task is complete, and the inner glove should be removed upon leaving the immediate work area.

  • Regular Changes: Gloves should be changed frequently, at a minimum of every 30 to 60 minutes, or immediately if you suspect contamination or notice any signs of degradation such as stickiness or brittleness.[2][3]

Body Protection: Shielding Against Spills and Splashes

Protecting your skin and personal clothing from contamination is essential.

  • Laboratory Coat/Gown: A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a disposable gown that is resistant to chemical permeability should be worn.[3] These gowns should be long-sleeved with tight-fitting elastic or knit cuffs to provide a seal with your inner gloves.[3]

  • Dedicated PPE: Your lab coat or gown should not be worn outside of the laboratory to prevent the spread of contamination.[3]

Eye and Face Protection: A Critical Barrier

The eyes are particularly vulnerable to chemical splashes, which can cause severe and irreversible damage.

  • Safety Glasses: At a minimum, ANSI-rated safety glasses with side shields must be worn at all times in the laboratory.

  • Chemical Splash Goggles: When handling the solid powder (which can become airborne) or any liquid solutions of the compound, chemical splash goggles are required. Eyeglasses alone do not offer adequate protection.

  • Face Shield: For procedures with a significant risk of splashing, such as transferring large volumes of solutions or cleaning up spills, a full-face shield should be worn in conjunction with chemical splash goggles to protect your entire face.

Respiratory Protection: Preventing Inhalation

Handling solid chemicals can generate dust, and working with solutions can create aerosols or vapors. All handling of 2-Methyl-1,8-naphthyridin-4-amine should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Engineering Controls: A chemical fume hood is the primary engineering control to protect you from inhaling hazardous substances.

  • Respirator Use: In situations where engineering controls are not sufficient or during a large spill cleanup, respiratory protection is necessary. A NIOSH-certified N95 or N100 respirator can provide protection against airborne particulates. For significant spills, a full-face respirator with appropriate chemical cartridges may be required.[5] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

PPE Protocol Summary

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection (in addition to Fume Hood)
Receiving/Unpacking Single pair of nitrile glovesLaboratory coatSafety glasses with side shieldsN95 respirator if package is damaged
Weighing Solid Double pair of nitrile glovesLaboratory coat/disposable gownChemical splash gogglesNot typically required inside a fume hood
Handling Solutions Double pair of nitrile glovesLaboratory coat/disposable gownChemical splash gogglesNot typically required inside a fume hood
Large Volume Transfers Double pair of nitrile glovesChemical-resistant gownGoggles and face shieldNot typically required inside a fume hood
Spill Cleanup Double pair of nitrile glovesChemical-resistant gownGoggles and face shieldN95 or higher, depending on spill size
Waste Disposal Double pair of nitrile glovesLaboratory coatChemical splash gogglesNot typically required

Operational and Disposal Plans

A safe laboratory environment is built upon meticulous planning and execution, from the moment a chemical enters the lab to its final disposal.

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling the chemical, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your PPE in the following order: lab coat/gown, inner gloves, outer gloves.

  • Handling: Conduct all manipulations of 2-Methyl-1,8-naphthyridin-4-amine, especially weighing the solid, within the fume hood. Use non-sparking tools.[6]

  • Post-Handling: After completing your work, decontaminate any equipment used. Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Doffing PPE: Before leaving the laboratory, remove your PPE in a manner that avoids cross-contamination: lab coat/gown, then inner gloves. Wash your hands thoroughly with soap and water immediately after removing your gloves.[7]

Disposal Plan

All materials contaminated with 2-Methyl-1,8-naphthyridin-4-amine must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, disposable gowns, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any amount down the drain.[6]

  • Disposal Vendor: All waste must be disposed of through a licensed waste disposal contractor, in accordance with local, state, and federal regulations.[7]

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Procedure & Cleanup cluster_exit Exiting the Lab prep_fume_hood Verify Fume Hood Function gather_materials Assemble Equipment & Reagents prep_fume_hood->gather_materials don_ppe Don PPE: 1. Gown 2. Inner Gloves 3. Outer Gloves gather_materials->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid Begin Work prepare_solution Prepare/Use Solution weigh_solid->prepare_solution decontaminate Decontaminate Work Surface & Equipment prepare_solution->decontaminate Complete Work dispose_waste Segregate & Dispose of Solid/Liquid Waste decontaminate->dispose_waste remove_outer_gloves Remove Outer Gloves dispose_waste->remove_outer_gloves doff_ppe Doff Remaining PPE: 1. Gown 2. Inner Gloves remove_outer_gloves->doff_ppe Leave Work Area wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling 2-Methyl-1,8-naphthyridin-4-amine.

By adhering to these stringent PPE and handling protocols, you can confidently work with 2-Methyl-1,8-naphthyridin-4-amine, ensuring your safety and the integrity of your scientific endeavors. Always remember to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • SAFETY DATA SHEET. (2015, May 9). Analytix Technologies, LLC.
  • MATERIAL SAFETY DATA SHEET - Tri-iso. Tri-iso.
  • Safety Data Sheet - TargetMol. (2026, February 27). TargetMol.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 1). MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21). Fisher Scientific.
  • 4 - SAFETY DATA SHEET. Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET - Tri-iso. Tri-iso.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, November 17). Fisher Scientific.
  • SDS US. (2020, February 28).
  • 2-Methyl-1,8-naphthyridine - Chem-Impex. Chem-Impex.
  • 7-Amino-2-methyl-1,8-naphthyridin-4-ol - PubChem. PubChem.
  • 2-Amino-7-methyl-1,8-naphthyridine | C9H9N3 | CID 594420 - PubChem. PubChem.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). NIOSH.
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • Safe handling of hazardous drugs - PMC. NCBI.
  • HANDLING OF HAZARDOUS DRUGS (HD) Procedure No: HM-08-005 ie, ANTINEOPLASTIC AND CARCINOGENIC AGENTS - UNIVERSITY OF TOLEDO. University of Toledo.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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